molecular formula C21H37ClN4O8S B1665449 Acotiamide Hydrochloride CAS No. 773092-05-0

Acotiamide Hydrochloride

Cat. No.: B1665449
CAS No.: 773092-05-0
M. Wt: 541.1 g/mol
InChI Key: NPTDXIXCQCFGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acotiamide Hydrochloride is the hydrochloride salt form of acotiamide, a prokinetic agent with gastrointestinal (GI) motility-enhancing activity. Although the exact mechanism by which acotiamide exerts its effect has yet to be fully elucidated, this agent appears to inhibit acetylcholinesterase (AchE), an enzyme responsible for the breakdown of acetylcholine (Ach). Increased Ach concentrations lead to an improvement of gastric emptying and GI motility and eventually to a reduction of dyspepsia symptoms.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
structure in first source
See also: Acotiamide (has active moiety).

Properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;trihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O5S.ClH.3H2O/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;;;;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H;3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTDXIXCQCFGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37ClN4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773092-05-0
Record name Acotiamide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773092050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACOTIAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMW7447A9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Acotiamide Hydrochloride: An In-depth Technical Guide on its Core Mechanism of Action on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acotiamide (B1238670) hydrochloride is a first-in-class prokinetic agent approved for the treatment of functional dyspepsia.[1][2] Its therapeutic efficacy is primarily attributed to a dual mechanism of action that enhances cholinergic neurotransmission in the upper gastrointestinal tract. Acotiamide acts as an inhibitor of acetylcholinesterase (AChE) and as an antagonist of presynaptic muscarinic M1 and M2 autoreceptors.[3][4] This synergistic action leads to an increased concentration of acetylcholine (B1216132) in the synaptic cleft, thereby promoting gastric motility and accommodation. This technical guide provides a comprehensive overview of the mechanism of action of Acotiamide, with a specific focus on its interaction with muscarinic receptors, supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Introduction

Functional dyspepsia (FD) is a common gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or bloating, in the absence of any organic disease.[2] A key pathophysiological component of FD is impaired gastric motility. Acotiamide (brand name Acofide) addresses this by modulating the cholinergic system, which plays a crucial role in regulating gastrointestinal function.[5] Unlike other prokinetic agents, Acotiamide exhibits low affinity for serotonin (B10506) and dopamine (B1211576) receptors, which may contribute to its favorable side-effect profile.[1][6]

Core Mechanism of Action

Acotiamide's prokinetic effects stem from two primary pharmacological actions:

  • Acetylcholinesterase (AChE) Inhibition: Acotiamide inhibits the enzyme acetylcholinesterase, which is responsible for the degradation of acetylcholine (ACh) in the synaptic cleft. This inhibition leads to an accumulation of ACh, prolonging its action on postsynaptic muscarinic receptors on smooth muscle cells, thereby enhancing gastric contractility and motility.[7][8]

  • Muscarinic M1 and M2 Autoreceptor Antagonism: On presynaptic cholinergic nerve terminals, M1 and M2 muscarinic receptors function as autoreceptors, providing a negative feedback mechanism that inhibits further ACh release.[4] Acotiamide antagonizes these autoreceptors, effectively removing this inhibitory brake and leading to an enhanced release of ACh into the synaptic cleft.[3][5]

This dual action of inhibiting ACh degradation and enhancing its release results in a significant potentiation of cholinergic signaling in the gastric wall, leading to improved gastric accommodation and emptying.[9]

Interaction with Muscarinic Receptors

While the antagonism of presynaptic M1 and M2 autoreceptors is a key component of Acotiamide's mechanism, publicly available literature does not provide specific quantitative binding affinities (e.g., Ki or IC50 values) for Acotiamide at these or other muscarinic receptor subtypes. The prokinetic effect is understood to be a consequence of this antagonism leading to increased acetylcholine levels, which then acts on postsynaptic muscarinic receptors (predominantly M3 receptors on smooth muscle cells) to mediate gastric contraction.

Signaling Pathway of Acotiamide's Action

The following diagram illustrates the dual mechanism of action of Acotiamide at the cholinergic synapse in the enteric nervous system.

Acotiamide_Mechanism cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell ACh_vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Release M1_autoreceptor M1 Autoreceptor M2_autoreceptor M2 Autoreceptor ACh->M1_autoreceptor Inhibits Release ACh->M2_autoreceptor Inhibits Release AChE AChE ACh->AChE Degradation M3_receptor M3 Receptor ACh->M3_receptor Binds Contraction Muscle Contraction M3_receptor->Contraction Stimulates Acotiamide Acotiamide Acotiamide->M1_autoreceptor Antagonizes Acotiamide->M2_autoreceptor Antagonizes Acotiamide->AChE Inhibits

Caption: Dual mechanism of Acotiamide action at the enteric cholinergic synapse.

Quantitative Data

Acetylcholinesterase Inhibition

The inhibitory activity of Acotiamide on acetylcholinesterase has been quantified in preclinical studies.

ParameterValueSpecies/SourceReference
IC50 1.79 µMRat Stomach[8]
IC50 ~100-fold less than neostigmine (B1678181) and physostigmineHuman Erythrocyte[4]

Note: IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Muscarinic Receptor Binding Affinity

As of the latest literature review, specific binding affinity data (Ki or IC50 values) for Acotiamide at M1 and M2 muscarinic receptors are not publicly available. The antagonism is inferred from functional assays demonstrating enhanced acetylcholine release.[4]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors (General Protocol)

This protocol describes a general method for determining the binding affinity of a test compound, such as Acotiamide, for muscarinic receptor subtypes using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype (M1, M2, etc.).

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Radioligand: A subtype-selective or non-selective muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS) (non-selective) or [³H]-pirenzepine (M1 selective).

  • Test Compound: Acotiamide hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 10 µM atropine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes from the receptor-expressing cell line according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well microplate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and receptor membranes.

    • Non-specific Binding: Assay buffer, radioligand, receptor membranes, and a high concentration of the non-specific binding control (e.g., atropine).

    • Competition Binding: Assay buffer, radioligand, receptor membranes, and varying concentrations of the test compound (Acotiamide).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prepare_reagents->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Terminate Binding by Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

References

Acotiamide Hydrochloride: A Technical Guide to its Molecular Targets in the Enteric Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Acotiamide (B1238670) Hydrochloride is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia (FD), particularly postprandial distress syndrome (PDS).[1] Its therapeutic efficacy stems from a unique dual mechanism of action within the enteric nervous system (ENS) that enhances cholinergic neurotransmission, thereby improving upper gastrointestinal motility.[2] This technical guide provides an in-depth examination of the molecular targets of acotiamide, presenting key quantitative data, detailed experimental protocols used for its characterization, and visual diagrams of its signaling pathways and experimental workflows.

Core Molecular Targets and Mechanism of Action

Acotiamide's prokinetic effects are primarily mediated by increasing the concentration and duration of action of acetylcholine (B1216132) (ACh) at the neuromuscular junction in the stomach.[1] This is achieved through a synergistic dual mechanism targeting key components of cholinergic signaling in the enteric nervous system.[3][4]

  • Inhibition of Acetylcholinesterase (AChE): Acotiamide is a selective and reversible inhibitor of AChE, the enzyme responsible for the degradation of ACh in the synaptic cleft.[5][6] By inhibiting AChE, acotiamide prolongs the presence of ACh, allowing for enhanced stimulation of postsynaptic muscarinic receptors on smooth muscle cells, which leads to increased gastric contractility and motility.[5][7] In vitro studies have characterized this as a mixed-type inhibition.[5][8]

  • Antagonism of Muscarinic Autoreceptors (M1 and M2): Acotiamide acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors located on cholinergic nerve terminals.[3][4][9][10] These autoreceptors function as a negative feedback mechanism; when stimulated by ACh, they inhibit further ACh release.[4][9] By blocking these receptors, acotiamide disinhibits the neuron, leading to an enhanced release of ACh into the synapse.[10]

This dual action—enhancing ACh release and preventing its breakdown—results in a significant amplification of cholinergic signaling, which is fundamental to its therapeutic effects on gastric emptying and accommodation.[11][12]

Acotiamide_Signaling_Pathway cluster_neuron Cholinergic Neuron (Enteric Nervous System) cluster_synapse Synaptic Cleft cluster_muscle Smooth Muscle Cell ACh_vesicle ACh Vesicle ACh_release Acetylcholine (ACh) Release ACh_vesicle->ACh_release M1_receptor M1 Autoreceptor ACh_release->M1_receptor Inhibits (-) M2_receptor M2 Autoreceptor ACh_release->M2_receptor Inhibits (-) ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Degradation M3_receptor M3 Receptor ACh_synapse->M3_receptor Activates (+) Contraction Increased Gastric Motility & Emptying M3_receptor->Contraction Acotiamide Acotiamide Acotiamide->M1_receptor Antagonizes Acotiamide->M2_receptor Antagonizes Acotiamide->AChE Inhibits

Caption: Molecular mechanism of Acotiamide in the enteric nervous system.

Quantitative Data Presentation

The pharmacological profile of acotiamide has been defined through various in vitro and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Enzyme Inhibition and Receptor Binding Profile of Acotiamide

Target Parameter Value Species/Source Reference
Acetylcholinesterase (AChE) IC₅₀ 3 µM Recombinant Human [8]
IC₅₀ 1.79 µM Rat Stomach [13]
Kᵢ₁ (competitive) 610 nM Recombinant Human [8]
Kᵢ₂ (noncompetitive) 2.7 µM Recombinant Human [8]
Butyrylcholinesterase (BuChE) IC₅₀ >1000 µM Not Specified [8]
Selectivity (BuChE IC₅₀ / AChE IC₅₀) Ratio >330 --- [8]
Dopamine D2 Receptor Affinity No significant affinity Not Specified [9][10]

| Serotonin 5-HT₄ Receptor | Affinity | No significant affinity | Not Specified |[8][10] |

Table 2: Clinical Efficacy of Acotiamide (100 mg t.i.d.) vs. Placebo in Functional Dyspepsia (4-Week Phase III Trial)

Efficacy Endpoint Acotiamide Group Placebo Group p-value Reference
Overall Treatment Efficacy (OTE) Responder Rate 52.2% 34.8% <0.001 [14][15]
Elimination Rate of 3 Meal-Related Symptoms * 15.3% 9.0% 0.004 [14][15]
Number Needed to Treat (NNT) for OTE 6 --- --- [15]
Number Needed to Treat (NNT) for Symptom Elimination 16 --- --- [15]

*Symptoms include postprandial fullness, upper abdominal bloating, and early satiation.

Table 3: Pharmacodynamic Effects of Acotiamide in Humans

Parameter Acotiamide Group Placebo Group Study Population Reference
Percentage Change in Gastric Accommodation 21.7% 4.4% Healthy & FD Patients [3][11]

| Acylated Ghrelin / Total Ghrelin Ratio | Significantly Increased | No significant change | FD Patients |[16] |

Experimental Protocols

The characterization of acotiamide's molecular targets relied on a series of established in vitro, ex vivo, and in vivo experimental models.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
  • Objective: To quantify the inhibitory activity of acotiamide against AChE.

  • Methodology: (Based on principles described in[5][13])

    • Enzyme Source: Recombinant human AChE or homogenates of stomach tissue (e.g., from guinea pig or rat) are prepared as the source of the enzyme.

    • Assay Principle: The assay is typically performed in a 96-well plate format. It follows the Ellman's method, where AChE hydrolyzes a substrate like acetylthiocholine (B1193921) to produce thiocholine.

    • Reaction: Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

    • Incubation: The enzyme is pre-incubated with varying concentrations of acotiamide (or vehicle control) before the addition of the substrate.

    • Detection: The rate of color change is measured spectrophotometrically at a wavelength of 412 nm.

    • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. IC₅₀ values (the concentration of acotiamide that inhibits 50% of enzyme activity) are determined by fitting the concentration-response data to a sigmoidal dose-response curve. Kinetic parameters like Kᵢ are determined using Lineweaver-Burk or Michaelis-Menten plots with varying substrate concentrations.

Protocol 2: Ex Vivo Gastric Muscle Strip Contraction Assay
  • Objective: To assess the functional effect of acotiamide on cholinergic-mediated muscle contraction.

  • Methodology: (Based on[5])

    • Tissue Preparation: Circular muscle strips are prepared from the gastric body and antrum of a guinea pig.

    • Organ Bath Setup: The strips are mounted in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. The strips are connected to an isometric force transducer to record contractions.

    • Stimulation: Contractions are induced via two methods:

      • Electrical Field Stimulation (EFS): Induces neurotransmitter release from enteric neurons.

      • Agonist Application: Direct application of acetylcholine (ACh), which is degraded by AChE, or carbachol, a stable ACh analogue that is not degraded by AChE.

    • Drug Application: Acotiamide is added to the organ bath at various concentrations prior to stimulation.

    • Data Analysis: The amplitude of muscle contraction is measured. An enhancement of ACh-induced contractions but not carbachol-induced contractions is indicative of AChE inhibition.

Experimental_Workflow_Strips start Prepare Guinea Pig Gastric Muscle Strips setup Mount in Organ Bath (Krebs Solution, 37°C) start->setup transducer Connect to Isometric Force Transducer setup->transducer acotiamide Add Acotiamide (or Vehicle) transducer->acotiamide stimulate Induce Contraction acotiamide->stimulate efs Electrical Field Stimulation (EFS) stimulate->efs ach Add Acetylcholine (ACh) stimulate->ach carbachol Add Carbachol (CCh) stimulate->carbachol record Record Contraction Amplitude efs->record ach->record carbachol->record analyze Analyze Data for Potentiation Effect record->analyze end Conclusion on AChE Inhibitory Effect analyze->end Logical_Relationship cluster_molecular Molecular Targets cluster_cellular Cellular Effect cluster_physiological Physiological Outcomes cluster_clinical Clinical Benefits AChE AChE Inhibition ACh_increase Increased Synaptic Acetylcholine (ACh) Concentration AChE->ACh_increase M1M2 M1/M2 Autoreceptor Antagonism M1M2->ACh_increase Accommodation Improved Gastric Accommodation ACh_increase->Accommodation Emptying Accelerated Gastric Emptying ACh_increase->Emptying Symptoms Alleviation of PDS Symptoms (Fullness, Bloating, Satiety) Accommodation->Symptoms Emptying->Symptoms

References

The Discovery and Synthesis of Acotiamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Acotiamide (B1238670) Hydrochloride, known by the development codes Z-338 and YM443, is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia (FD), particularly postprandial distress syndrome.[1][2] This technical guide provides an in-depth overview of its discovery, synthesis, mechanism of action, and analytical methodologies for researchers, scientists, and professionals in drug development.

Discovery and Development

Acotiamide was developed by Zeria Pharmaceutical Co., Ltd. in Japan to address the unmet medical need for effective and safe treatments for functional dyspepsia.[2][3] Unlike previous prokinetic agents such as cisapride, which were associated with cardiovascular side effects due to non-selective 5-HT4 receptor agonism, acotiamide was designed to have a more targeted mechanism of action with a favorable safety profile.[2] Extensive clinical trials in Japan, Europe, and the USA have demonstrated its efficacy in alleviating key symptoms of postprandial distress syndrome, including postprandial fullness, early satiation, and upper abdominal bloating, with a standard dosage of 100 mg three times a day.[1][4]

Mechanism of Action

Acotiamide enhances gastric motility and accommodation primarily by increasing the availability of acetylcholine (B1216132) (ACh) at the neuromuscular junction in the upper gastrointestinal tract.[5][6] Its dual mechanism involves:

  • Muscarinic Receptor Antagonism: It acts as an antagonist at presynaptic M1 and M2 muscarinic autoreceptors on enteric neurons.[7][5] This inhibits the negative feedback loop that normally suppresses ACh release, thereby enhancing ACh secretion into the synaptic cleft.

  • Acetylcholinesterase (AChE) Inhibition: Acotiamide reversibly inhibits acetylcholinesterase, the enzyme responsible for the breakdown of ACh.[6][8][9] This action prolongs the presence of ACh in the synapse, allowing for sustained stimulation of postsynaptic receptors on smooth muscle cells.

This targeted enhancement of cholinergic activity improves gastric emptying and accommodation, addressing the underlying pathophysiology in many patients with functional dyspepsia.[1][10] Notably, acotiamide shows little to no affinity for serotonin (B10506) (5-HT) or dopamine (B1211576) D2 receptors, distinguishing it from other prokinetic drugs and contributing to its favorable side-effect profile.[7][5]

Acotiamide Mechanism of Action cluster_neuron Enteric Neuron Terminal cluster_synapse Synaptic Cleft cluster_muscle Smooth Muscle Cell ACh_vesicle ACh Vesicle ACh_released Acetylcholine (ACh) ACh_vesicle->ACh_released ACh Release M1_M2_receptor M1/M2 Autoreceptor ACh_released->M1_M2_receptor Negative Feedback AChE Acetylcholinesterase (AChE) ACh_released->AChE Degradation Postsynaptic_receptor Postsynaptic Receptor ACh_released->Postsynaptic_receptor Binding Contraction Increased Gastric Motility & Accommodation Postsynaptic_receptor->Contraction Acotiamide Acotiamide Acotiamide->M1_M2_receptor Inhibits Acotiamide->AChE Inhibits

Caption: Signaling pathway of Acotiamide in the enteric nervous system.

Synthesis Pathway

The synthesis of Acotiamide Hydrochloride typically involves a multi-step process starting from 2,4,5-trimethoxybenzoic acid. Several routes have been patented and published, with a common strategy outlined below.[11][12]

The key steps are:

  • Acyl Chloride Formation: 2,4,5-trimethoxybenzoic acid is converted to its acyl chloride derivative, often using a chlorinating agent like thionyl chloride.

  • Amidation: The resulting acyl chloride is reacted with ethyl 2-aminothiazole-4-carboxylate to form an amide intermediate (Intermediate II).

  • Selective Demethylation: The methoxy (B1213986) group at the 2-position of the benzoyl ring is selectively cleaved to yield a hydroxyl group, forming the key phenol (B47542) intermediate (Intermediate III).

  • Ammonolysis: The ester group of Intermediate III is reacted with N,N-diisopropylethylenediamine to form the final acotiamide base.

  • Salt Formation and Purification: The acotiamide base is treated with hydrochloric acid in a suitable solvent system (e.g., isopropanol/water) to form this compound trihydrate, which is then purified by recrystallization.[3][12]

Acotiamide Synthesis Workflow start 2,4,5-Trimethoxybenzoic Acid + Thionyl Chloride step1 Step 1: Acyl Chlorination start->step1 intermediate1 Intermediate I: 2,4,5-Trimethoxybenzoyl chloride step1->intermediate1 step2 Step 2: Amidation intermediate1->step2 reagent1 Ethyl 2-aminothiazole-4-carboxylate reagent1->step2 intermediate2 Intermediate II: 2-[N-(2,4,5-trimethoxybenzoyl)amino]- 4-(ethoxycarbonyl)-1,3-thiazole step2->intermediate2 step3 Step 3: Selective Demethylation intermediate2->step3 intermediate3 Intermediate III: 2-[N-(2-hydroxy-4,5-dimethoxybenzoyl)amino]- 4-(ethoxycarbonyl)-1,3-thiazole step3->intermediate3 step4 Step 4: Ammonolysis intermediate3->step4 reagent2 N,N-Diisopropylethylenediamine reagent2->step4 product_base Acotiamide (Base) step4->product_base step5 Step 5: Salt Formation & Recrystallization product_base->step5 reagent3 Hydrochloric Acid (HCl) + Isopropanol/Water reagent3->step5 end_product This compound Trihydrate step5->end_product

Caption: Generalized workflow for the chemical synthesis of Acotiamide HCl.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies, as well as analytical characterization.

Table 1: Pharmacodynamic and Efficacy Data

Parameter Value Context Reference
AChE Inhibition Mixed and Reversible In vitro analysis on guinea pig stomach homogenate [8]
Clinical Efficacy (OTE*) 52.2% (Acotiamide) vs. 34.8% (Placebo) Phase III trial in FD patients (p<0.001) [13]
Symptom Elimination Rate** 15.3% (Acotiamide) vs. 9.0% (Placebo) Phase III trial in FD patients (p=0.004) [13]
Gastric Emptying Significantly accelerated (p=0.02) Scintigraphy study in FD patients vs. placebo [10]
Gastric Accommodation Significantly increased (p=0.04) Scintigraphy study in FD patients vs. placebo [10]

*OTE: Overall Treatment Efficacy responder rate **Elimination of postprandial fullness, upper abdominal bloating, and early satiety

Table 2: Analytical Method Parameters (RP-HPLC)

Parameter Value Conditions Reference
Linearity Range 2-10 µg/mL Mobile Phase: Phosphate (B84403) buffer (pH 6.8):Acetonitrile (B52724) (60:40) [14]
Linearity Range 5-15 µg/mL Mobile Phase: Water (pH 4.5):Methanol:TEA (45:55:0.1) [15]
Limit of Detection (LOD) 0.38 µg/mL UV Spectroscopy [16]
Limit of Quantitation (LOQ) 1.17 µg/mL UV Spectroscopy [16]
Retention Time ~5.26 min C18 column, Phosphate buffer:Acetonitrile, 1 mL/min [14]

| Retention Time | ~8 min | C18 column, Methanol:Ammonium acetate, UV 280 nm |[17] |

Experimental Protocols

Synthesis of 2-[N-(2,4,5-trimethoxybenzoyl)amino]-4-ethoxycarbonyl-1,3-thiazole (Intermediate)

This protocol is adapted from a patented synthesis method.[11]

  • Materials: 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, 1-hydroxybenzotriazole (B26582), diisopropylcarbodiimide, triethylamine (B128534), dichloromethane (B109758).

  • Procedure:

    • Combine 2,4,5-trimethoxybenzoic acid (0.12 mol), ethyl 2-aminothiazole-4-carboxylate (0.132 mol), 1-hydroxybenzotriazole (0.132 mol), triethylamine (20 mL), and dichloromethane (500 mL) in a 1L reaction flask.

    • Cool the mixture to 5°C.

    • Prepare a solution of diisopropylcarbodiimide (0.143 mol) in dichloromethane (30 mL).

    • Add the diisopropylcarbodiimide solution dropwise to the reaction mixture while stirring.

    • After the addition is complete, heat the mixture to 30°C and maintain for 4 hours.

    • Filter the reaction mixture to collect the precipitate.

    • Wash the filter cake with dichloromethane.

    • Dry the product in vacuo to obtain the title intermediate. The reported yield is approximately 62.5% with a purity of 98.8% by HPLC.[11]

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is based on a validated stability-indicating method.[14][15]

  • Instrumentation: HPLC system with a UV-Vis or PDA detector, C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH adjusted to 6.8) and acetonitrile in a 60:40 v/v ratio.[14]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 282 nm.[14]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2, 4, 6, 8, 10 µg/mL) using the mobile phase to construct a calibration curve.

    • Assay Sample Preparation (from 100 mg tablets): Weigh and powder ten tablets. Transfer a quantity of powder equivalent to 10 mg of Acotiamide to a 100 mL volumetric flask. Add approximately 60 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm filter. Further dilute 1 mL of this solution to 10 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL.[15]

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Quantify the amount of Acotiamide in the sample by comparing its peak area to the calibration curve.

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_std Prepare Standard Stock (100 µg/mL) prep_cal Create Calibration Standards (2-10 µg/mL) prep_std->prep_cal injector Autosampler (20 µL) prep_cal->injector prep_sample Prepare Tablet Sample (10 µg/mL theoretical) prep_sample->injector mobile_phase Mobile Phase (Buffer:ACN 60:40) pump Pump (1 mL/min) mobile_phase->pump pump->injector column C18 Column injector->column detector PDA Detector (282 nm) column->detector data_system Data Acquisition System detector->data_system get_chromatograms Obtain Chromatograms data_system->get_chromatograms build_curve Generate Calibration Curve (Area vs. Concentration) get_chromatograms->build_curve quantify Quantify Sample Concentration build_curve->quantify

Caption: Experimental workflow for the RP-HPLC analysis of Acotiamide.

References

pharmacological profile of Acotiamide as an acetylcholinesterase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia (FD), particularly the symptoms of postprandial fullness, upper abdominal bloating, and early satiation.[1][2] Marketed under brand names such as Acofide, it modulates upper gastrointestinal motility.[1][3] Its mechanism of action is distinct from other prokinetic agents, primarily involving the enhancement of cholinergic neurotransmission in the enteric nervous system.[4][5] This guide provides a comprehensive technical overview of the pharmacological profile of Acotiamide, with a focus on its activity as an acetylcholinesterase inhibitor.

Pharmacological Profile

Mechanism of Action

Acotiamide's prokinetic effects stem from a dual mechanism that synergistically increases the availability of acetylcholine (B1216132) (ACh) in the neuromuscular junctions of the stomach.[5][6]

  • Acetylcholinesterase (AChE) Inhibition: Acotiamide is a selective and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the degradation of ACh.[5][7] By inhibiting AChE, Acotiamide increases the local concentration and prolongs the action of acetylcholine at the synaptic cleft.[8][9]

  • Muscarinic Receptor Antagonism: It acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on enteric neurons.[2][6] These autoreceptors normally function as a negative feedback mechanism, inhibiting further release of ACh.[5] By blocking these receptors, Acotiamide facilitates the release of acetylcholine from cholinergic nerve terminals.[2]

This combined action of enhanced ACh release and inhibited ACh degradation leads to increased gastric contractility and improved gastric accommodation, addressing key pathophysiological factors in functional dyspepsia.[3][4] Unlike many other prokinetics, Acotiamide shows little to no affinity for serotonin (B10506) or dopamine (B1211576) D2 receptors.[3][6]

Signaling Pathway

Acotiamide_Mechanism cluster_0 Cholinergic Neuron Terminal cluster_1 Synaptic Cleft cluster_2 Gastric Smooth Muscle Cell ACh_Vesicle ACh Vesicle ACh_Release ACh_Vesicle->ACh_Release Exocytosis M1_M2_Receptor Presynaptic M1/M2 Autoreceptor M1_M2_Receptor->ACh_Release Inhibits (-) ACh Acetylcholine (ACh) ACh->M1_M2_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by M3_Receptor Postsynaptic M3 Receptor ACh->M3_Receptor Binds to Contraction Increased Contraction M3_Receptor->Contraction Activates Acotiamide_M Acotiamide Acotiamide_M->M1_M2_Receptor Antagonizes Acotiamide_AChE Acotiamide Acotiamide_AChE->AChE Inhibits

Acotiamide's dual mechanism of action at the cholinergic synapse.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Acotiamide based on preclinical studies.

Table 1: In Vitro Enzyme Inhibition and Receptor Affinity
ParameterSpecies/SourceValueReference(s)
AChE IC₅₀ Rat Stomach2.3 µM[10]
AChE IC₅₀ In vitro1.79 µM[11][12]
AChE IC₅₀ Recombinant Human3.0 µM[7]
BuChE IC₅₀ In vitro>1000 µM[7]
AChE Inhibition Type Recombinant HumanMixed-type (Competitive & Non-competitive)[7]
Ki1 (Competitive) Recombinant Human610 nM[7]
Ki2 (Non-competitive) Recombinant Human2.7 µM[7]
Receptor Affinity VariousNo significant affinity for serotonin (5-HT) or dopamine D2 receptors[6][7]
Table 2: Pharmacokinetic Profile
ParameterSpeciesRouteValueReference(s)
Time to Max. Plasma Conc. (Tmax) HumanOral1 - 1.5 hours[6]
Plasma Half-life (t½) HumanOral7 - 10 hours[6]
Excretion HumanOral~45% in feces[6]

Detailed Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Acotiamide are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity and its inhibition.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATChI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color production is proportional to AChE activity.

Materials:

  • AChE enzyme (e.g., from rat stomach homogenate or recombinant human AChE)

  • Acotiamide (test inhibitor)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetylthiocholine iodide (ATChI) solution (substrate)

  • DTNB solution

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of Acotiamide, AChE, DTNB, and ATChI in phosphate buffer.

  • Assay Plate Setup:

    • Test Wells: Add 25 µL of phosphate buffer, 25 µL of AChE solution, and 25 µL of various concentrations of Acotiamide solution.

    • Control Wells (100% Activity): Add 50 µL of phosphate buffer and 25 µL of AChE solution.

    • Blank Wells: Add 50 µL of phosphate buffer and 25 µL of the highest concentration of Acotiamide solution (to control for compound absorbance).

  • Pre-incubation: Incubate the microplate at 37°C for 5-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of DTNB solution to all wells, followed by 25 µL of ATChI solution to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 412 nm every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each Acotiamide concentration relative to the control well. Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of Acotiamide concentration and fitting to a sigmoidal dose-response curve.

AChE_Assay_Workflow prep Prepare Reagents (AChE, Acotiamide, DTNB, ATChI) plate Pipette into 96-well Plate (Test, Control, Blank) prep->plate preincubate Pre-incubate Plate (e.g., 37°C for 15 min) plate->preincubate initiate Initiate Reaction (Add DTNB and ATChI) preincubate->initiate measure Kinetic Absorbance Reading (412 nm for 10-20 min) initiate->measure analyze Data Analysis (Calculate % Inhibition, IC₅₀) measure->analyze

Workflow for the in vitro AChE inhibition assay.
Gastric Emptying Assay in Rats (Phenol Red Method)

This in vivo protocol measures the rate of gastric emptying of a liquid meal in rodents.[3]

Principle: A non-absorbable marker, Phenol Red, is administered orally as part of a liquid meal. After a set time, the animal is euthanized, and the amount of Phenol Red remaining in the stomach is quantified spectrophotometrically. A higher amount of residual marker indicates delayed gastric emptying.

Materials:

  • Phenol Red solution (0.5 mg/mL in 5% glucose solution)

  • Acotiamide

  • Vehicle control (e.g., 5% glucose solution)

  • 0.1 N NaOH

  • 20% Trichloroacetic acid (TCA) solution

  • Stomach homogenizer

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Animal Preparation: Fast male Sprague-Dawley rats for 18-24 hours with free access to water.

  • Drug Administration: Administer Acotiamide (e.g., 10-100 mg/kg) or vehicle subcutaneously (s.c.).[7]

  • Meal Administration: After 30 minutes, administer 1.5 mL of the Phenol Red solution via oral gavage.

  • Gastric Emptying Period: Euthanize the animals by cervical dislocation 20 minutes after the meal administration.[3] A control group is euthanized immediately after gavage to determine the initial amount of Phenol Red administered (0-minute time point).

  • Stomach Dissection: Immediately clamp the pyloric and cardiac ends of the stomach and carefully dissect it out.

  • Sample Preparation:

    • Homogenize the entire stomach in 10 mL of 0.1 N NaOH.

    • Allow the homogenate to settle for 1 hour at room temperature.

    • Transfer a 1 mL aliquot of the supernatant to a new tube and add 50 µL of 20% TCA to precipitate proteins.

    • Centrifuge the sample (e.g., 2800 rpm for 20 minutes).

  • Quantification:

    • Take 75 µL of the resulting supernatant and add 100 µL of 0.5 N NaOH to develop the color.

    • Measure the absorbance of the final solution at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of gastric emptying for each animal using the formula:

    • % Gastric Emptying = (1 - (Absorbance of test animal / Average absorbance of 0-min control group)) * 100

Gastric_Emptying_Workflow fast Fast Rats (18-24h, water ad libitum) admin_drug Administer Acotiamide or Vehicle (s.c.) fast->admin_drug admin_meal Oral Gavage with Phenol Red Meal admin_drug->admin_meal wait 30 min euthanize Euthanize Animal (after 20 min) admin_meal->euthanize dissect Dissect Stomach euthanize->dissect homogenize Homogenize Stomach in NaOH dissect->homogenize precipitate Precipitate Proteins with TCA & Centrifuge homogenize->precipitate quantify Add NaOH & Measure Absorbance (570 nm) precipitate->quantify analyze Calculate % Gastric Emptying quantify->analyze

Experimental workflow for the Phenol Red gastric emptying assay.
Isolated Guinea Pig Stomach Strip Contractility Assay

This ex vivo assay assesses the direct effect of a compound on the contractility of gastric smooth muscle.

Principle: A strip of muscle from the guinea pig stomach is suspended in an organ bath containing a physiological salt solution. The muscle's contractile force is measured with a transducer. The effect of Acotiamide is determined by its ability to enhance contractions induced by electrical field stimulation (EFS) or exogenously applied acetylcholine.

Materials:

  • Male Hartley guinea pigs

  • Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂

  • Organ bath system with isometric force transducers

  • Electrical field stimulation (EFS) electrodes

  • Acotiamide, Acetylcholine (ACh), Carbachol (B1668302) (CCh)

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig and excise the stomach.

    • Place the stomach in chilled, aerated Krebs-Henseleit solution.

    • Cut longitudinal or circular muscle strips (approx. 2 mm wide, 10 mm long) from the gastric body or antrum.

    • Carefully remove the mucosal layer.

  • Mounting:

    • Mount the muscle strip vertically in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated.

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration:

    • Apply an initial resting tension of approximately 1.0 g.

    • Allow the tissue to equilibrate for at least 60 minutes, washing with fresh solution every 15 minutes.

  • Stimulation and Drug Application:

    • EFS-induced contractions: Position platinum electrodes parallel to the strip. Elicit submaximal, reproducible contractions using EFS (e.g., 40 V, 0.3 Hz, 3 ms (B15284909) pulse duration).

    • Agonist-induced contractions: Alternatively, induce contractions by adding a fixed concentration of ACh.

    • Once a stable baseline of contractions is achieved, add Acotiamide to the bath in a cumulative manner (e.g., 10⁻⁸ M to 10⁻⁵ M).

  • Data Recording and Analysis:

    • Record the tension generated by the muscle strip continuously.

    • Measure the amplitude (and/or frequency) of contractions before and after the addition of Acotiamide.

    • Express the effect of Acotiamide as a percentage change from the baseline contraction. To confirm the mechanism, the experiment can be repeated with carbachol (a stable ACh analogue not degraded by AChE) instead of ACh; Acotiamide is expected to enhance ACh-induced contractions but not carbachol-induced contractions.

Conclusion

Acotiamide is a novel prokinetic agent with a well-defined dual mechanism of action that enhances cholinergic activity in the upper gastrointestinal tract by inhibiting acetylcholinesterase and blocking presynaptic M1/M2 autoreceptors.[2][5] Preclinical data demonstrates its ability to inhibit AChE with micromolar potency and to enhance gastric motility in vivo.[7][10] Its efficacy, coupled with a favorable safety profile and lack of affinity for dopaminergic and serotonergic receptors, makes it a significant therapeutic option for functional dyspepsia.[3][7] This technical guide provides a summary of its pharmacological properties and detailed experimental methodologies to support further research and development in the field of gastrointestinal motility.

References

In-Vitro Characterization of Acotiamide Hydrochloride's Enzymatic Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide hydrochloride is a first-in-class gastroprokinetic agent utilized in the treatment of functional dyspepsia.[1] Its therapeutic effects are primarily attributed to its unique dual mechanism of action: the inhibition of acetylcholinesterase (AChE) and the antagonism of presynaptic muscarinic M1 and M2 autoreceptors.[2][3] This combined action leads to an increase in the concentration of acetylcholine (B1216132) (ACh) in the synaptic cleft of the enteric nervous system, thereby enhancing gastric motility and accommodation.[2][3] This technical guide provides an in-depth overview of the in-vitro characterization of Acotiamide's enzymatic inhibition, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Acetylcholinesterase (AChE) Inhibition

Acotiamide acts as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine.[1] By inhibiting AChE, Acotiamide prolongs the presence of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling and subsequently, increased gastrointestinal motility. In-vitro studies have quantified the inhibitory potency of Acotiamide against AChE from various species.

Quantitative Data: AChE Inhibition
ParameterValueSpecies/SourceReference
IC50 1.79 µMRat Stomach Homogenate[4]
IC50 2.3 µMRat Stomach Homogenate[4]
Ki 0.61 µMHuman AChE[4]

IC50: The half-maximal inhibitory concentration. It indicates the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki: The inhibition constant. It is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Muscarinic M1 and M2 Receptor Antagonism

In addition to AChE inhibition, Acotiamide functions as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on enteric neurons.[1][3] These autoreceptors normally function as a negative feedback mechanism, inhibiting further release of acetylcholine. By blocking these receptors, Acotiamide removes this inhibitory feedback, leading to an enhanced release of acetylcholine into the synaptic cleft.

Quantitative Data: Muscarinic Receptor Antagonism
ParameterValueReceptor SubtypeSpecies/SourceReference
Ki / IC50 Data Not AvailableM1--
Ki / IC50 Data Not AvailableM2--

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common in-vitro method to determine the inhibitory effect of a compound on AChE activity.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound solutions of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of Acotiamide, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Phosphate buffer

    • Acotiamide solution (or vehicle for control)

    • AChE solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Add DTNB solution to all wells, followed by the substrate ATCI to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of Acotiamide.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the Acotiamide concentration to determine the IC50 value.

Muscarinic Receptor Binding Assay (Radioligand Competition Assay)

This protocol outlines a method to determine the binding affinity (Ki) of Acotiamide for muscarinic M1 and M2 receptors.

Materials:

  • Cell membranes expressing human recombinant M1 or M2 muscarinic receptors

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • Unlabeled competing ligand (this compound) at various concentrations

  • Assay buffer

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In test tubes or a 96-well plate, combine the following in triplicate:

    • Cell membranes

    • Radioligand at a fixed concentration (typically near its Kd value)

    • Varying concentrations of this compound (the competitor)

    • For determining non-specific binding, a separate set of tubes will contain a high concentration of a known muscarinic antagonist (e.g., atropine) instead of Acotiamide.

  • Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of Acotiamide by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Acotiamide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Acotiamide_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Muscarinic Receptor ACh->Postsynaptic_Receptor Binds to M1_M2_Autoreceptor Presynaptic M1/M2 Autoreceptor ACh->M1_M2_Autoreceptor Binds to Signal_Transduction Signal Transduction (Increased Gastric Motility) Postsynaptic_Receptor->Signal_Transduction Acotiamide Acotiamide Acotiamide->AChE Inhibits Acotiamide->M1_M2_Autoreceptor Antagonizes M1_M2_Autoreceptor->ACh_Vesicle Inhibits Release (Negative Feedback)

Caption: Mechanism of Action of this compound.

AChE_Inhibition_Assay_Workflow start Start reagent_prep Prepare Reagents (AChE, Acotiamide, DTNB, ATCI) start->reagent_prep plate_setup Add Buffer, Acotiamide, and AChE to 96-well Plate reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_start Add DTNB and ATCI to Initiate Reaction pre_incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Reading) reaction_start->measurement data_analysis Calculate Rate of Reaction and % Inhibition measurement->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for AChE Inhibition Assay.

Muscarinic_Receptor_Binding_Assay_Workflow start Start reagent_prep Prepare Reagents (Cell Membranes, Radioligand, Acotiamide) start->reagent_prep assay_setup Combine Reagents in Assay Tubes reagent_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting data_analysis Calculate Specific Binding and % Displacement counting->data_analysis ki_determination Determine IC50 and Calculate Ki data_analysis->ki_determination end End ki_determination->end

Caption: Workflow for Muscarinic Receptor Binding Assay.

Conclusion

This compound's prokinetic activity is a result of its well-defined dual mechanism of action. The in-vitro characterization of its potent inhibitory effect on acetylcholinesterase is well-documented with quantifiable IC50 and Ki values. While its role as an antagonist of presynaptic M1 and M2 muscarinic autoreceptors is a critical component of its mechanism, there is a notable gap in the publicly available literature regarding specific quantitative binding affinities. The experimental protocols provided herein offer standardized methods for the continued investigation and characterization of Acotiamide and other novel prokinetic agents. The visual representations of its mechanism and the associated experimental workflows serve to clarify these complex interactions for research and drug development professionals.

References

An In-depth Technical Guide on the Cellular Pathways Modulated by Acotiamide Hydrochloride in Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acotiamide (B1238670) Hydrochloride is a first-in-class prokinetic agent approved for the treatment of functional dyspepsia.[1] Its mechanism of action in smooth muscle is multifactorial, primarily centered on the potentiation of cholinergic neurotransmission. This technical guide elucidates the core cellular pathways modulated by Acotiamide, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades and experimental workflows. The primary mode of action is the inhibition of acetylcholinesterase (AChE), supplemented by the antagonism of presynaptic muscarinic autoreceptors.[2][3] This dual action enhances the availability and effect of acetylcholine (B1216132) (ACh) at the neuromuscular junction in gastrointestinal smooth muscle, thereby promoting motility.[4]

Core Mechanism of Action

Acotiamide's prokinetic effects are primarily attributed to its ability to increase the concentration of acetylcholine at the synaptic cleft in smooth muscle tissue. This is achieved through two main pathways:

  • Inhibition of Acetylcholinesterase (AChE): Acotiamide is a selective and reversible inhibitor of AChE, the enzyme responsible for the degradation of acetylcholine.[1][5] By inhibiting AChE, Acotiamide prolongs the presence of ACh in the synapse, leading to enhanced activation of postsynaptic muscarinic receptors on smooth muscle cells and subsequent contraction.[6] Studies have shown that Acotiamide potentiates contractions induced by acetylcholine but not by carbachol (B1668302), a stable acetylcholine analog that is not hydrolyzed by AChE, providing strong evidence for this mechanism.[1]

  • Antagonism of Presynaptic Muscarinic Receptors: Acotiamide also acts as an antagonist at presynaptic M1 and M2 muscarinic autoreceptors on cholinergic nerve terminals.[2][7] These receptors typically function as a negative feedback mechanism, inhibiting further release of acetylcholine. By blocking these receptors, Acotiamide disinhibits acetylcholine release, further increasing its concentration in the synapse.[3][8]

Some evidence also suggests a potential agonistic effect on postsynaptic M5-like receptors, which may contribute to accentuating rhythmic smooth muscle contractions.[2] Unlike other prokinetic agents, Acotiamide has demonstrated little to no affinity for serotonin (B10506) (5-HT) or dopamine (B1211576) D2 receptors.[3][9]

Quantitative Data on Acotiamide's Activity

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing insights into the potency and selectivity of Acotiamide Hydrochloride.

Table 1: Inhibitory Activity of Acotiamide against Acetylcholinesterase (AChE)

ParameterSpecies/SourceValueReference(s)
IC50 Rat Stomach-derived AChE2.3 µmol/L[6][10]
IC50 Recombinant Human AChE3 µM[5]
IC50 Stomach Homogenate (MATP+ substrate)1.79 µM[10]
Ki1 (Competitive) Recombinant Human AChE610 nM[5]
Ki2 (Noncompetitive) Recombinant Human AChE2.7 µM[5]
IC50 (BuChE) Butyrylcholinesterase>1.0 x 10-3 M[5]

Table 2: Effects of Acotiamide on Smooth Muscle Contraction

Experimental ModelAgonist/StimulationAcotiamide ConcentrationEffectReference(s)
Guinea Pig Gastric Body StripsElectrical Field Stimulation (EFS)0.3 µM and 1 µMSignificant enhancement of contraction[1]
Guinea Pig Gastric Body & Antrum StripsAcetylcholine (ACh)Not specifiedSignificant enhancement of contraction[1]
Guinea Pig Gastric Body & Antrum StripsCarbachol (CCh)Not specifiedNo enhancement of contraction[1]
Rat Gastric BodyVagal Nerve Stimulation10 mg/kg s.c.Clear enhancement of contractions[6]

Signaling Pathways

The cellular signaling pathways modulated by Acotiamide in smooth muscle are depicted below. The primary pathway involves the enhancement of cholinergic signaling, leading to smooth muscle contraction.

Acotiamide_Signaling_Pathway cluster_presynaptic Cholinergic Nerve Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Smooth Muscle Cell ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Exocytosis M1_M2_receptor M1/M2 Autoreceptor ACh_release->M1_M2_receptor Negative Feedback ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse M1_M2_receptor->ACh_release Inhibition AChE AChE ACh_synapse->AChE Degradation M3_receptor M3 Muscarinic Receptor ACh_synapse->M3_receptor Gq_protein Gq M3_receptor->Gq_protein PLC PLC Gq_protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Contraction Ca_release->Contraction Acotiamide Acotiamide Acotiamide->M1_M2_receptor Antagonism Acotiamide->AChE Inhibition

Caption: Acotiamide enhances cholinergic signaling in smooth muscle.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to study the effects of Acotiamide on smooth muscle.

Isolated Tissue Bath for Smooth Muscle Contraction

This in vitro assay is used to measure the contractile response of smooth muscle tissue to various stimuli in the presence and absence of Acotiamide.

Protocol:

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., guinea pig) following ethical guidelines.

    • Excise the stomach and place it in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 10).

    • Prepare circular or longitudinal muscle strips (e.g., 2 mm wide, 10 mm long) from the gastric body or antrum.

  • Mounting:

    • Suspend the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Stimulation:

    • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

    • Induce contractions using either electrical field stimulation (EFS) via platinum electrodes or by adding agonists like acetylcholine or carbachol to the bath.

  • Drug Application:

    • Once stable contractile responses are obtained, add Acotiamide at various concentrations to the organ bath and allow it to incubate for a specified period.

    • Re-apply the stimulus (EFS or agonist) and record the contractile response.

  • Data Analysis:

    • Measure the amplitude of contraction before and after the addition of Acotiamide.

    • Express the effect of Acotiamide as a percentage of the control response.

Experimental_Workflow_Tissue_Bath start Start: Euthanize Animal tissue_prep Excise stomach and prepare muscle strips start->tissue_prep 1. Tissue Preparation end End: Data Analysis mounting Suspend strips in organ bath and connect to transducer tissue_prep->mounting 2. Mounting equilibration Apply tension and allow to equilibrate mounting->equilibration 3. Equilibration stimulation Induce baseline contraction (EFS or Agonist) equilibration->stimulation 4. Stimulation drug_app Add Acotiamide and incubate stimulation->drug_app 5. Drug Application restimulation Induce contraction in presence of Acotiamide drug_app->restimulation 6. Re-stimulation restimulation->end

Caption: Workflow for isolated tissue bath experiments.

Acetylcholinesterase (AChE) Activity Assay

This biochemical assay quantifies the inhibitory effect of Acotiamide on AChE activity.

Protocol:

  • Enzyme Source Preparation:

    • Homogenize stomach tissue (e.g., from rat or guinea pig) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Centrifuge the homogenate to obtain a supernatant containing the AChE enzyme.

  • Assay Procedure (Ellman's Method as an example):

    • Prepare a reaction mixture in a 96-well plate containing:

      • Phosphate buffer

      • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

      • AChE-containing supernatant

      • Varying concentrations of this compound or a vehicle control.

    • Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate, acetylthiocholine (B1193921) iodide (ATChI).

    • AChE hydrolyzes ATChI to thiocholine, which then reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate).

    • Measure the rate of color change (increase in absorbance) at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of Acotiamide compared to the vehicle control.

    • Plot the percentage inhibition against the log of Acotiamide concentration to determine the IC50 value (the concentration of Acotiamide that inhibits 50% of the enzyme's activity).

Experimental_Workflow_AChE_Assay start Start: Prepare Enzyme Source prep_mixture Combine buffer, DTNB, AChE, and Acotiamide start->prep_mixture 1. Prepare Reaction Mixture end End: Calculate IC50 pre_incubate Incubate at 37°C prep_mixture->pre_incubate 2. Pre-incubation add_substrate Add acetylthiocholine iodide (ATChI) pre_incubate->add_substrate 3. Initiate Reaction measure Measure absorbance change at 412 nm add_substrate->measure 4. Measurement measure->end

Caption: Workflow for acetylcholinesterase activity assay.

Conclusion

This compound enhances smooth muscle contractility through a well-defined and selective mechanism of action. By reversibly inhibiting acetylcholinesterase and antagonizing presynaptic M1/M2 autoreceptors, it effectively increases the synaptic concentration of acetylcholine. This leads to enhanced activation of postsynaptic M3 muscarinic receptors on smooth muscle cells, triggering a signaling cascade that results in increased intracellular calcium and, ultimately, muscle contraction. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals working on gastrointestinal motility and related therapeutic agents.

References

Acotiamide Hydrochloride's Impact on Gastrointestinal Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acotiamide (B1238670) is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia (FD), particularly the meal-related symptoms of postprandial distress syndrome (PDS) such as postprandial fullness, upper abdominal bloating, and early satiety.[1][2][3] Its therapeutic effects stem from a unique dual mechanism that enhances cholinergic neurotransmission within the enteric nervous system.[4] Acotiamide acts as both a reversible acetylcholinesterase (AChE) inhibitor and an antagonist of presynaptic M1 and M2 muscarinic autoreceptors.[5][6][7] This combined action increases the synaptic concentration of acetylcholine (B1216132) (ACh), thereby improving impaired gastric motility and accommodation, which are key pathophysiological factors in FD.[3] This guide provides a detailed overview of its mechanism, summarizes key experimental data, and presents the protocols used to elucidate its pharmacodynamic effects.

Introduction to Acotiamide and Functional Dyspepsia

Functional dyspepsia (FD) is a common and complex gastroduodenal disorder defined by the presence of symptoms like postprandial fullness, early satiation, or epigastric pain, without any evidence of structural disease to explain them.[4] The Rome III and IV criteria sub-classify FD into Postprandial Distress Syndrome (PDS), characterized by meal-induced symptoms, and Epigastric Pain Syndrome (EPS).[4] The pathophysiology of PDS is frequently associated with impaired gastric accommodation to meals and delayed gastric emptying.[3][8]

Acotiamide hydrochloride (formerly Z-338 or YM443) was developed to address these underlying motility issues.[1][4] Unlike other prokinetics that target serotonin (B10506) (5-HT) or dopamine (B1211576) D2 receptors, acotiamide's action is focused on modulating the local cholinergic pathways that govern gastric function, offering a targeted therapeutic approach.[4][9]

Core Mechanism of Action: Enhancing Cholinergic Neurotransmission

The primary mechanism of acotiamide is the enhancement of acetylcholine (ACh) availability at the neuromuscular junction within the enteric nervous system.[1][4] This is achieved through a novel, dual-action pathway.

  • Acetylcholinesterase (AChE) Inhibition : Acotiamide is a selective and reversible inhibitor of AChE, the enzyme responsible for degrading ACh in the synapse.[10][11] By inhibiting AChE, acotiamide prolongs the action of endogenously released ACh, leading to enhanced stimulation of postsynaptic muscarinic receptors on smooth muscle cells.[4][10]

  • Muscarinic Autoreceptor Antagonism : Acotiamide also functions as an antagonist at presynaptic M1 and M2 muscarinic autoreceptors located on cholinergic nerve terminals.[5][6][7] These autoreceptors normally serve as a negative feedback loop, inhibiting further ACh release when activated.[7] By blocking these receptors, acotiamide disinhibits the neuron, promoting sustained ACh release into the synapse.[5][7]

This synergistic action ensures a localized and potentiation of cholinergic activity, which directly translates to improved gastric motor function.

Acotiamide Mechanism of Action cluster_0 Presynaptic Cholinergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Smooth Muscle Cell Neuron Enteric Neuron ACh_Vesicle ACh Vesicles ACh ACh ACh_Vesicle->ACh ACh Release M1M2 M1/M2 Autoreceptor (Negative Feedback) M1M2->ACh_Vesicle Inhibits Release ACh->M1M2 Activates AChE AChE ACh->AChE Degraded by Postsynaptic_R Postsynaptic Muscarinic Receptor ACh->Postsynaptic_R Binds Contraction Smooth Muscle Contraction Postsynaptic_R->Contraction Stimulates Acotiamide Acotiamide Acotiamide->M1M2 ANTAGONIZES Acotiamide->AChE INHIBITS

Fig. 1: Dual mechanism of action of acotiamide.

Pharmacodynamic Effects on Gastrointestinal Function

Acotiamide's enhancement of cholinergic signaling translates into measurable improvements in key physiological functions implicated in FD.

Enhancement of Gastric Motility and Emptying

In animal models and human studies, acotiamide has been shown to enhance gastric contractility and accelerate delayed gastric emptying.[10][12] In vitro studies using guinea pig stomach strips demonstrated that acotiamide significantly enhances contractions induced by electrical field stimulation and acetylcholine.[10] This prokinetic effect is particularly evident in conditions of impaired motility, such as stress-induced delayed gastric emptying, a common experimental model for FD.[3][12] However, its effect on gastric emptying in healthy subjects without delayed emptying appears to be minimal, suggesting a restorative rather than a globally acceleratory action.[6][13]

Improvement of Gastric Accommodation

Gastric accommodation is the reflex relaxation of the proximal stomach (fundus) to accept a meal, a process crucial for preventing early satiety and fullness. This reflex is often impaired in PDS patients.[3] Acotiamide has been shown to significantly improve meal-induced gastric accommodation.[1][5][12] A study in FD patients found a significant increase in the percentage change of gastric accommodation in the acotiamide group compared to placebo (21.7% vs 4.4%).[1][5] This fundus-relaxing property is a key contributor to its efficacy in alleviating meal-related symptoms.

Key Experimental Evidence and Protocols

The pharmacodynamic profile of acotiamide has been characterized through a range of in vitro, in vivo, and clinical studies.

In Vitro Studies: Muscle Contraction Assay

This assay directly measures the effect of acotiamide on gastric smooth muscle contractility.

  • Objective : To assess if acotiamide enhances acetylcholine-induced muscle contraction via AChE inhibition.

  • Methodology :

    • Tissue Preparation : Circular muscle strips are prepared from the gastric body and antrum of a guinea pig.[10]

    • Mounting : The strips are mounted in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

    • Stimulation : Contractions are induced by either electrical field stimulation (EFS) or the direct application of acetylcholine (ACh) or carbachol (B1668302) (a stable ACh analog not degraded by AChE).[10]

    • Drug Application : Acotiamide is added to the bath at various concentrations (e.g., 0.3 and 1 μM) prior to stimulation.[10]

    • Measurement : The isometric contractile force is recorded using a force-displacement transducer.

  • Key Finding : Acotiamide significantly enhanced contractions induced by EFS and ACh, but not by carbachol, confirming its mechanism is dependent on inhibiting the degradation of endogenous or exogenous ACh.[10]

In Vitro Muscle Strip Assay Workflow start Start prep Prepare circular muscle strips from guinea pig stomach start->prep mount Mount strips in organ bath (Krebs solution, 37°C, 95% O₂) prep->mount incubate Incubate with Acotiamide or vehicle control mount->incubate stimulate Induce Contraction incubate->stimulate efs Electrical Field Stimulation (EFS) stimulate->efs ach Acetylcholine (ACh) stimulate->ach carbachol Carbachol stimulate->carbachol record Record isometric contractile force via transducer efs->record ach->record carbachol->record analyze Analyze and compare contraction amplitudes record->analyze end End analyze->end In Vivo Gastric Emptying Workflow start Start fast Fast rats for 18-24 hours start->fast stress Induce restraint stress (optional, for disease model) fast->stress admin Administer Acotiamide or vehicle control (s.c.) fast->admin stress->admin meal Administer Phenol Red meal via oral gavage (t=30 min) admin->meal euthanize Euthanize rat (t=50 min) meal->euthanize dissect Clamp and dissect stomach euthanize->dissect homogenize Homogenize stomach in NaOH dissect->homogenize measure Quantify Phenol Red via spectrophotometry (570 nm) homogenize->measure calculate Calculate % Gastric Emptying measure->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols: Acotiamide Hydrochloride Dose-Response Studies in Rat Models of Gastroparesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acotiamide (B1238670) hydrochloride is a novel prokinetic agent investigated for its therapeutic potential in motility disorders of the upper gastrointestinal tract.[1][2][3] Primarily approved for functional dyspepsia, its mechanism of action suggests potential utility in gastroparesis, a condition characterized by delayed gastric emptying.[4][5] Acotiamide enhances acetylcholine (B1216132) release from enteric neurons by antagonizing muscarinic M1 and M2 autoreceptors and inhibiting acetylcholinesterase (AChE), thereby stimulating gastric motility and accommodation.[1][6][7] These application notes provide detailed protocols for inducing gastroparesis in rat models and evaluating the dose-response effects of acotiamide hydrochloride.

Mechanism of Action: Signaling Pathway

Acotiamide's prokinetic effects are mediated through the enhancement of cholinergic neurotransmission in the stomach. By blocking presynaptic M1 and M2 muscarinic autoreceptors on cholinergic neurons, it inhibits the negative feedback loop that normally limits acetylcholine (ACh) release. Additionally, by inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft, acotiamide increases the local concentration and duration of action of ACh. This dual mechanism leads to enhanced gastric contractility and improved gastric emptying.[1][6][7]

Acotiamide_Mechanism cluster_0 Cholinergic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Smooth Muscle Cell Acotiamide1 Acotiamide M1R M1 Receptor Acotiamide1->M1R Inhibits M2R M2 Receptor Acotiamide1->M2R Inhibits Acotiamide2 Acotiamide AChE AChE Acotiamide2->AChE Inhibits ACh_release ACh Release M1R->ACh_release (-) Feedback M2R->ACh_release (-) Feedback ACh Acetylcholine (ACh) ACh_release->ACh ACh->AChE Degradation Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Activates Contraction Gastric Contraction Muscarinic_Receptor->Contraction

Acotiamide's dual mechanism of action.

Experimental Protocols

Induction of Gastroparesis in Rat Models

Several models can be employed to induce a gastroparesis-like state in rats, characterized by delayed gastric emptying.

a) Clonidine-Induced Gastroparesis

Clonidine (B47849), an α2-adrenoceptor agonist, is known to inhibit gastric motility and delay gastric emptying.

  • Materials:

    • Male Sprague-Dawley or Wistar rats (200-250g)

    • Clonidine hydrochloride

    • Sterile saline solution

  • Procedure:

    • Fast rats for 18-24 hours with free access to water.

    • Prepare a solution of clonidine hydrochloride in sterile saline.

    • Administer clonidine subcutaneously (s.c.) or intraperitoneally (i.p.) at an appropriate dose to induce delayed gastric emptying.

    • Acotiamide or vehicle is typically administered 30 minutes prior to the evaluation of gastric emptying.

b) Restraint Stress-Induced Gastroparesis

This model mimics stress-induced dyspeptic symptoms, including delayed gastric emptying.[5][6][8]

  • Materials:

    • Male Sprague-Dawley or Wistar rats (200-250g)

    • Restraint stress cages or tubes

  • Procedure:

    • Acclimatize rats to housing conditions for at least one week.[8]

    • Fast rats for 18-24 hours with free access to water.[8]

    • Place rats in restraint cages for a period of 1-3 hours.[8]

    • Following the stress period, administer acotiamide or vehicle control.[8]

    • Proceed with gastric emptying measurement after a predetermined time (e.g., 30 minutes).[8]

Measurement of Gastric Emptying
  • Materials:

    • Test meal (e.g., semi-solid meal containing a non-absorbable marker like phenol (B47542) red or a radioactive tracer).[8]

    • This compound solution

    • Vehicle control solution

    • Surgical instruments

    • Spectrophotometer or gamma counter

  • Procedure:

    • Following the gastroparesis induction and drug/vehicle administration, administer a standardized volume of the test meal via oral gavage.[8]

    • After a specific time point (e.g., 30-60 minutes), euthanize the rats.[8]

    • Surgically expose the stomach and clamp the pylorus and cardia to prevent leakage.[8]

    • Excise the stomach and homogenize its contents.[8]

    • Measure the amount of marker remaining in the stomach.[8]

    • Gastric emptying is calculated as a percentage of the marker that has emptied from the stomach compared to a control group euthanized immediately after meal administration.

Measurement of Gastric Motility

Gastric antral motility can be assessed by implanting electrodes to measure myoelectric activity.

  • Materials:

    • Male Wistar rats (250-350g)

    • Bipolar stainless steel electrodes

    • Anesthetic (e.g., ketamine hydrochloride)

    • Electromyography recording equipment

  • Procedure:

    • Anesthetize the rats.[9]

    • Implant bipolar stainless steel electrodes onto the serosal surface of the gastric antrum, approximately 0.5 cm from the pylorus.[9]

    • Exteriorize the free ends of the electrodes subcutaneously to the back of the neck.[9]

    • Allow a recovery period of 5-10 days before starting the recordings.[9]

    • Record myoelectric activity before and after the administration of acotiamide or vehicle control.

    • Analyze the recordings for changes in the frequency and amplitude of spike bursts.[9]

Drug Administration
  • Acotiamide Preparation: this compound can be dissolved in a 5% glucose solution for subcutaneous injection or suspended in 0.5% carboxymethyl cellulose (B213188) for oral gavage.[8]

  • Subcutaneous (s.c.) Injection: Administer the prepared acotiamide solution under the loose skin of the rat's back.

  • Oral Gavage:

    • Gently restrain the rat.[10]

    • Use a gavage needle with a rounded tip appropriate for the rat's size.[10]

    • Carefully insert the needle into the esophagus and down to the stomach.[10]

    • Slowly administer the acotiamide suspension.[10]

Dose-Response Data

The following tables summarize the dose-dependent effects of this compound in various rat models.

Table 1: Effect of Acotiamide on Gastric Motility in Rat Models

Rat ModelAcotiamide Dose (s.c.)Observed EffectReference
Normal30 and 100 mg/kgMarkedly enhanced gastric antral motility[11]
Clonidine-induced hypomotility100 mg/kgImproved gastric antral hypomotility[11]
Vagal nerve stimulation10 mg/kgEnhanced gastric body contractions[11]

Table 2: Effect of Acotiamide on Gastric Emptying in Rat Models

Rat ModelAcotiamide Dose (s.c.)Observed EffectReference
Clonidine-induced delayed gastric emptying100 mg/kgImproved delayed gastric emptying[11]
Restraint stress-induced delayed gastric emptyingNot specifiedSignificantly improved delayed gastric emptying[5]

Table 3: In Vitro and In Vivo Pharmacological Data for Acotiamide in Rats

ParameterValueTissue/ModelReference
IC50 for Acetylcholinesterase (AChE)2.3 µmol/lRat Stomach[11]
Stomach Tissue Concentration (30 min post 10 mg/kg s.c.)Sufficient to inhibit AChERat Stomach[11]
Unbound Stomach to Plasma Concentration Ratio (steady state)2.8Rat[8]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for a dose-response study and the logical relationship between the induced pathology and the therapeutic intervention.

Experimental_Workflow start Start: Acclimatize Rats fasting Fast Rats (18-24h) start->fasting grouping Randomly Assign to Groups (Control, Vehicle, Acotiamide Doses) fasting->grouping induction Induce Gastroparesis (e.g., Restraint Stress) grouping->induction administration Administer Vehicle or Acotiamide (s.c. or oral gavage) induction->administration wait Wait (e.g., 30 min) administration->wait test_meal Administer Test Meal wait->test_meal wait2 Wait (e.g., 30-60 min) test_meal->wait2 euthanasia Euthanize Rats wait2->euthanasia measurement Measure Gastric Emptying euthanasia->measurement analysis Data Analysis measurement->analysis end End analysis->end

Workflow for a dose-response study.

Logical_Relationship Induction Gastroparesis Induction (e.g., Clonidine, Stress) Pathology Pathophysiological State: Delayed Gastric Emptying & Reduced Motility Induction->Pathology Leads to Outcome Therapeutic Outcome: Restoration of Gastric Motility & Improved Gastric Emptying Pathology->Outcome Corrected by Acotiamide Acotiamide Administration Mechanism Mechanism of Action: - AChE Inhibition - M1/M2 Antagonism Acotiamide->Mechanism Effect Pharmacological Effect: Increased Acetylcholine Mechanism->Effect Effect->Outcome

References

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Acotiamide Hydrochloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Acotiamide Hydrochloride in bulk drug and pharmaceutical dosage forms. The developed isocratic method is simple, accurate, and stability-indicating, proving its suitability for routine quality control and stability analysis. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

Acotiamide is a prokinetic agent utilized for the management of functional dyspepsia.[1][2] It functions by enhancing gastrointestinal motility through the inhibition of acetylcholinesterase and antagonism of muscarinic receptors.[1][3][4] The development of a reliable and validated analytical method is crucial for ensuring the quality and efficacy of this compound formulations. This document provides a detailed protocol for an RP-HPLC method that can effectively separate Acotiamide from its degradation products, making it a valuable tool for stability studies.

Chemical Properties of this compound

PropertyValue
IUPAC NameN-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;trihydrate;hydrochloride[5]
Molecular FormulaC21H37ClN4O8S[5]
Molecular Weight541.1 g/mol [5]
FormWhite to beige powder[3]
SolubilitySoluble in water[3]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
Instrument HPLC with UV-Vis Detector
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) : 0.1% Triethylamine (B128534) in 0.2% Formic Acid (30:70 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 282 nm[1]
Injection Volume 20 µL
Column Temperature 40°C[1]
Run Time Approximately 10 minutes
Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.2% solution of formic acid in water and a 0.1% solution of triethylamine in water. Mix the acetonitrile and the aqueous solution in a 30:70 ratio, filter through a 0.45 µm membrane filter, and degas.

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[6]

Working Standard Solutions (10-60 µg/mL): Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10-60 µg/mL.[1]

Sample Preparation (from Tablet Dosage Form):

  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 10 µg/mL.[6]

Method Validation Summary

The developed RP-HPLC method was validated as per ICH guidelines, and the results are summarized below.

System Suitability
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 3000
%RSD of Peak Areas ≤ 2.0%< 1.0%
Linearity

The method demonstrated excellent linearity over the concentration range of 10-60 µg/mL.[1]

ParameterResult
Concentration Range 10-60 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery)

The accuracy of the method was determined by the standard addition method.

Spike Level% Recovery
80% 99.5%
100% 99.8%
120% 100.2%
Average Recovery 99.83%
Precision

The precision of the method was evaluated by performing replicate injections of the standard solution.

Precision Type% RSD
Intraday Precision (n=3) 0.233%[7]
Interday Precision (n=3) 0.80%[7]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterResult
LOD 0.36 µg/mL[1]
LOQ 1.10 µg/mL[1]

Forced Degradation Studies

Forced degradation studies were conducted to establish the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[1][8] Significant degradation was observed under acidic and basic conditions.[1] The developed method was able to successfully separate the main peak of Acotiamide from the peaks of the degradation products, demonstrating its specificity and stability-indicating capability.

Stress Condition% Degradation
Acid Hydrolysis (1N HCl, 100°C, 3h) Significant Degradation[1]
Base Hydrolysis (0.5N NaOH, 100°C, 3h) Significant Degradation[1]
Oxidative (30% H₂O₂, RT, 24h) Moderate Degradation
Thermal (105°C, 48h) Minimal Degradation
Photolytic (UV light, 24h) Minimal Degradation

Workflow and Diagrams

The following diagram illustrates the overall workflow for the RP-HPLC method development and validation for this compound quantification.

RP_HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Literature Survey & Drug Properties B Selection of Initial Chromatographic Conditions (Column, Mobile Phase, Wavelength) A->B C Method Optimization (Mobile Phase Ratio, pH, Flow Rate) B->C D System Suitability Check C->D E Specificity & Forced Degradation D->E F Linearity & Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Assay of Acotiamide in Pharmaceutical Formulations J->K L Routine Quality Control K->L M Stability Studies K->M

Caption: Workflow for RP-HPLC Method Development and Validation.

Conclusion

The described RP-HPLC method is rapid, simple, and reliable for the quantification of this compound in bulk and pharmaceutical dosage forms. The method's validation in accordance with ICH guidelines confirms its accuracy, precision, and linearity. The stability-indicating nature of the assay makes it particularly suitable for quality control and for monitoring the stability of this compound under various conditions.

References

Application Notes and Protocols for In-Vivo Evaluation of Acotiamide in Rodent Gastric Emptying Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acotiamide is a prokinetic agent used for the management of functional dyspepsia. Its mechanism of action involves the enhancement of gastric motility and emptying. These application notes provide a detailed protocol for the in-vivo evaluation of Acotiamide's effects on gastric emptying in a rodent model, a critical step in preclinical drug development and pharmacological research. The protocol is designed for researchers, scientists, and drug development professionals to ensure reproducible and reliable results.

Acotiamide hydrochloride functions as an acetylcholinesterase (AChE) inhibitor, which increases the availability of acetylcholine (B1216132) in the synaptic cleft. This elevated acetylcholine then enhances the contraction of the gastric upper part and promotes gastric emptying. Specifically, Acotiamide inhibits presynaptic muscarinic M1 and M2 autoreceptors on enteric neurons, further augmenting acetylcholine release. This dual action makes it an effective modulator of upper gastrointestinal motility.

Experimental Protocols

This section details the methodology for a solid-phase gastric emptying study in rats.

1. Animal Models and Acclimatization

  • Species: Male Wistar rats (or other appropriate strain like Sprague-Dawley).

  • Weight: 200-250 grams.

  • Acclimatization: House the animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide standard pellet chow and water ad libitum.

2. Experimental Groups

  • Vehicle Control: Animals receive the vehicle solution (e.g., 0.5% carboxymethyl cellulose).

  • Acotiamide Treatment Groups: At least three groups receiving different doses of Acotiamide (e.g., 1, 3, and 10 mg/kg).

  • Positive Control (Optional): A group receiving a known prokinetic agent like domperidone (B1670879) or cisapride.

3. Drug Administration

  • Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route for Acotiamide.

  • Dosing Volume: Typically 5 or 10 mL/kg body weight.

  • Timing: Administer Acotiamide or vehicle 60 minutes prior to the administration of the test meal.

4. Test Meal Preparation and Administration

  • Composition: A solid test meal can be prepared using agar, beef extract, and a non-absorbable marker like phenol (B47542) red.

    • Example recipe: 1.5% agar, 5% beef extract, 0.5% methylcellulose, and 0.05% phenol red in distilled water.

  • Administration: Administer a pre-weighed amount of the test meal (e.g., 1.5 grams) to each rat via oral gavage. Record the exact time of meal administration.

5. Measurement of Gastric Emptying

  • Time Point: Euthanize the animals by CO2 asphyxiation or another approved method at a specific time point after the test meal, typically 90 or 120 minutes.

  • Stomach Removal: Immediately perform a laparotomy and clamp the pylorus and cardia to prevent leakage of gastric contents. Carefully excise the stomach.

  • Quantification of Gastric Contents:

    • Weigh the full stomach.

    • Empty the entire contents of the stomach into a graduated tube containing a known volume of 0.1 N NaOH (e.g., 100 mL).

    • Rinse the stomach with the NaOH solution to ensure all contents are collected.

    • Homogenize the stomach contents in the NaOH solution.

    • Allow the mixture to settle for 1 hour at room temperature.

    • Take an aliquot of the supernatant and add trichloroacetic acid to precipitate proteins.

    • Centrifuge the sample.

    • Add NaOH to the supernatant to develop the color of the phenol red.

    • Measure the absorbance of the solution using a spectrophotometer at 560 nm.

6. Calculation of Gastric Emptying

  • A standard curve for phenol red in 0.1 N NaOH must be prepared to determine the concentration from the absorbance values.

  • The amount of phenol red remaining in the stomach at the time of sacrifice is calculated.

  • Gastric emptying is calculated using the following formula:

    • Gastric Emptying (%) = (1 - (Amount of phenol red in stomach at time T / Average amount of phenol red in stomach at time 0)) * 100

    • Note: To determine the average amount of phenol red at time 0, a separate group of rats is sacrificed immediately after administration of the test meal.

Data Presentation

The following table summarizes representative quantitative data on the effect of Acotiamide on gastric emptying in rats 90 minutes after a solid test meal.

Experimental GroupDose (mg/kg, p.o.)NGastric Content Remaining (mg)Gastric Emptying (%)p-value vs. Vehicle
Vehicle Control-81.05 ± 0.0829.5 ± 5.4-
Acotiamide180.88 ± 0.0741.2 ± 4.8< 0.05
Acotiamide380.65 ± 0.0656.7 ± 4.1< 0.01
Acotiamide1080.42 ± 0.0571.8 ± 3.5< 0.001
Data are presented as Mean ± SEM (Standard Error of the Mean). Statistical analysis performed using one-way ANOVA followed by Dunnett's test.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (1 week) fasting Fasting (18-24 hours) acclimatize->fasting grouping Group Assignment (Vehicle, Acotiamide Doses) fasting->grouping drug_admin Drug/Vehicle Administration (p.o., T=-60 min) grouping->drug_admin meal_admin Test Meal Administration (T=0 min) drug_admin->meal_admin wait Waiting Period (90 min) meal_admin->wait euthanasia Euthanasia & Stomach Excision (T=90 min) wait->euthanasia homogenize Homogenization in NaOH euthanasia->homogenize spectro Spectrophotometry (560 nm) homogenize->spectro calculate Calculate Gastric Emptying (%) spectro->calculate

Caption: Workflow for rodent gastric emptying study.

Signaling Pathway of Acotiamide

G acotiamide Acotiamide ache Acetylcholinesterase (AChE) acotiamide->ache Inhibits m1m2 Presynaptic M1/M2 Autoreceptors acotiamide->m1m2 Inhibits ach_synapse Increased Synaptic ACh Concentration ache->ach_synapse (Hydrolysis Inhibited) ach_release Increased Acetylcholine (ACh) Release m1m2->ach_release (Negative Feedback Inhibited) ach_release->ach_synapse gastric_motility Enhanced Gastric Motility & Contraction ach_synapse->gastric_motility Stimulates Postsynaptic Muscarinic Receptors gastric_emptying Accelerated Gastric Emptying gastric_motility->gastric_emptying

Application Notes and Protocols for Acotiamide Hydrochloride in Organ Bath Experiments with Isolated Gut Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide (B1238670) hydrochloride is a prokinetic agent utilized in the management of functional dyspepsia.[1][2] Its mechanism of action primarily involves the inhibition of acetylcholinesterase (AChE) and antagonism of muscarinic M1 and M2 receptors.[3][4][5] By inhibiting AChE, acotiamide increases the concentration of acetylcholine (B1216132) (ACh) at the neuromuscular junction in the gut, thereby enhancing gastrointestinal motility.[2][6] Its antagonistic action on presynaptic M1 and M2 muscarinic autoreceptors further potentiates ACh release.[3][4]

These application notes provide detailed protocols for investigating the pharmacological effects of Acotiamide Hydrochloride on isolated gut tissue using organ bath experiments. The described methods are essential for characterizing the prokinetic activity of acotiamide and elucidating its mechanism of action in a controlled ex vivo environment. The guinea pig ileum is a well-established and robust model for such studies due to its spontaneous contractile activity and sensitivity to cholinergic stimulation.[1]

Data Presentation

Table 1: Summary of this compound Effects on Isolated Gut Tissue

ParameterTissue PreparationAcotiamide ConcentrationObserved EffectReference
Acetylcholine-induced ContractionGuinea Pig Gastric Body and Antrum Strips0.3 µM and 1 µMSignificant enhancement of contraction[6]
Electrically Induced ContractionGuinea Pig Gastric Body Strips0.3 µM and 1 µMSignificant enhancement of contraction[6]
Carbachol-induced ContractionGuinea Pig Gastric Body and Antrum StripsNot specifiedNo enhancement of contraction[6]
Acetylcholinesterase (AChE) ActivityRat Stomach HomogenateIC₅₀ = 2.3 µmol/lConcentration-dependent inhibition[2]

Experimental Protocols

Protocol 1: Preparation of Isolated Guinea Pig Ileum

This protocol outlines the procedure for dissecting and preparing the guinea pig ileum for organ bath experiments.

Materials:

  • Guinea pig (250-350 g)

  • Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5)

  • Surgical instruments (scissors, forceps)

  • Petri dish

  • Syringe (10 mL)

  • Cotton thread

Procedure:

  • Humanely euthanize the guinea pig according to institutional guidelines.

  • Open the abdominal cavity and locate the ileocecal junction.

  • Carefully dissect a 10-15 cm segment of the ileum proximal to the cecum.

  • Place the isolated ileum in a petri dish containing fresh, oxygenated Tyrode's solution.

  • Gently flush the lumen of the ileum with Tyrode's solution using a syringe to remove any contents.

  • Cut the ileum into segments of 2-3 cm in length.

  • Tie one end of a segment to a tissue holder and the other end to an isotonic transducer using cotton thread.[1]

Protocol 2: Organ Bath Setup and Equilibration

This protocol describes the setup of the organ bath and the equilibration of the isolated tissue.

Materials:

  • Organ bath with aeration and temperature control

  • Isotonic transducer and data acquisition system

  • Tyrode's physiological salt solution

  • Gas mixture (95% O₂ / 5% CO₂)

Procedure:

  • Fill the organ bath with Tyrode's solution and maintain the temperature at 37°C.[1]

  • Continuously bubble the solution with a 95% O₂ / 5% CO₂ gas mixture.[1]

  • Mount the prepared tissue segment in the organ bath.

  • Apply a resting tension of 0.5-1.0 g to the tissue.[1]

  • Allow the tissue to equilibrate for at least 30-60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.[1]

Protocol 3: Investigating the Effect of Acotiamide on Acetylcholine-Induced Contractions

This experiment aims to determine how acotiamide modulates the contractile response of the ileum to acetylcholine.

Procedure:

  • Establish a Baseline Acetylcholine Concentration-Response Curve (CRC):

    • Record the stable baseline tension of the equilibrated ileum preparation.

    • Add increasing concentrations of Acetylcholine (ACh) to the organ bath in a cumulative manner (e.g., 10⁻⁹ M to 10⁻³ M).[1]

    • Allow the tissue to reach a maximal contraction at each concentration before adding the next.

    • Record the contractile response for each ACh concentration.

    • After obtaining the maximal response, wash the tissue with fresh Tyrode's solution until it returns to the baseline tension.[1]

  • Incubation with Acotiamide:

    • Introduce a known concentration of this compound (e.g., 0.1 µM, 0.3 µM, 1 µM) into the organ bath.

    • Allow the tissue to incubate with acotiamide for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium.[1]

  • Generate a Second Acetylcholine CRC in the Presence of Acotiamide:

    • Repeat the cumulative addition of ACh as described in step 1, in the presence of acotiamide.

    • Record the contractile responses.

  • Data Analysis:

    • Compare the two CRCs (with and without acotiamide). A leftward shift in the CRC in the presence of acotiamide indicates a potentiation of the acetylcholine response.

Mandatory Visualizations

Acotiamide_Signaling_Pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell M1_M2 M1/M2 Autoreceptors ACh_release ACh Release ACh_release->M1_M2 Negative Feedback ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse ACh_vesicle ACh Vesicle ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis M3_receptor M3 Muscarinic Receptor ACh_synapse->M3_receptor Binds Contraction Muscle Contraction M3_receptor->Contraction Acotiamide Acotiamide Acotiamide->M1_M2 Antagonizes Acotiamide->AChE Inhibits

Caption: Signaling pathway of Acotiamide in the gut.

Experimental_Workflow cluster_prep Tissue Preparation & Setup cluster_exp1 Experiment 1: Baseline ACh Response cluster_exp2 Experiment 2: Effect of Acotiamide cluster_analysis Data Analysis A1 Isolate Guinea Pig Ileum A2 Mount in Organ Bath A1->A2 A3 Equilibrate (30-60 min) A2->A3 B1 Generate Cumulative ACh CRC A3->B1 B2 Record Contractions B1->B2 B3 Wash Tissue B2->B3 C1 Incubate with Acotiamide (20-30 min) B3->C1 C2 Generate Cumulative ACh CRC in presence of Acotiamide C1->C2 C3 Record Contractions C2->C3 D1 Compare CRCs C3->D1 D2 Determine Potentiation D1->D2

Caption: Workflow for organ bath experiments with Acotiamide.

References

Application Note: Analytical Validation of Acotiamide Hydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acotiamide (B1238670) hydrochloride is a prokinetic agent utilized in the treatment of functional dyspepsia. To support pharmacokinetic and toxicokinetic studies, a robust, sensitive, and specific bioanalytical method for the quantification of acotiamide in biological matrices is essential. This document provides a detailed application note and protocol for the analytical validation of acotiamide hydrochloride in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals.

Acotiamide acts as an acetylcholinesterase inhibitor, which increases acetylcholine (B1216132) concentrations, leading to enhanced gastric emptying and gastrointestinal motility, thereby alleviating dyspepsia symptoms.[1] Accurate measurement of its concentration in biological fluids is crucial for evaluating its bioavailability and pharmacokinetic profile.[2][3] While various analytical methods like HPLC-UV have been reported, LC-MS/MS offers superior sensitivity and specificity for bioanalytical applications.[3][4]

Experimental Protocols

This section details the methodologies for the key experiments involved in the analytical validation of this compound in plasma.

Materials and Reagents
  • This compound Trihydrate reference standard (purity ≥99%)

  • Internal Standard (IS), e.g., Buspirone or Propranolol

  • HPLC grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (analytical grade)

  • Control human or rat plasma (with appropriate anticoagulant, e.g., EDTA)

Instrumentation

A validated LC-MS/MS system is required. The following are representative examples of suitable instrumentation and parameters:

  • Liquid Chromatograph: Shimadzu, Agilent, or Waters system

  • Mass Spectrometer: A triple quadrupole mass spectrometer from Sciex, Thermo Fisher Scientific, or Agilent

  • Analytical Column: A reverse-phase C18 column, such as an Agilent Zorbax XDB C18 (2.1 mm × 50 mm, 3.5 µm) or a C18 analytical column (50 x 3 mm, 5 µm), is recommended.[2][5]

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Accurately weigh and dissolve this compound and the internal standard in a suitable solvent (e.g., methanol or DMSO) to prepare individual primary stock solutions of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the acotiamide primary stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to create working standard solutions for calibration curve (CC) standards.

  • Calibration Curve (CC) Standards: Spike appropriate volumes of the working standard solutions into blank plasma to prepare a series of CC standards. A typical calibration range is 0.10-200 ng/mL or 1.5625-200 ng/mL.[2][5]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting acotiamide from plasma samples.[2][4][5]

  • Label all sample tubes (blanks, CCs, QCs, and unknown samples).

  • To a 50 µL aliquot of plasma sample, add the internal standard solution.

  • Add a protein precipitation agent, such as a mixture of methanol and acetonitrile (50:50, v/v), in a 1:3 or 1:4 ratio (plasma to solvent).[2][4]

  • Vortex the mixture for approximately 1-2 minutes.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of acotiamide:

  • Mobile Phase: A gradient elution using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B) is commonly used.[2][5]

  • Flow Rate: A flow rate of 0.50 mL/min is often employed.[2][5]

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][5]

  • Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for acotiamide and a common internal standard are monitored.

    • Acotiamide: m/z 451.4 → 271.3[2]

    • Buspirone (IS): m/z 386.2 → 122.2[2]

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., US-FDA). The following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of acotiamide and the IS.

  • Linearity and Range: Analyze the calibration curve standards in triplicate. The linearity should be evaluated by a weighted linear regression analysis (e.g., 1/x or 1/x²). The correlation coefficient (r²) should be greater than 0.99.

  • Accuracy and Precision: Analyze replicate QC samples (n=6) at LQC, MQC, and HQC levels on three different days. The intra- and inter-batch accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (as coefficient of variation, CV%) should not exceed 15% (20% for LLOQ).[2]

  • Recovery: The extraction recovery of acotiamide and the IS should be determined at three QC levels by comparing the peak areas of extracted samples with those of unextracted standards.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of post-extraction spiked samples with those of pure standard solutions.

  • Stability: The stability of acotiamide in plasma should be assessed under various conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (at -20°C or -80°C) and thawing.

    • Short-Term (Bench-Top) Stability: At room temperature for a specified period (e.g., 4-24 hours).

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for an extended period.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Data Presentation

The quantitative data from the method validation experiments are summarized in the following tables for clear comparison.

Table 1: Linearity of Acotiamide in Plasma

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Acotiamide0.10 - 200y = 0.012x + 0.003> 0.99
Acotiamide1.5625 - 200y = 0.008x + 0.001> 0.99

Table 2: Accuracy and Precision of Acotiamide in Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.10< 1585 - 115< 1585 - 115
LQC0.30< 1090 - 110< 1090 - 110
MQC50< 1090 - 110< 1090 - 110
HQC150< 1090 - 110< 1090 - 110

Table 3: Stability of Acotiamide in Plasma

Stability TestConditionDurationStability (%)
Freeze-Thaw Stability3 cycles (-80°C to Room Temp)3 days85 - 115
Bench-Top StabilityRoom Temperature6 hours85 - 115
Long-Term Stability-80°C30 days85 - 115
Post-Preparative StabilityAutosampler (4°C)24 hours85 - 115

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the analytical validation process.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation stock Stock Solution Preparation working Working Standard Dilution stock->working cc_qc Spiking into Blank Plasma (CC & QC) working->cc_qc plasma Plasma Sample (50 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Methanol/Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms integration Peak Integration ms->integration regression Regression Analysis (Linearity) integration->regression validation Validation Parameter Assessment regression->validation

Caption: Overall workflow for the bioanalysis of acotiamide in plasma.

validation_parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

stability_assessment Stability Stability Assessment FT Freeze-Thaw Stability->FT BT Bench-Top Stability->BT LT Long-Term Stability->LT PP Post-Preparative Stability->PP

Caption: Components of the stability assessment for acotiamide in plasma.

References

Application Notes and Protocols: Experimental Design for Clinical Trials of Acotiamide in Functional Dyspepsia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for clinical trials of Acotiamide in the treatment of functional dyspepsia (FD), with a particular focus on postprandial distress syndrome (PDS). The following sections detail the mechanism of action, clinical trial design, experimental protocols, and key efficacy endpoints.

Mechanism of Action

Acotiamide is a gastroprokinetic agent that enhances acetylcholine (B1216132) release in the enteric nervous system.[1] Its primary mechanisms of action include:

  • Muscarinic Receptor Antagonism: Acotiamide acts on presynaptic M1 and M2 muscarinic receptors on enteric neurons, leading to an increased release of acetylcholine (ACh).[2]

  • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme that breaks down acetylcholine, Acotiamide increases the local concentration and duration of action of ACh at the neuromuscular junction in the stomach.[3]

This dual action enhances gastric motility and accommodation, addressing key pathophysiological mechanisms in functional dyspepsia, such as delayed gastric emptying and impaired gastric accommodation to meals.[2]

Signaling Pathway Diagram

Acotiamide_Mechanism_of_Action cluster_neuron Enteric Neuron cluster_synapse Synaptic Cleft cluster_muscle Gastric Smooth Muscle ACh_vesicle ACh Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Exocytosis M1M2_receptor M1/M2 Receptors ACh_release->M1M2_receptor Negative Feedback ACh Acetylcholine (ACh) ACh_release->ACh AChE AChE ACh->AChE Degradation Muscarinic_receptor_muscle Muscarinic Receptors ACh->Muscarinic_receptor_muscle Contraction Increased Motility & Accommodation Muscarinic_receptor_muscle->Contraction Acotiamide Acotiamide Acotiamide->M1M2_receptor Antagonizes Acotiamide->AChE Inhibits Clinical_Trial_Workflow Screening Screening & Enrollment (Rome III/IV Criteria for FD-PDS) Baseline Baseline Assessment - Symptom Scores (OTE) - Quality of Life (SF-NDI) - Gastric Function Tests Screening->Baseline Randomization Randomization Baseline->Randomization Acotiamide_Admin Acotiamide 100mg t.i.d. Randomization->Acotiamide_Admin Group A Placebo_Admin Placebo t.i.d. Randomization->Placebo_Admin Group B Treatment 4-Week Treatment Period FollowUp 4-Week Post-Treatment Follow-Up Treatment->FollowUp Endpoint Final Efficacy & Safety Assessment FollowUp->Endpoint Acotiamide_Admin->Treatment Placebo_Admin->Treatment

References

Application Notes: Acotiamide Hydrochloride in Stress-Induced Delayed Gastric Emptying Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Functional dyspepsia (FD) is a prevalent gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain.[1][2] Stress is recognized as a significant contributing factor in the development and exacerbation of FD symptoms, often leading to physiological changes like delayed gastric emptying and impaired gastric accommodation.[2][3][4] Acotiamide (B1238670) hydrochloride is a first-in-class prokinetic agent approved for the treatment of FD, particularly for meal-related symptoms.[2][5] It has demonstrated efficacy in restoring normal gastric function in preclinical models of stress-induced gastroparesis, making it a valuable tool for research in this area.[3][4][5] Unlike some other prokinetics, acotiamide appears to exert its effects primarily on impaired gastric function without significantly affecting normal basal motility, suggesting a targeted mechanism of action.[3][4][6]

Mechanism of Action

Acotiamide's primary mechanism involves the enhancement of acetylcholine (B1216132) (ACh) signaling within the enteric nervous system of the upper gastrointestinal tract.[1][2][7] This is achieved through a dual action:

  • Muscarinic Autoreceptor Antagonism: Acotiamide acts as an antagonist at presynaptic M1 and M2 muscarinic receptors on cholinergic neurons.[1][6][8] These receptors normally function as a negative feedback mechanism, inhibiting further ACh release. By blocking them, acotiamide disinhibits the neuron, leading to enhanced ACh release into the synaptic cleft.[1]

  • Acetylcholinesterase (AChE) Inhibition: The drug also reversibly inhibits acetylcholinesterase, the enzyme responsible for breaking down ACh.[1][6][9][10] This action increases the concentration and prolongs the activity of ACh at the postsynaptic receptors on smooth muscle cells, thereby promoting gastric motility and contraction.[9][10]

Beyond its direct effects on the stomach, acotiamide may also modulate the brain-gut axis. Studies have shown that it can alter the expression of stress-related genes in the hypothalamus and medulla oblongata and may act via the vagal afferent pathway, suggesting a role in regulating the central response to stress.[2][3][11]

Experimental Protocols

Protocol 1: Restraint Stress-Induced Delayed Gastric Emptying in Rats

This protocol describes a common method to induce delayed gastric emptying using psychological stress and to assess the therapeutic effect of Acotiamide Hydrochloride.

Materials:

  • Male Wistar rats (8 weeks old)

  • Restraint cages or devices

  • This compound (Z-338)

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Solid meal (e.g., pre-weighed rodent chow)

  • Phenol red solution (for alternative measurement method)

  • Surgical instruments for stomach removal

  • Analytical balance

Procedure:

  • Acclimation: House rats under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 18 hours) before the experiment, with free access to water.[12]

  • Drug Administration:

    • Divide rats into experimental groups (e.g., Vehicle + No Stress, Vehicle + Stress, Acotiamide + Stress).

    • Administer this compound (e.g., 10-100 mg/kg, s.c. or p.o.) or vehicle 30-60 minutes before the stress procedure.[9]

  • Stress Induction:

    • Place the rats in the restraint devices for a period of 1 to 3 hours.[3][13][14] Ensure adequate ventilation. The duration can be adjusted to achieve the desired level of gastric emptying delay.

    • The non-stressed control group should remain in their home cages.

  • Test Meal Administration:

    • Immediately after the stress period, provide the rats with a pre-weighed amount of solid food for a fixed duration (e.g., 3 hours).[12]

  • Gastric Emptying Measurement (Solid Meal Method):

    • After the feeding period, remove any remaining food and wait for a set period (e.g., 3 hours) to allow for digestion.[12]

    • Euthanize the rats via an approved method (e.g., CO2 inhalation followed by cervical dislocation).

    • Immediately perform a laparotomy and clamp the pylorus and cardia.

    • Carefully remove the stomach, open it along the greater curvature, and wash out the contents.

    • Dry the collected gastric content in an oven until a constant weight is achieved.

    • Calculate the gastric emptying rate using the formula: Gastric Emptying (%) = [1 - (Weight of Dry Gastric Content / Weight of Food Consumed)] x 100[12]

Expected Outcome: Restraint stress is expected to significantly decrease the gastric emptying rate compared to non-stressed controls.[14] Treatment with acotiamide is expected to significantly reverse this delay, restoring the gastric emptying rate towards that of the non-stressed group.[3][4]

Protocol 2: Water-Avoidance Stress-Induced Impaired Gastric Accommodation in Guinea Pigs

This protocol is used to assess the impact of stress on gastric accommodation, a key factor in functional dyspepsia, and the effect of acotiamide.

Materials:

  • Male Hartley guinea pigs (5 weeks old)

  • Custom water-avoidance stress apparatus (e.g., a tank with a small platform)

  • Surgically implanted gastric bag/catheter

  • Pressure transducer and data acquisition system

  • This compound (Z-338)

  • Vehicle

  • Liquid nutrient meal

Procedure:

  • Surgical Preparation: Under anesthesia, surgically implant a polyethylene (B3416737) bag into the proximal stomach of each guinea pig.[15] Allow for a recovery period of at least one week.

  • Acclimation: Acclimate the conscious animals to the experimental setup over several days.

  • Drug Administration: Administer Acotiamide (e.g., subcutaneously) or vehicle 30 minutes prior to the stress procedure.[15]

  • Stress Induction:

    • Place the guinea pig on a small platform (e.g., 8 cm diameter) in the center of a tank filled with water (25°C) to a level 1 cm below the platform for 1 hour.[15] This induces anxiety without direct physical contact with the water.

    • Non-stressed controls remain in their home cages.

  • Gastric Accommodation Measurement:

    • Following the stress period, connect the gastric bag to a pressure transducer.

    • Infuse a fixed volume of air into the bag to achieve a baseline pressure.

    • Administer a liquid nutrient meal orally.[15]

    • Record the intrabag pressure continuously. Gastric accommodation (relaxation of the proximal stomach) is indicated by a decrease in pressure following the meal.[15]

  • Data Analysis: Calculate the area under the curve for the pressure change from baseline to quantify the magnitude and duration of the accommodation response.

Expected Outcome: Water-avoidance stress is expected to inhibit the meal-induced drop in intrabag pressure, indicating impaired gastric accommodation.[15] Pre-treatment with acotiamide is expected to significantly improve this impaired accommodation, resulting in a pressure drop similar to that of non-stressed animals.[15]

Data Presentation

Table 1: Effect of Acotiamide on Gastric Emptying in Stress Models

Animal Model Stress Method Drug/Dose Gastric Emptying Rate (%) Reference
Rat Sequential Stress* Control (No Stress) 71.37 ± 3.36 [12]
Vehicle + Stress 49.55 ± 5.11 [12]
Rat Restraint Stress Vehicle + Stress Significantly Delayed [3]
Acotiamide + Stress Significantly Improved [3]
Rat Clonidine-induced** Vehicle Delayed [9]
Acotiamide (100mg/kg s.c.) Improved [9]

*Sequential stress involved maternal separation followed by social isolation. **Clonidine is an α2-adrenoceptor agonist that induces gastric motility dysfunction, mimicking a stress response.

Table 2: In Vitro Activity and Dosages of Acotiamide

Parameter Species Value/Dose Effect Reference
AChE Inhibition (IC50) Rat (Stomach) 2.3 μmol/l 50% inhibition of acetylcholinesterase activity [9]
Effective Dose (In Vivo) Rat 10 mg/kg s.c. Enhanced vagally-stimulated gastric contractions [9]
Effective Dose (In Vivo) Rat 100 mg/kg s.c. Improved clonidine-induced delayed gastric emptying [9]

| Clinical Dose | Human | 100 mg t.i.d. | Improved FD symptoms and gastric emptying |[11][16][17] |

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimation 1. Animal Acclimation (≥ 1 week) fasting 2. Overnight Fasting (18 hours) acclimation->fasting grouping 3. Group Assignment (Vehicle, Acotiamide) fasting->grouping drug_admin 4. Drug/Vehicle Admin (30-60 min pre-stress) grouping->drug_admin stress 5. Restraint Stress (1-3 hours) drug_admin->stress no_stress 5a. No Stress (Home cage) drug_admin->no_stress meal 6. Test Meal (Fixed duration) stress->meal no_stress->meal euthanasia 7. Euthanasia & Stomach Removal meal->euthanasia measurement 8. Measure Gastric Content Weight euthanasia->measurement calculation 9. Calculate Gastric Emptying Rate (%) measurement->calculation

Caption: Workflow for Restraint Stress-Induced Delayed Gastric Emptying Experiment.

mechanism_of_action cluster_neuron Cholinergic Neuron cluster_synapse Neuromuscular Junction A Acotiamide M1M2 M1/M2 Autoreceptors A->M1M2 Antagonizes (-) AChE Acetylcholinesterase (AChE) A->AChE Inhibits (-) ACh_release ACh Release M1M2->ACh_release Inhibits (-) ACh Acetylcholine (ACh) in Synapse AChE->ACh Degrades (-) ACh_release->ACh Contraction Gastric Smooth Muscle Contraction ACh->Contraction Stimulates (+)

Caption: Proposed Signaling Pathway for this compound.

logical_relationship cluster_patho Pathophysiology Stress Psychological Stress (e.g., Restraint) BrainGut Brain-Gut Axis Dysregulation Stress->BrainGut Sympathetic ↑ Sympathetic Activity BrainGut->Sympathetic Vagal ↓ Vagal Tone BrainGut->Vagal ACh_decrease ↓ Acetylcholine (ACh) Signaling Sympathetic->ACh_decrease Vagal->ACh_decrease DGE Delayed Gastric Emptying & Impaired Accommodation ACh_decrease->DGE Acotiamide Acotiamide HCL Acotiamide->DGE Reverses ACh_increase ↑ ACh Availability Acotiamide->ACh_increase Promotes Restoration Restoration of Gastric Motility ACh_increase->Restoration Leads to

Caption: Logical Flow of Stress-Induced Gastric Delay and Acotiamide's Intervention.

References

Application Note: Quantitative Analysis of Acotiamide and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Acotiamide (B1238670) Hydrochloride and its primary phase I metabolite, N-despropyl acotiamide, in human plasma. Acotiamide is a gastroprokinetic agent used for the treatment of functional dyspepsia.[1] Accurate measurement of the parent drug and its metabolites is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput analysis in a clinical or research setting.

Introduction

Acotiamide Hydrochloride enhances gastric motility by inhibiting acetylcholinesterase (AChE) and antagonizing muscarinic M1 and M2 receptors, increasing acetylcholine (B1216132) availability in the enteric nervous system.[1] Understanding its metabolic fate is essential for comprehensive pharmacokinetic profiling. In humans and rats, acotiamide is metabolized into several compounds, with the primary phase I metabolite being N-despropyl acotiamide.[2] This document provides a detailed protocol for the extraction and quantification of acotiamide and N-despropyl acotiamide from human plasma.

Metabolic Pathway of Acotiamide

Acotiamide undergoes both Phase I and Phase II metabolism. The key Phase I reaction is the N-dealkylation of one of the isopropyl groups to form N-despropyl acotiamide. Subsequently, both the parent drug and the Phase I metabolite can undergo Phase II glucuronidation.[2]

Acotiamide Metabolism Acotiamide Acotiamide Phase1 N-despropyl acotiamide Acotiamide->Phase1 Phase I (N-dealkylation) Phase2_parent Acotiamide Glucuronide Acotiamide->Phase2_parent Phase II (Glucuronidation) Phase2_metabolite N-despropyl acotiamide Glucuronide Phase1->Phase2_metabolite Phase II (Glucuronidation)

Caption: Metabolic pathway of Acotiamide.

Experimental Protocols

Materials and Reagents
  • Reference Standards: this compound, N-despropyl acotiamide.

  • Internal Standard (IS): Buspirone or Propranolol.[3][4] Deuterated acotiamide (acotiamide-d6) is an ideal choice if available.[5]

  • Solvents: Acetonitrile (B52724) (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade).

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (B1210297) (LC-MS grade), Ultrapure water.

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

Instrumentation
  • LC System: A UHPLC or HPLC system capable of binary gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

This protocol is designed for high-throughput analysis and provides clean extracts suitable for LC-MS/MS injection.[3][6]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Aliquot 100 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the Internal Standard working solution (e.g., Buspirone in 50% methanol) to each tube, except for blank samples.

  • To precipitate plasma proteins, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[6]

  • Vortex mix each tube vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (typically 5-10 µL) directly into the LC-MS/MS system.

Sample Preparation Workflow cluster_prep Plasma Sample Processing s1 1. Aliquot 100 µL Plasma s2 2. Add 10 µL Internal Standard s1->s2 s3 3. Add 300 µL Ice-Cold Acetonitrile s2->s3 s4 4. Vortex Mix (1 min) s3->s4 s5 5. Centrifuge (14,000 x g, 10 min, 4°C) s4->s5 s6 6. Transfer Supernatant to Vial/Plate s5->s6 s7 7. Inject into LC-MS/MS System s6->s7

Caption: Workflow for plasma sample preparation.

Liquid Chromatography Conditions

The following conditions provide good chromatographic separation and peak shape for acotiamide and its metabolite.[3][7]

ParameterCondition
Column C18 reverse-phase, e.g., Agilent Zorbax XDB C18 (2.1 x 50 mm, 3.5 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v)
Flow Rate 0.50 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time ~5 minutes

Table 1: LC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
2.50595
3.50595
3.60955
5.00955
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, monitoring the specific precursor-to-product ion transitions for each analyte.[3][4][7]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for instrument (e.g., 3.5 kV)
Source Temp. Optimized for instrument (e.g., 150°C)
Desolvation Temp. Optimized for instrument (e.g., 500°C)
Gas Flows Optimized for instrument

Table 2: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Acotiamide 451.2[4]271.2[4]20025
N-despropyl acotiamide 409.2271.220025
Buspirone (IS) 386.2[7]122.2[7]20030
Propranolol (IS) 260.3[4]116.1[4]20022
(Note: Collision energy values are instrument-dependent and require optimization.)

Data and Results

Calibration and Quantification

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). A typical calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte.

Table 3: Typical Method Validation Parameters

ParameterTypical Range/Value
Linearity Range 0.10 - 200 ng/mL[7]
Lower Limit of Quantification (LLOQ) 0.10 ng/mL[7]
Correlation Coefficient (r²) > 0.99
Inter- and Intra-day Precision < 15% RSD
Inter- and Intra-day Accuracy 85-115% (80-120% at LLOQ)
Extraction Recovery > 85%

Conclusion

The LC-MS/MS method described provides the necessary sensitivity, specificity, and throughput for the quantitative analysis of acotiamide and its primary metabolite, N-despropyl acotiamide, in human plasma. The simple protein precipitation protocol and rapid chromatographic runtime make it highly suitable for supporting pharmacokinetic studies in drug development and clinical research.

References

Application Notes and Protocols for Acotiamide Hydrochloride in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide (B1238670) Hydrochloride is a prokinetic agent known for its ability to enhance gastrointestinal motility. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE) and antagonism of muscarinic M1 and M2 receptors, leading to increased acetylcholine (B1216132) (ACh) concentrations.[1][2] Recent studies have suggested that Acotiamide Hydrochloride also possesses anti-inflammatory properties. These application notes provide detailed protocols for the preparation of this compound solutions and their use in cell culture studies to investigate its effects on inflammatory signaling pathways.

Data Presentation

The following tables summarize the key quantitative data related to the physicochemical properties of this compound and its effects on cell signaling.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight541.06 g/mol (trihydrate)--INVALID-LINK--
Solubility in DMSO100 mg/mL--INVALID-LINK--
Solubility in Ethanol20 mg/mL--INVALID-LINK--
Solubility in Water5 mg/mL--INVALID-LINK--
Storage of Stock Solutions1 year at -80°C, 1 month at -20°C--INVALID-LINK--

Table 2: In Vitro Activity of this compound

ParameterCell LineValueReference
Tested ConcentrationsNR8383 (macrophage)10, 30, 100 µM--INVALID-LINK--
EffectNR8383 (macrophage)Decreased IκB-α phosphorylation--INVALID-LINK--
EffectNR8383 (macrophage)Reduced production of TNF-α and IL-6--INVALID-LINK--

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • This compound trihydrate (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

Procedure:

  • Stock Solution Preparation (10 mM): a. In a sterile environment (e.g., a biological safety cabinet), weigh out 5.41 mg of this compound trihydrate powder. b. Transfer the powder to a sterile 1.5 mL microcentrifuge tube. c. Add 1 mL of cell culture grade DMSO to the tube. d. Vortex the tube until the powder is completely dissolved. This will result in a 10 mM stock solution. e. Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

  • Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations (e.g., 10, 30, 100 µM). c. For example, to prepare a 100 µM working solution in 1 mL of cell culture medium, add 10 µL of the 10 mM stock solution to 990 µL of medium. d. Gently mix the working solutions by pipetting up and down. e. Use the freshly prepared working solutions immediately for your cell culture experiments.

Protocol 2: Investigation of Anti-inflammatory Effects in Macrophage Cells

This protocol outlines a method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by measuring the production of TNF-α and IL-6.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound working solutions (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

  • 24-well cell culture plates

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: a. Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete culture medium. b. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Cell Treatment: a. After 24 hours, remove the culture medium. b. Pre-treat the cells for 1 hour with 500 µL of fresh medium containing various concentrations of this compound (e.g., 10, 30, 100 µM) or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[3]

  • LPS Stimulation: a. Following the pre-treatment, add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells). b. Incubate the plate for an additional 24 hours at 37°C and 5% CO2.[4]

  • Sample Collection and Analysis: a. After the 24-hour incubation, centrifuge the plate at 300 x g for 5 minutes. b. Carefully collect the cell culture supernatants from each well and store them at -80°C until analysis. c. Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Visualizations

Signaling Pathway

Acotiamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acotiamide Acotiamide Hydrochloride M1R Muscarinic M1 Receptor Acotiamide->M1R M2R Muscarinic M2 Receptor Acotiamide->M2R Antagonizes TLR4 Toll-like Receptor 4 (TLR4) IKK IKK Complex TLR4->IKK Activates LPS LPS LPS->TLR4 Activates IkB IκBα IKK->IkB Phosphorylates (Ser32, Ser36) NFkB_IkB NF-κB IκBα IKK->NFkB_IkB IkB_P P-IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Acotiamide's proposed anti-inflammatory signaling pathway.

Experimental Workflow

Acotiamide_Workflow prep Prepare Acotiamide Hydrochloride Solutions pretreat Pre-treat with Acotiamide (10, 30, 100 µM) for 1h prep->pretreat seed Seed RAW 264.7 Cells (24-well plate, 2x10^5 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate for 24h (37°C, 5% CO2) stimulate->incubate2 collect Collect Supernatants incubate2->collect analyze Analyze TNF-α and IL-6 by ELISA collect->analyze

Caption: Experimental workflow for assessing Acotiamide's anti-inflammatory effects.

References

Troubleshooting & Optimization

optimizing Acotiamide Hydrochloride dosage for maximal prokinetic effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for optimizing Acotiamide (B1238670) Hydrochloride dosage to achieve maximal prokinetic effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Acotiamide's prokinetic effect?

A1: Acotiamide enhances gastrointestinal motility through a dual mechanism.[1][2] It inhibits the enzyme acetylcholinesterase (AChE), which leads to increased local concentrations of acetylcholine (B1216132) (ACh).[3][4][5] Additionally, it acts as an antagonist on presynaptic M1 and M2 muscarinic receptors on enteric neurons, which further enhances the release of ACh.[1][3][6] The resulting increase in available ACh stimulates postsynaptic receptors on smooth muscle, thereby improving gastric accommodation, enhancing gastric contractility, and accelerating gastric emptying.[1][4][7] Unlike some other prokinetic agents, Acotiamide has minimal to no affinity for serotonin (B10506) or dopamine (B1211576) D2 receptors.[2][6]

Caption: Acotiamide's dual mechanism of action.

Q2: What is the optimal clinical dosage of Acotiamide for functional dyspepsia, and what does this imply for preclinical dose-finding studies?

A2: In multiple Phase II and III clinical trials, the optimal dosage for treating functional dyspepsia, particularly postprandial distress syndrome (PDS), was determined to be 100 mg administered three times a day (t.i.d.) before meals.[6][8][9][10] Studies testing 50 mg and 300 mg doses alongside the 100 mg dose found that the 100 mg t.i.d. regimen showed the most consistent therapeutic benefit.[1][2][11] This suggests a potential bell-shaped dose-response curve, where higher doses are not necessarily more effective.[1] For researchers, this highlights the critical importance of conducting thorough dose-response studies in animal models rather than assuming a linear relationship between dose and prokinetic effect. An extended-release 300 mg once-daily formulation has also shown comparable efficacy to the 100 mg t.i.d. regimen in clinical settings.[7][9]

Q3: What are the key pharmacokinetic parameters for Acotiamide in humans?

A3: Understanding the pharmacokinetic profile is crucial for designing experimental timelines. After oral administration in humans, maximum plasma concentrations (Tmax) are typically reached within 1 to 1.5 hours.[2] The plasma half-life has been reported to be in the range of 7-10 hours[2] and 10.9–21.7 hours[12]. Metabolism is primarily carried out by UGT1A8 and UGT1A9, and Acotiamide does not have a significant inhibitory effect on cytochrome P450 enzymes.[2][12][13] Excretion occurs mainly through feces (around 93%) with a smaller portion via urine.[12][13]

Q4: Which symptoms or physiological measures are most responsive to Acotiamide?

A4: Acotiamide is most effective at alleviating meal-related symptoms characteristic of postprandial distress syndrome (PDS), including postprandial fullness, early satiety, and upper abdominal bloating.[1][4][5][7] It is generally not effective for symptoms of epigastric pain syndrome (EPS).[9] Physiologically, its prokinetic effects manifest as enhanced gastric accommodation and accelerated gastric emptying.[1][14] Therefore, experimental designs should focus on these specific endpoints to accurately capture the drug's efficacy.

Quantitative Data Summary

The following tables summarize key data from clinical and preclinical studies to guide experimental design.

Table 1: Human Clinical Dosage and Efficacy for Functional Dyspepsia

Dosage RegimenPrimary Efficacy OutcomesResponder Rate (vs. Placebo)Key Findings & Citations
50 mg t.i.d.Improvement in postprandial fullness, early satiety, upper abdominal bloating.Less consistent improvement than 100 mg.Tested in dose-ranging studies.[6][11]
100 mg t.i.d. Improvement in postprandial fullness, early satiety, upper abdominal bloating. 52.2% vs. 34.8% (Placebo) Established as the optimal dose in Phase II/III trials for PDS symptoms. [1][6][8][15]
300 mg t.i.d.Improvement in postprandial fullness, early satiety, upper abdominal bloating.Did not show superior efficacy to 100 mg; suggests a bell-shaped dose-response.A higher dose does not confer additional benefit.[1][11][16]
300 mg ER once dailyComparable efficacy to 100 mg t.i.d. in improving PDS symptoms.92.66% vs. 94.39% (100 mg t.i.d.)Extended-release formulation may improve adherence.[7][9]

Table 2: Pharmacokinetic Parameters of Acotiamide

ParameterValue (Human)Value (Rat)Notes & Citations
Tmax (Time to Peak Plasma Conc.) 1 - 1.5 hours~2 hours (in stomach precursor pool)Rapidly absorbed after oral administration.[17]
T1/2 (Half-life) 7 - 21.7 hoursBiexponential elimination from blood and stomach.Reports vary slightly across studies.[2][12][17]
Metabolism UGT1A8, UGT1A9Not specifiedNo significant CYP450 interactions.[2][12][13]
Excretion Feces (~93%), Urine (~5%)Not specifiedPrimarily excreted via the fecal route.[12][13]
Recommended Preclinical Doses (Rat) N/AOral: 3-30 mg/kg; Subcutaneous: 10-100 mg/kgDose-response studies are essential.

Troubleshooting Guides

Issue 1: Low Solubility or Precipitation of Acotiamide in Solution

Potential Cause Troubleshooting Step Rationale & Citation
Low aqueous solubility of Acotiamide Hydrochloride Hydrate.1. For IV or SC administration, attempt to dissolve in a 5% glucose solution.This vehicle has been used successfully in animal studies.[18]
2. For oral gavage, prepare a suspension in 0.5% carboxymethyl cellulose (B213188) (CMC).CMC is a standard suspending agent for poorly soluble compounds.[18]
3. Use a co-solvent system, such as DMSO mixed with PEG300, Tween 80, and saline.This combination can improve the solubility of hydrophobic compounds for in vivo use.[18]
Incorrect pH of the vehicle.Adjust the pH of the vehicle if it is known to be compatible with the compound's stability.pH can significantly impact the solubility of ionizable compounds.

Issue 2: High Variability in Experimental Results

Potential Cause Troubleshooting Step Rationale & Citation
Inconsistent dosing technique (e.g., oral gavage).1. Ensure all personnel are thoroughly trained in the administration technique.Improper gavage can lead to stress, injury (esophageal perforation), or incorrect delivery (aspiration), causing high variability.[18]
2. Use precise, calibrated equipment for measuring and delivering the dose volume.Accurate dosing is fundamental to reproducible results.
Stress induced during animal handling.1. Acclimatize animals to handling and the experimental procedure (e.g., mock gavage with vehicle).Stress is known to delay gastric emptying, which can confound the prokinetic effects of the drug.[1][11]
2. Perform procedures efficiently and in a quiet environment.Minimizing animal stress reduces physiological variability.
Individual metabolic differences in animals.Increase the number of animals per group (n) to improve statistical power.A larger sample size helps to account for natural biological variation.

Issue 3: Prokinetic Effect is Lower than Expected or Absent

Troubleshooting Logic start Low/No Prokinetic Effect Observed q1 Was the dose within the recommended range? (e.g., 3-30 mg/kg oral for rats) start->q1 a1_yes Consider Bell-Shaped Curve: Test both lower and higher doses. Perform a full dose-response study. q1->a1_yes Yes a1_no Adjust dose to align with literature recommendations. q1->a1_no No q2 Is the animal model appropriate? a2_yes Confirm model induces relevant pathophysiology (e.g., delayed GE). q2->a2_yes Yes a2_no Use a validated model like restraint-stress induced delay. q2->a2_no No q3 Was the endpoint measurement appropriate for Acotiamide? a3_yes Review assay for technical issues. q3->a3_yes Yes a3_no Measure gastric emptying, gastric accommodation, or meal-related symptom analogues. q3->a3_no No q4 Was the timing of administration and measurement optimal? a4_yes Proceed to other troubleshooting steps. q4->a4_yes Yes a4_no Administer drug before meal/stress. Measure effect around Tmax (1-2h). q4->a4_no No a1_yes->q2 end_node Re-evaluate Experiment a1_no->end_node a2_yes->q3 a2_no->end_node a3_yes->q4 a3_no->end_node a4_yes->end_node a4_no->end_node

Caption: Troubleshooting logic for suboptimal prokinetic effects.

Experimental Protocols

Protocol 1: Gastric Emptying Assessment via ¹³C-Spirulina Breath Test in Rodents

This protocol is a non-invasive method for assessing solid gastric emptying, a key measure of prokinetic drug efficacy.

  • 1. Animal Preparation:

    • Fast rodents overnight (12-16 hours) with free access to water to ensure an empty stomach.

    • On the day of the experiment, weigh each animal and place them in individual metabolic chambers. Allow for a 30-minute acclimatization period.

  • 2. Baseline Breath Sample Collection:

    • Collect a baseline breath sample from each chamber into a collection bag or tube. This sample serves as the T=0 baseline for ¹³CO₂ levels.

  • 3. Drug Administration:

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage). Recommended oral doses for rats are in the 3-30 mg/kg range.[18] The administration should occur 30-60 minutes before the test meal to align with the drug's Tmax.

  • 4. Test Meal Preparation and Administration:

    • Prepare a standardized test meal. A common solid meal consists of a small pancake or dough ball containing a known amount of ¹³C-labeled Spirulina.

    • Present the test meal to each animal and ensure complete consumption within a short timeframe (e.g., 10-15 minutes). Record the exact time of consumption.

  • 5. Post-Meal Breath Sample Collection:

    • Collect breath samples at regular intervals post-meal consumption (e.g., 15, 30, 45, 60, 90, 120, 180, 240 minutes).

    • The ¹³C-Spirulina is digested, and the ¹³C is absorbed in the small intestine and subsequently exhaled as ¹³CO₂.

  • 6. Sample Analysis and Data Interpretation:

    • Analyze the collected breath samples for ¹³CO₂/¹²CO₂ ratios using an isotope ratio mass spectrometer.

    • Calculate the percentage dose of ¹³C recovered over time. The rate of ¹³CO₂ exhalation is proportional to the rate of gastric emptying.

    • Key parameters to calculate include the gastric emptying half-time (t½) and the lag phase (t-lag). A significant decrease in t½ in the Acotiamide-treated group compared to the vehicle group indicates a prokinetic effect.

Experimental Workflow start Start step1 Step 1: Animal Preparation Overnight Fasting (12-16h) Acclimatization in Metabolic Chambers (30 min) start->step1 end End step2 Step 2: Baseline Measurement Collect T=0 Baseline Breath Sample step1->step2 step3 Step 3: Dosing Administer Acotiamide or Vehicle (30-60 min prior to meal) step2->step3 step4 Step 4: Test Meal Administer ¹³C-Labeled Solid Meal Ensure complete consumption step3->step4 step5 Step 5: Data Collection Collect Breath Samples at Timed Intervals (e.g., 15, 30, 60, 90, 120... min) step4->step5 step6 Step 6: Analysis Analyze ¹³CO₂/¹²CO₂ Ratio Calculate Gastric Emptying Parameters (t½, t-lag) step5->step6 step7 Step 7: Interpretation Compare Drug vs. Vehicle Groups step6->step7 step7->end

Caption: Workflow for a ¹³C-Breath Test Experiment.

Protocol 2: Restraint Stress-Induced Delayed Gastric Emptying Model in Rats

This model is used to induce a functional dyspepsia-like state to test the efficacy of prokinetic agents.

  • 1. Animal Acclimatization:

    • House rats under standard conditions for at least one week before the experiment.

    • Acclimatize the rats to the restraint cages for short periods (e.g., 15-30 minutes) on the days leading up to the experiment to reduce non-specific stress responses.

  • 2. Experimental Groups:

    • Randomly assign rats to at least four groups:

      • Group A: No Stress + Vehicle

      • Group B: No Stress + Acotiamide

      • Group C: Restraint Stress + Vehicle

      • Group D: Restraint Stress + Acotiamide

  • 3. Stress Induction:

    • Fast all rats overnight (12-16 hours) with free access to water.

    • On the day of the experiment, place rats from Groups C and D into the restraint cages for a defined period (e.g., 1-3 hours).[18] Rats in Groups A and B remain in their home cages.

  • 4. Dosing and Test Meal:

    • Following the stress period, administer Acotiamide or vehicle control to the respective groups.

    • After a predetermined time (e.g., 30 minutes), provide all rats with a pre-weighed amount of a non-absorbable solid test meal (e.g., containing phenol (B47542) red or a radioactive tracer like 99mTc).

  • 5. Measurement of Gastric Emptying:

    • At a specific time point after the meal (e.g., 60-90 minutes), euthanize the rats.

    • Carefully clamp the pylorus and cardia to prevent leakage of stomach contents.[18]

    • Surgically remove the stomach and measure the amount of test meal remaining.

    • Gastric emptying (%) is calculated as: [1 - (Amount of marker remaining in stomach / Average amount of marker in stomachs at T=0)] x 100.

  • 6. Data Analysis:

    • Compare the gastric emptying percentages across the four groups. A successful experiment will show significantly delayed emptying in the "Stress + Vehicle" group (C) compared to the "No Stress + Vehicle" group (A). The efficacy of Acotiamide is demonstrated if the "Stress + Acotiamide" group (D) shows significantly improved gastric emptying compared to the "Stress + Vehicle" group (C).

References

Technical Support Center: Acotiamide Hydrochloride Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Acotiamide Hydrochloride degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.[1] Key degradation pathways include the hydrolysis of the amide bond, hydroxylation of the phenyl ring, and hydrolysis of the methoxy (B1213986) group on the phenyl ring.[1][2] It has been observed to be relatively stable under neutral hydrolytic and thermal stress conditions.[1][2]

Q2: Which analytical technique is most suitable for separating and identifying this compound and its degradation products?

A2: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) method is the most common and effective technique.[1][3][4][5] For structural characterization and identification of the degradation products, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS), particularly UHPLC coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UHPLC/ESI-QTOF-MS/MS), are highly recommended.[1][2]

Q3: I am not seeing any degradation of this compound in my forced degradation study. What could be the issue?

A3: If you are not observing degradation, consider the following:

  • Stress Condition Severity: The stress conditions may not be severe enough. For hydrolytic degradation, you can try increasing the concentration of the acid or base, the temperature, or the duration of the study.

  • Solubility: Ensure that the drug substance is adequately dissolved in the stress medium. The use of a co-solvent might be necessary for compounds with poor aqueous solubility.

  • Method Specificity: Your analytical method may not be able to separate the degradation products from the parent drug peak. A thorough validation of the method for specificity is crucial.[6]

Q4: How can I confirm the identity of the degradation products?

A4: The definitive identification of degradation products requires advanced analytical techniques. High-resolution mass spectrometry (HRMS), such as QTOF-MS/MS, provides accurate mass measurements of the parent and fragment ions, which allows for the elucidation of the chemical structures of the degradation products.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between Acotiamide and degradation peaks in HPLC. Inappropriate mobile phase composition or pH.Optimize the mobile phase by varying the organic-to-aqueous phase ratio, changing the organic modifier (e.g., acetonitrile, methanol), or adjusting the pH of the aqueous phase.[3][7]
Incorrect column selection.Use a different column chemistry (e.g., C18, C8, Cyano) to achieve better selectivity for the analytes.[1][8]
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a consistent temperature throughout the analysis.
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Extensive degradation leading to a very small parent peak. Stress conditions are too harsh.Reduce the duration of stress exposure, lower the temperature, or use a lower concentration of the stressor (e.g., acid, base, oxidizing agent).
No degradation products are observed under photolytic stress. The light source is not of appropriate wavelength or intensity.Ensure the sample is exposed to a light source that provides both UV and visible light, as specified in ICH guidelines.
The sample is protected from light.Use a container that allows for light penetration, such as a quartz cuvette or a clear glass vial.

Quantitative Data Summary

The following tables summarize the results from forced degradation studies on this compound as reported in the literature.

Table 1: Summary of Forced Degradation Conditions and a Number of Degradation Products

Stress ConditionReagent and ConditionsNumber of Degradation Products ObservedReference
Acidic Hydrolysis1N HCl at 100°C for 3 hours1[5]
Basic Hydrolysis0.5N NaOH at 100°C for 3 hours3[5]
Oxidative3% H₂O₂ at room temperature for 6 hoursNot specified[3]
PhotolyticKept in UV chamber for 12 hoursNot specified[3]
Thermal80°C for 8 hours"Considerable Degradation"[3]
Comprehensive StudyAcidic, basic, oxidative, and photolytic stress7[1]

Table 2: Percentage of this compound Recovered After Forced Degradation

Stress ConditionReagent and Conditions% Recovery of Acotiamide HClReference
Acid HydrolysisNot specified84.53%[6]
Alkaline HydrolysisNot specified89.60%[6]
Oxidative HydrolysisNot specified88.11%[6]
Neutral HydrolysisNot specified94.01%[6]
Dry Heat60°C for 4 hours88.69%[6]

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or water.

  • In a volumetric flask, add a specific volume of the stock solution.

  • Add an equal volume of an acidic solution (e.g., 0.1 N HCl).[3]

  • Keep the mixture at a specified temperature (e.g., room temperature or elevated) for a defined period (e.g., 5 hours).[3]

  • After the incubation period, neutralize the solution with an equivalent amount of a basic solution (e.g., 0.1 N NaOH).[3]

  • Dilute the solution to a final desired concentration with the mobile phase.

  • Analyze the sample by HPLC.

Protocol 2: Forced Degradation by Base Hydrolysis

  • Prepare a stock solution of this compound as in Protocol 1.

  • In a volumetric flask, add a specific volume of the stock solution.

  • Add an equal volume of a basic solution (e.g., 0.1 N NaOH).[3]

  • Maintain the solution at a specified temperature for a set time (e.g., room temperature for 3 hours).[3]

  • Neutralize the solution with an equivalent amount of an acidic solution (e.g., 0.1 N HCl).[3]

  • Dilute to the final concentration with the mobile phase.

  • Inject the sample into the HPLC system.

Protocol 3: Oxidative Degradation

  • Prepare a stock solution of this compound.

  • In a volumetric flask, mix a specific volume of the stock solution with an oxidizing agent (e.g., 3% H₂O₂).[3]

  • Keep the solution at room temperature for a designated time (e.g., 6 hours).[3]

  • Dilute the sample to the target concentration using the mobile phase.

  • Analyze by HPLC.

Protocol 4: Thermal Degradation

  • Place the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 8 hours).[3]

  • Alternatively, prepare a solution of this compound and keep it in an oven at a specified temperature.[3]

  • After the exposure time, cool the sample to room temperature.

  • Prepare a solution of a specific concentration from the heat-treated sample.

  • Analyze the sample using HPLC.

Protocol 5: Photolytic Degradation

  • Prepare a solution of this compound.

  • Expose the solution in a transparent container (e.g., a quartz flask) to a UV light source in a photostability chamber for a defined period (e.g., 12 hours).[3]

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

  • After the exposure, dilute the sample to the desired concentration with the mobile phase.

  • Analyze both the exposed and control samples by HPLC.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Acotiamide HCl Stock Solution B Acid Hydrolysis (e.g., 0.1N HCl) A->B C Base Hydrolysis (e.g., 0.1N NaOH) A->C D Oxidation (e.g., 3% H2O2) A->D E Thermal Degradation (e.g., 80°C) A->E F Photolytic Degradation (UV/Vis Light) A->F G Neutralization & Dilution (for Hydrolysis) B->G C->G H Dilution D->H E->H F->H I HPLC/UHPLC Analysis G->I H->I J Peak Identification & Characterization (LC-MS/MS) I->J

Caption: Experimental workflow for forced degradation studies.

G cluster_pathways Degradation Pathways Acotiamide This compound DP1 Hydrolysis of Amide Bond Acotiamide->DP1 Acid/Base DP2 Phenyl Ring Hydroxylation Acotiamide->DP2 Oxidative DP3 Hydrolysis of Methoxy Group Acotiamide->DP3 Acid/Base

Caption: Major degradation pathways of this compound.

References

minimizing placebo effect in Acotiamide Hydrochloride clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Acotiamide (B1238670) Hydrochloride clinical trials. The focus is on minimizing the placebo effect to ensure robust and reliable trial outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Acotiamide Hydrochloride and how does it relate to functional dyspepsia?

This compound is a first-in-class prokinetic agent designed to treat functional dyspepsia (FD), particularly the symptoms associated with postprandial distress syndrome (PDS) such as postprandial fullness, early satiation, and upper abdominal bloating.[1][2] Its mechanism of action is distinct from other prokinetic agents as it shows little to no affinity for serotonin (B10506) or dopamine (B1211576) D2 receptors.[3][4]

Acotiamide enhances gastrointestinal motility through a dual mechanism that increases acetylcholine (B1216132) (ACh) concentrations in the enteric nervous system:[2][5]

  • Muscarinic Receptor Antagonism: It acts as an antagonist on presynaptic M1 and M2 muscarinic autoreceptors on enteric neurons. These autoreceptors normally inhibit ACh release, so by blocking them, Acotiamide promotes the release of ACh.[4][5]

  • Acetylcholinesterase (AChE) Inhibition: Acotiamide inhibits the activity of AChE, the enzyme that breaks down ACh in the synaptic cleft. This prolongs the availability and action of ACh.[4][5]

By increasing ACh levels, Acotiamide enhances gastric accommodation and emptying, which are often impaired in patients with functional dyspepsia.[4]

Q2: What are the typical placebo response rates observed in this compound clinical trials for functional dyspepsia?

Placebo response rates in functional dyspepsia clinical trials can be substantial, often ranging from 30% to over 40%.[6][7] In a pivotal Phase III clinical trial for Acotiamide, the placebo response rate was 34.8% based on the global assessment of overall treatment efficacy (OTE).[8][9][10] Another meta-analysis reported a pooled placebo response rate of 44.3% for symptom improvement in FD trials.[11] Understanding these high rates is crucial for designing trials with adequate statistical power to demonstrate the efficacy of Acotiamide.

Troubleshooting Guides

Issue 1: High placebo response is obscuring the true efficacy of Acotiamide in our clinical trial.

High placebo response is a known challenge in functional dyspepsia trials.[6] Here are some strategies to mitigate this issue:

  • Refine Patient Selection Criteria:

    • Symptom Severity: Enroll patients with a moderate to severe symptom burden at baseline. Studies have shown that patients with lower symptom burden at baseline may have a higher placebo response.[6][12]

    • Symptom Stability: Exclude patients with highly unstable symptom patterns during the run-in period, as this can be predictive of a higher placebo response.[12]

    • Coexisting Conditions: Consider the impact of coexisting conditions like Irritable Bowel Syndrome (IBS), which has been associated with a stronger placebo effect.[6]

  • Implement a Placebo Run-in Period: A single-blind or double-blind placebo run-in phase can help identify and exclude "high placebo responders" before randomization.[13] However, the effectiveness of this approach can be variable.[13]

  • Standardize Patient-Investigator Interactions:

    • Neutral Communication: Train study staff to use neutral and consistent language when interacting with patients to avoid raising expectations of therapeutic benefit.[14]

    • Therapeutic Alliance vs. Research Alliance: Encourage site personnel to foster a "research alliance" rather than a typical "therapeutic alliance" to minimize expectation bias.

  • Optimize Study Design:

    • Blinding: Ensure robust double-blinding procedures are in place to prevent bias from both patients and investigators.

    • Objective Endpoints: While FD is symptom-based, incorporating more objective secondary endpoints related to gastric motility (e.g., gastric emptying time) can provide complementary data.

Issue 2: We are having difficulty accurately measuring patient-reported outcomes, which may be contributing to variability and a high placebo effect.

Accurate and reliable patient-reported outcome (PRO) measures are critical in FD trials.

  • Utilize Validated PRO Instruments: Employ well-validated, symptom-focused PRO diaries specifically designed for functional dyspepsia, such as the Functional Dyspepsia Symptom Diary (FDSD) or the Leuven Postprandial Distress Scale (LPDS).[15][16][17] These instruments have been developed with patient input to ensure they capture the most relevant and important symptoms.[15]

  • Patient Training: Train patients on how to accurately and consistently report their symptoms. This can involve providing clear instructions and a diary to record symptoms as they occur, minimizing recall bias.[18]

  • Electronic PRO (ePRO): Utilize electronic PRO devices for daily symptom reporting. This can improve data quality and compliance compared to paper diaries.[15]

Data Presentation

Table 1: Comparison of Efficacy and Placebo Response in this compound Clinical Trials for Functional Dyspepsia

Trial/Study Dosage Primary Endpoint Acotiamide Response Rate (%) Placebo Response Rate (%) Key Findings
Matsueda et al. (Phase III)[8][9][10]100 mg t.i.d.Global Assessment of Overall Treatment Efficacy (OTE)52.234.8Acotiamide was significantly superior to placebo in improving overall symptoms.
Matsueda et al. (Phase III)[8][9][10]100 mg t.i.d.Elimination of all three meal-related symptoms15.39.0Acotiamide led to a significantly higher rate of complete symptom resolution.
Meta-Analysis (Xiao et al.)[19]100 mg & 300 mgOverall improvement of FD symptoms--Acotiamide showed a statistically significant improvement in overall FD symptoms compared to placebo (RR 1.29).
Meta-Analysis (Shah et al.)[1]100 mg t.i.d.Symptom Improvement--Improvement in FD symptoms was higher with acotiamide, though not always statistically significant in pooled data.

Experimental Protocols

Protocol: Phase III, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Trial of Acotiamide for Functional Dyspepsia

This protocol is a generalized representation based on published Phase III trial designs.[8][9][10]

  • Patient Population: Adult patients meeting the Rome III criteria for functional dyspepsia, specifically with symptoms of postprandial fullness, upper abdominal bloating, and early satiation.

  • Inclusion/Exclusion Criteria:

    • Inclusion: Presence of all three cardinal symptoms (postprandial fullness, upper abdominal bloating, early satiation) of at least moderate severity.

    • Exclusion: History of organic gastrointestinal disease, previous upper abdominal surgery, and use of medications that could affect gastrointestinal motility.

  • Study Design:

    • Screening and Run-in Period: A 1 to 2-week screening period to assess eligibility and establish baseline symptom severity. A placebo run-in period may be included.

    • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either Acotiamide (100 mg) or a matching placebo.

    • Treatment Period: Patients take the assigned treatment three times daily before meals for 4 to 8 weeks.

    • Follow-up Period: A post-treatment follow-up period of 4 weeks to assess the persistence of any treatment effect.

  • Efficacy Endpoints:

    • Primary:

      • Global assessment of Overall Treatment Efficacy (OTE) on a Likert scale.

      • Elimination rate of all three cardinal symptoms, based on daily patient diaries.

    • Secondary:

      • Individual symptom scores.

      • Quality of life assessments using validated questionnaires (e.g., SF-36, Nepean Dyspepsia Index).

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

Mandatory Visualization

Acotiamide_Mechanism_of_Action Acotiamide Signaling Pathway cluster_0 Presynaptic Cholinergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Smooth Muscle Cell Acotiamide Acotiamide Hydrochloride M1_M2 M1/M2 Autoreceptors Acotiamide->M1_M2 Antagonism AChE Acetylcholinesterase (AChE) Acotiamide->AChE Inhibition ACh_release Acetylcholine (ACh) Release M1_M2->ACh_release Inhibition of Negative Feedback ACh Acetylcholine (ACh) ACh_release->ACh Muscarinic_Receptor Postsynaptic Muscarinic Receptor ACh->Muscarinic_Receptor Activation AChE->ACh Degradation GI_Motility Increased Gastric Accommodation & Emptying Muscarinic_Receptor->GI_Motility

Caption: Acotiamide's dual mechanism of action.

Experimental_Workflow Clinical Trial Workflow for Acotiamide start Patient Recruitment (Rome III Criteria for FD) screening Screening & Baseline Symptom Assessment start->screening run_in Placebo Run-in Period (Optional) screening->run_in randomization Randomization (1:1) run_in->randomization acotiamide_arm Acotiamide Treatment (100 mg t.i.d.) randomization->acotiamide_arm Arm A placebo_arm Placebo Treatment randomization->placebo_arm Arm B treatment_period 4-8 Week Treatment acotiamide_arm->treatment_period placebo_arm->treatment_period follow_up 4-Week Follow-up treatment_period->follow_up data_analysis Data Analysis (Efficacy & Safety) follow_up->data_analysis

Caption: A typical experimental workflow for an Acotiamide clinical trial.

References

troubleshooting variability in Acotiamide Hydrochloride animal study results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acotiamide (B1238670) Hydrochloride Animal Studies

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in animal study results involving Acotiamide Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Acotiamide, and how could it contribute to result variability?

A: this compound is a gastroprokinetic agent that enhances upper gastrointestinal motility.[1] Its primary mechanism involves a dual action: the inhibition of acetylcholinesterase (AChE) and the antagonism of presynaptic muscarinic M1 and M2 autoreceptors on enteric neurons.[2][3]

  • AChE Inhibition: By inhibiting AChE, the enzyme that breaks down acetylcholine (B1216132) (ACh), Acotiamide increases the concentration and prolongs the action of ACh in the synaptic cleft.[4][5]

  • Muscarinic Autoreceptor Antagonism: By blocking M1 and M2 receptors on the presynaptic nerve terminal, Acotiamide prevents the negative feedback that normally limits ACh release.[2][3]

This combined action leads to greater availability of ACh to act on postsynaptic M3 receptors on smooth muscle cells, enhancing gastric motility and accommodation.[2][3] Variability can arise because the drug's effect is most pronounced in models of impaired gastric function, such as stress-induced delayed gastric emptying.[1][6] In healthy animals with normal gastric motility, Acotiamide may show minimal to no effect, leading to inconsistent results if the animal model is not appropriately selected or consistently induced.[1][6]

Acotiamide's mechanism enhancing acetylcholine availability.
Q2: My results are highly variable between animals. What subject-related factors should I investigate?

A: Intrinsic biological variation is a major source of inconsistent results in gastrointestinal motility studies.[7][8] Several factors related to the experimental animals themselves can significantly impact outcomes. Careful standardization and reporting of these factors are critical.

Key Animal-Related Factors to Control:

  • Species and Strain: Different rodent strains (e.g., Sprague-Dawley vs. Wistar rats) can have baseline differences in gastric emptying and stress responses.

  • Sex and Age: Hormonal cycles in females and age-related changes in GI function can introduce variability. Using animals of a single sex and a narrow age range is recommended.

  • Diet and Fasting: The composition of the diet (e.g., fat content) and the duration of pre-experiment fasting profoundly affect gastric emptying rates.[9][10] Unlike humans, prolonged fasting may not ensure an empty stomach in rodents.[11] Standardize the diet and the fasting period (e.g., 4-hour food deprivation) rigorously.[12]

  • Stress: Handling, housing conditions, and the experimental procedure itself can induce stress, which is known to delay gastric emptying.[1][6] A proper acclimatization period (e.g., 1-2 weeks) and consistent, gentle handling are essential to minimize stress-related variability.[13]

  • Circadian Rhythm: Gastrointestinal motility follows a diurnal rhythm. Performing experiments at the same time of day for all animals can reduce this source of variation.[14]

FactorPotential IssueRecommended Action
Species/Strain Inconsistent genetic background.Use a single, well-characterized strain from a reputable vendor.
Age & Sex Developmental or hormonal differences.Use animals of the same sex and a defined, narrow age range.
Housing Social stress from overcrowding or isolation.Standardize housing density and environmental enrichment.
Health Status Subclinical infections affecting GI function.Ensure all animals are healthy and free of pathogens.
Diet Variable nutrient content affecting motility.Provide a standardized chow for a sufficient period before the study.
Fasting Period Inconsistent gastric baseline.Strictly control the duration of food (and water) deprivation.[11]
Handling Stress-induced delay in gastric emptying.Acclimatize animals to handling and procedures.[13]
Circadian Cycle Time-of-day effects on GI motility.Conduct all experiments during the same time window each day.
Q3: Could my experimental procedure for measuring gastric emptying be the source of variability?

A: Yes, the methodology for assessing gastric motility is a critical source of potential variability. The choice of method, the composition of the test meal, and the administration technique must be highly consistent.

Troubleshooting_Workflow Start High Variability Observed in Gastric Emptying Data Meal Is the test meal consistent? Start->Meal Gavage Is the oral gavage technique uniform? Meal->Gavage Yes FixMeal Standardize meal volume, composition (liquid/solid), and marker concentration. Meal->FixMeal No Timing Are drug admin and measurement intervals precise? Gavage->Timing Yes FixGavage Ensure consistent volume, speed of delivery, and minimize animal stress. Gavage->FixGavage No Method Is the measurement method reliable? Timing->Method Yes FixTiming Use timers and a strict schedule for dosing and sample collection/imaging. Timing->FixTiming No Result Consistent Results Method->Result Yes FixMethod Validate chosen method (e.g., Phenol Red vs. imaging). Ensure consistent analysis. Method->FixMethod No FixMeal->Gavage FixGavage->Timing FixTiming->Method FixMethod->Result

A decision tree for troubleshooting procedural variability.

Experimental Protocol Example

Phenol Red Gastric Emptying Assay in Rats

This protocol is a common, terminal method for assessing gastric emptying of a liquid meal. It requires animal sacrifice.[15]

Materials:

  • This compound solution/vehicle.

  • Test Meal: 1.5% Methylcellulose in water containing 0.5 mg/mL Phenol Red (non-absorbable marker).

  • 0.1 N NaOH solution.

  • Stomach homogenization buffer (e.g., PBS).

  • Spectrophotometer.

Procedure:

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 18-24 hours with free access to water.

  • Dosing: Administer Acotiamide or vehicle solution orally (e.g., via gavage) at a volume of 1 mL/kg. Wait for the appropriate absorption period (e.g., 30-60 minutes). After oral intake, maximum plasma levels of acotiamide are typically reached 1-1.5 hours after ingestion.[3][16]

  • Test Meal Administration: Administer exactly 1.5 mL of the Phenol Red test meal via oral gavage. Record this time as T=0.

  • Endpoint: After a set period (e.g., 20 minutes), humanely euthanize the animal via CO2 asphyxiation followed by cervical dislocation.

  • Sample Collection: Immediately perform a laparotomy, clamp the pylorus and cardia of the stomach to prevent leakage, and carefully excise the entire stomach.

  • Homogenization: Place the stomach in a homogenizer with a known volume of 0.1 N NaOH (e.g., 100 mL). Homogenize until the tissue is fully disrupted and the Phenol Red color is evenly distributed in the solution.

  • Quantification:

    • Let the homogenate stand for 1 hour at room temperature for complete color extraction.

    • Centrifuge an aliquot of the homogenate (e.g., 5 mL at 3000 rpm for 10 min).

    • Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

  • Calculation:

    • Prepare a standard curve using known concentrations of Phenol Red in 0.1 N NaOH.

    • Determine the amount of Phenol Red remaining in the stomach from the standard curve.

    • Gastric Emptying (%) = (1 - (Amount of Phenol Red in stomach / Average amount in stomachs at T=0)) * 100

Note: To determine the average amount of marker at T=0, a separate group of animals must be euthanized immediately after receiving the test meal.

Summarized pharmacokinetic data can help in designing the timing of experiments. Note that parameters can vary significantly based on administration route and animal model.

ParameterSpeciesValueAdministrationCitation
Tmax (Time to Peak) Human1 - 1.5 hoursOral[3][16]
Plasma Half-life Human7 - 10 hoursOral[3][16]
IC50 (AChE Inhibition) Rat (in vitro)1.79 µMN/A[17][18]
Peak ACh Concentration Rat Stomach~2 hoursIntravenous[17][18]

This table highlights the importance of allowing sufficient time between drug administration and the measurement of its effect. For instance, in rats, the peak effect on acetylcholine levels occurs around 2 hours post-administration.[17][18]

References

Technical Support Center: Stability-Indicating HPLC Method for Acotiamide Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating HPLC analysis of Acotiamide Hydrochloride. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a typical stability-indicating HPLC method for this compound?

A1: A common approach involves a reversed-phase HPLC (RP-HPLC) method. A typical setup uses a C18 or C8 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer at a slightly acidic pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727) in an isocratic or gradient elution.[1][2][3] Detection is usually performed using a UV detector at a wavelength around 222 nm, 282 nm, or 284 nm.[1][2][4][5][6]

Q2: What are the critical parameters for method validation of a stability-indicating HPLC assay for this compound?

A2: As per ICH guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[2][5] Specificity is crucial to ensure the separation of Acotiamide from its degradation products and any process-related impurities.[7]

Q3: Under which stress conditions is this compound known to degrade?

A3: this compound is susceptible to degradation under acidic, basic, oxidative, and photolytic stress conditions.[1][2][4][7] It has been reported to be relatively stable under neutral hydrolysis and thermal stress.[7] Significant degradation is often observed in acidic and alkaline environments.[1]

Q4: How can I confirm the separation of degradation products from the main Acotiamide peak?

A4: Peak purity analysis using a photodiode array (PDA) detector is a standard technique to assess the homogeneity of the chromatographic peak of Acotiamide.[8] Additionally, comparing the chromatograms of stressed and unstressed samples will reveal the appearance of new peaks corresponding to degradation products. The method's specificity is confirmed if the Acotiamide peak is spectrally pure and well-resolved from all other peaks.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) for Acotiamide 1. Inappropriate mobile phase pH relative to the pKa of Acotiamide. 2. Column overload. 3. Column contamination or degradation.1. Adjust the mobile phase pH to be at least 2 units away from the pKa of Acotiamide.[9] 2. Reduce the sample concentration or injection volume.[10] 3. Flush the column with a strong solvent or replace the column if necessary.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Air bubbles in the pump or detector.[10]1. Ensure accurate and consistent preparation of the mobile phase. Use a buffer. 2. Use a column oven to maintain a constant temperature.[10] 3. Degas the mobile phase and purge the pump.
Baseline Drift or Noise 1. Contaminated mobile phase or column. 2. Detector lamp issue. 3. Use of low-grade solvents for gradient elution.[9]1. Prepare fresh mobile phase with HPLC-grade solvents. Flush the system. 2. Check the detector lamp's energy and replace it if necessary. 3. Use high-purity, HPLC-grade solvents.
Poor Resolution Between Acotiamide and Degradation Products 1. Suboptimal mobile phase composition. 2. Inadequate column efficiency.1. Modify the organic-to-aqueous ratio in the mobile phase. Consider switching to a gradient elution. 2. Use a new column or a column with a different stationary phase (e.g., Cyano).[2][7]
Loss of Signal or No Peaks 1. Sample degradation. 2. Incorrect injection or autosampler malfunction. 3. Detector is off or not properly configured.1. Prepare fresh samples and standards.[10] 2. Check the autosampler for proper operation and ensure the syringe is drawing the sample. 3. Verify that the detector lamp is on and the correct wavelength is set.

Experimental Protocols

Stability-Indicating RP-HPLC Method

This protocol is a synthesis of commonly reported methods for this compound analysis.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.

  • Column: C8 or C18 (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm).[4][5][6]

  • Mobile Phase: A filtered and degassed mixture of a buffer and an organic solvent. Examples include:

    • Buffer (pH 4.5) : Methanol : Triethylamine (45:55:0.1, v/v/v).[4][5][6]

    • Acetonitrile : 0.1% Triethylamine in 0.2% Formic Acid (30:70, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection Wavelength: 222 nm or 282 nm.[1][4]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: Ambient or controlled at 40 °C.[1]

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL) and make further dilutions to the desired concentration (e.g., 10 µg/mL).[4]

  • Sample Preparation (from tablets): Weigh and powder tablets. Transfer an amount of powder equivalent to 10 mg of Acotiamide to a 100 mL volumetric flask. Add mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution before injection.[4]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Treat the drug solution (e.g., 1 mL of stock solution) with 0.1 N HCl and keep at room temperature for a specified period (e.g., 5 hours). Neutralize with 0.1 N NaOH before dilution and injection.[4]

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature for a set time (e.g., 3 hours). Neutralize with 0.1 N HCl before analysis.[4]

  • Oxidative Degradation: Expose the drug solution to 3% hydrogen peroxide (H₂O₂) for a designated time (e.g., 6 hours) at room temperature.[4]

  • Thermal Degradation: Keep the drug solution in an oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 8 hours).[4]

  • Photolytic Degradation: Expose the drug solution in a UV chamber for a defined period (e.g., 12 hours).[4]

Data Presentation

Table 1: Summary of Chromatographic Conditions from Different Studies
Parameter Method 1 [4][5][6]Method 2 [1]Method 3 [2]Method 4 [3]
Column Hypersil BDS C18 (250x4.6mm, 5µ)Thermo Hypersil BDS C8 (250x4.6mm, 5µ)Thermo Gold Cyano (250x4.6mm, 5µ)Hypersil BDS C18 (150x4.6mm)
Mobile Phase Water (pH 4.5):Methanol:TEA (45:55:0.1)Acetonitrile:Buffer (30:70)Acetonitrile:10mM KH₂PO₄ (80:20)Ammonium Acetate (pH 4.5):Acetonitrile (40:60)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min1.5 mL/min
Detection 222 nm282 nm284 nm315 nm
Retention Time 4.420 min~5.3 min (approx.)8.1 ± 0.2 min6.697 ± 0.01 min
Linearity Range 5-15 µg/mL10-60 µg/mL10-50 µg/mLNot Specified
Table 2: Summary of Forced Degradation Studies
Stress Condition Reagent/Condition Duration Observation Reference
Acid Hydrolysis 0.1 N HCl5 hours (RT)Degradation observed[4]
Base Hydrolysis 0.1 N NaOH3 hours (RT)Degradation observed[4]
Oxidation 3% H₂O₂6 hours (RT)Degradation observed[4]
Thermal 80°C8 hoursConsiderable degradation[4]
Photolytic UV Chamber12 hoursDegradation observed[4]
Acid Hydrolysis 1 N HCl3 hours (100°C)Significant degradation, 1 degradation product[1]
Base Hydrolysis 0.5 N NaOH3 hours (100°C)Significant degradation, 3 degradation products[1]

Visualizations

experimental_workflow cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Solution injection Inject Sample/Standard (20 µL) prep_std->injection prep_sample Prepare Sample Solution (from tablets) prep_sample->injection prep_stress Prepare Stressed Samples (Forced Degradation) prep_stress->injection hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_system->injection detection UV Detection (e.g., 282 nm) injection->detection chromatogram Obtain Chromatogram detection->chromatogram system_suitability System Suitability Test chromatogram->system_suitability validation Method Validation (Linearity, Accuracy, etc.) system_suitability->validation stability Stability Assessment (Peak Purity, Degradants) validation->stability

Caption: Experimental workflow for this compound analysis.

troubleshooting_hplc cluster_peak Peak Shape / Retention cluster_baseline Baseline Issues cluster_resolution Separation start Chromatographic Issue Encountered q_peak_shape Poor Peak Shape? start->q_peak_shape q_rt_shift Retention Time Shift? start->q_rt_shift q_baseline Baseline Drift/Noise? start->q_baseline q_resolution Poor Resolution? start->q_resolution a_peak_shape Adjust Mobile Phase pH Reduce Concentration q_peak_shape->a_peak_shape Yes q_peak_shape->q_rt_shift No end Issue Resolved a_peak_shape->end a_rt_shift Check Mobile Phase Prep Use Column Oven q_rt_shift->a_rt_shift Yes q_rt_shift->q_baseline No a_rt_shift->end a_baseline Use Fresh HPLC-Grade Solvents Check Detector Lamp q_baseline->a_baseline Yes q_baseline->q_resolution No a_baseline->end a_resolution Modify Mobile Phase Ratio Try Gradient Elution q_resolution->a_resolution Yes q_resolution->end No a_resolution->end

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Enhancing Oral Bioavailability of Acotiamide Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Acotiamide Hydrochloride formulations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenge in achieving adequate oral bioavailability for this compound is its poor aqueous solubility, particularly in acidic environments similar to the stomach. It is reported to be "slightly soluble in water" and "dissolves hardly in pH 1.2 hydrochloric acid medium"[1]. This low solubility can limit its dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for the absorption of poorly soluble drugs.

Q2: What are the key physicochemical properties of this compound to consider during formulation development?

A2: Key physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for designing effective formulation strategies.

PropertyValueReference
Molecular FormulaC₂₁H₃₀N₄O₅S · HCl · 3H₂O[2][3]
Molecular Weight541.06 g/mol [1]
Melting Point193-195 °C[3]
SolubilitySlightly soluble in water, practically insoluble in acidic media (pH 1.2).[1]
pKaNot explicitly found in the provided search results.
LogPNot explicitly found in the provided search results.

Q3: What are the promising formulation strategies to enhance the oral bioavailability of this compound?

A3: Several strategies have shown promise for improving the oral bioavailability of this compound by addressing its poor solubility:

  • Solid Dispersions: This is a well-documented approach where the drug is dispersed in a hydrophilic polymer matrix at a molecular level. This technique can enhance the dissolution rate and extent of the drug. Polymers like polyvinylpyrrolidone (B124986) (PVP K30) have been successfully used to prepare solid dispersions of Acotiamide[4].

  • Use of Hydrophilic Excipients: Incorporating hydrophilic excipients such as lactose, mannitol, and microcrystalline cellulose (B213188) in the formulation can aid in the wetting and dissolution of the drug[5].

  • Controlled-Release Formulations: Developing controlled-release tablets can help in maintaining the drug concentration in the systemic circulation for an extended period, which might improve its overall therapeutic effect.

  • Nanoparticle-Based Delivery Systems: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity.

  • Lipid-Based Formulations: For poorly water-soluble drugs, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.

Troubleshooting Guide

Issue 1: Low and Variable Dissolution Profiles During In Vitro Testing.

Potential Cause Troubleshooting Step Expected Outcome
Poor drug wettability and solubility in the dissolution medium. Incorporate a suitable wetting agent or surfactant (e.g., Sodium Lauryl Sulfate) at an appropriate concentration in the dissolution medium.Improved wetting of the drug particles, leading to a faster and more consistent dissolution rate.
Drug precipitation in the dissolution medium. Optimize the pH of the dissolution medium. Acotiamide shows better solubility in phosphate (B84403) buffer pH 6.8 compared to acidic pH[4].Reduced precipitation and a more accurate representation of the drug's dissolution profile in the intestinal environment.
Inadequate disintegration of the solid dosage form. Optimize the type and concentration of the disintegrant (e.g., croscarmellose sodium, sodium starch glycolate) in the formulation.Faster tablet disintegration, leading to a larger surface area of the drug exposed to the dissolution medium and an increased dissolution rate.
Drug polymorphism. Characterize the solid-state of the this compound used. Different polymorphic forms can have different solubilities and dissolution rates.Consistent use of a specific polymorphic form will ensure reproducible dissolution profiles.

Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC).

Potential Cause Troubleshooting Step Expected Outcome
Dissolution method is not biorelevant. Develop a dissolution method that better mimics the in vivo conditions. This may involve using biorelevant media (e.g., FaSSIF, FeSSIF) that contain bile salts and lecithin.A better correlation between the in vitro dissolution data and the in vivo pharmacokinetic data.
First-pass metabolism. Investigate the extent of first-pass metabolism of Acotiamide.Understanding the contribution of metabolism to the drug's bioavailability will help in interpreting the IVIVC results.
Efflux transporter activity. Conduct in vitro permeability studies using Caco-2 cell monolayers to assess if Acotiamide is a substrate for efflux transporters like P-glycoprotein.If efflux is a significant factor, the IVIVC model may need to be adjusted to account for this.

Issue 3: Instability of Amorphous Solid Dispersions.

| Potential Cause | Troubleshooting Step | Expected Outcome | | Recrystallization of the drug during storage. | Select a polymer with a high glass transition temperature (Tg) that has good miscibility with Acotiamide. Ensure storage at appropriate temperature and humidity conditions. | Improved physical stability of the amorphous solid dispersion and prevention of recrystallization over time. | | Phase separation of the drug and polymer. | Optimize the drug-to-polymer ratio and the manufacturing process (e.g., solvent evaporation, hot-melt extrusion) to ensure a homogenous molecular dispersion. | A stable single-phase amorphous system with enhanced dissolution properties. |

Experimental Protocols

1. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol (B145695).

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve both the drug and the polymer in a suitable volume of ethanol with constant stirring until a clear solution is obtained.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

    • Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried mass using a mortar and pestle and pass it through a sieve (e.g., #100 mesh).

    • Store the prepared solid dispersion in a desiccator until further characterization.

2. In Vitro Dissolution Testing

  • Objective: To evaluate the dissolution profile of this compound formulations.

  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of phosphate buffer pH 6.8[4].

  • Apparatus Speed: 50 rpm[4].

  • Temperature: 37 ± 0.5 °C.

  • Procedure:

    • Place one tablet or an amount of formulation equivalent to a single dose of this compound in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples through a suitable filter (e.g., 0.45 µm).

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry at a λmax of around 319 nm in phosphate buffer pH 6.8 or HPLC)[4].

    • Calculate the cumulative percentage of drug released at each time point.

3. Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of this compound and identify potential involvement of efflux transporters.

  • Cell Line: Caco-2 cells (human colorectal adenocarcinoma).

  • Procedure:

    • Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For the apical-to-basolateral (A-B) permeability assessment, add the this compound solution to the apical (donor) compartment and fresh transport medium to the basolateral (receiver) compartment.

    • For the basolateral-to-apical (B-A) permeability assessment, add the drug solution to the basolateral (donor) compartment and fresh transport medium to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver compartment and replace with fresh medium.

    • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the permeable support, and C₀ is the initial drug concentration in the donor compartment.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Data Presentation

Table 1: Comparison of Dissolution Profiles of this compound Formulations

FormulationPolymer/ExcipientDrug:Polymer Ratio% Drug Release at 30 min (in pH 6.8)Reference
Pure Drug--< 20%Hypothetical Data
Physical MixturePVP K301:5~ 40%Hypothetical Data
Solid Dispersion PVP K30 1:5 > 85% [4]
Solid DispersionHPMC E51:5~ 75%Hypothetical Data
Solid DispersionSoluplus®1:5> 90%Hypothetical Data

Note: The data presented for formulations other than the PVP K30 solid dispersion are hypothetical and for illustrative purposes to guide researchers in their experimental design and data comparison.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_evaluation In Vivo Evaluation start Acotiamide HCl (Poor Solubility) strategy Select Formulation Strategy (e.g., Solid Dispersion) start->strategy excipient Select Polymer (e.g., PVP K30) strategy->excipient ratio Optimize Drug:Polymer Ratio excipient->ratio prepare Prepare Formulation (Solvent Evaporation) ratio->prepare dissolution Dissolution Testing (pH 6.8) prepare->dissolution permeability Caco-2 Permeability dissolution->permeability stability Stability Studies permeability->stability pk_study Pharmacokinetic Study (Animal Model) stability->pk_study ivivc Establish IVIVC pk_study->ivivc end Optimized Formulation (Improved Bioavailability) ivivc->end

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.

signaling_pathway cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release synaptic_cleft Synaptic Cleft ACh_release->synaptic_cleft AChE Acetylcholinesterase (AChE) synaptic_cleft->AChE ACh_receptor Muscarinic Receptors (Postsynaptic) synaptic_cleft->ACh_receptor hydrolysis Hydrolysis AChE->hydrolysis Breaks down ACh effect Increased Gastric Motility & Emptying ACh_receptor->effect ACh Binding Acotiamide Acotiamide HCl inhibition Inhibition Acotiamide->inhibition inhibition->AChE

Caption: Mechanism of action of this compound via acetylcholinesterase inhibition.

References

addressing tachyphylaxis with long-term Acotiamide Hydrochloride administration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Acotiamide (B1238670) Hydrochloride Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro and in vivo experiments involving long-term administration of Acotiamide Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Is tachyphylaxis a documented phenomenon with long-term administration of this compound?

Current long-term clinical studies on this compound for the treatment of functional dyspepsia have not reported tachyphylaxis, which is the rapid decrease in response to a drug after repeated doses. In fact, studies of up to one year in duration suggest that the efficacy of acotiamide is maintained over the long term.[1][2][3][4][5] A Japanese open-label Phase III trial observed that the overall treatment efficacy improvement rate increased over time, reaching 60.6% at week 8 and was subsequently maintained for the 48-week duration of the study.[4][5][6]

Q2: What is the established mechanism of action for this compound?

This compound is a first-in-class prokinetic agent.[7] Its primary mechanism involves the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine (B1216132).[8][9][10] By inhibiting AChE, acotiamide increases the concentration of acetylcholine in the synaptic cleft of the enteric nervous system.[8][9] Additionally, it is understood to act as an antagonist at presynaptic M1 and M2 muscarinic receptors, which further enhances the release of acetylcholine.[7][11] The increased availability of acetylcholine at postsynaptic receptors on smooth muscle cells of the stomach enhances gastric motility and accommodation.[7][11]

Q3: We are observing a diminished response to Acotiamide in our long-term animal model study. What could be the underlying cause if not tachyphylaxis?

While tachyphylaxis has not been clinically documented, a perceived decrease in efficacy in a research setting could be attributable to several factors. It is crucial to systematically troubleshoot the experimental setup. Potential causes could include:

  • Animal Model-Specific Factors: The specific animal model used may have physiological adaptations to long-term cholinergic stimulation that are not observed in humans.

  • Drug Formulation and Administration: Inconsistencies in the formulation, stability of the compound in solution over time, or variability in administration (e.g., gavage technique) can lead to inconsistent dosing.

  • Changes in Animal Physiology: Age-related changes, alterations in diet, or development of other health conditions in the study animals could influence gastrointestinal motility and drug response.

  • Assay Variability: The methods used to assess efficacy (e.g., gastric emptying studies) may have inherent variability. It is important to ensure that assays are performed consistently and with appropriate controls at all time points.

Troubleshooting Guide: Investigating Perceived Loss of Efficacy

If you are encountering what appears to be a diminished response to this compound in your long-term experiments, the following troubleshooting steps and experimental protocols can help you systematically investigate the issue.

Initial Troubleshooting Checklist
  • Verify Drug Integrity:

    • Confirm the purity and stability of your this compound batch.

    • If using a stock solution, prepare it fresh to rule out degradation.

    • Ensure proper storage conditions have been maintained.

  • Review Dosing and Administration Protocol:

    • Double-check all calculations for dosing.

    • Ensure the administration route and technique are consistent across all animals and time points.

    • Consider measuring plasma levels of acotiamide to confirm consistent exposure.

  • Evaluate Animal Health and Husbandry:

    • Monitor animals for any signs of illness or distress.

    • Ensure that diet, water, and housing conditions have remained constant throughout the study.

Experimental Protocols to Investigate Efficacy

If initial troubleshooting does not resolve the issue, the following experimental protocols can be used to quantitatively assess the effect of acotiamide over time.

Protocol 1: In Vivo Gastric Emptying Scintigraphy

This protocol provides a quantitative measure of gastric emptying, a key indicator of acotiamide's prokinetic effect.

Methodology:

  • Animal Preparation: Fast animals overnight (e.g., 12-18 hours) with free access to water.

  • Drug Administration: Administer this compound or vehicle control at the designated dose and time before the test meal.

  • Test Meal: Administer a standardized liquid or solid test meal labeled with a radioactive isotope (e.g., 99mTc-diethylenetriaminepentaacetic acid for liquids or 99mTc-sulfur colloid for solids) via oral gavage.

  • Imaging: Immediately after the test meal, anesthetize the animal and acquire an initial image of the stomach using a gamma camera. Acquire subsequent images at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Draw a region of interest (ROI) around the stomach in each image.

    • Correct the radioactive counts for decay.

    • Calculate the percentage of gastric retention at each time point relative to the initial counts.

    • Compare the gastric emptying curves and the half-emptying time (T50) between the acotiamide-treated and control groups at different long-term administration time points.

Protocol 2: Ex Vivo Muscle Strip Contractility Assay

This protocol can be used to assess whether the responsiveness of the gastric smooth muscle to cholinergic stimulation changes over the course of long-term acotiamide treatment.

Methodology:

  • Tissue Preparation:

    • Euthanize the animal and excise the stomach.

    • Prepare longitudinal muscle strips from the gastric antrum.

  • Organ Bath Setup:

    • Mount the muscle strips in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Connect the strips to an isometric force transducer to record contractions.

    • Allow the strips to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

  • Experiment:

    • Generate a cumulative concentration-response curve to a cholinergic agonist (e.g., carbachol).

    • Compare the maximum contraction (Emax) and the potency (EC50) of the agonist in tissues from animals treated long-term with acotiamide versus those from control animals. A rightward shift in the curve or a decrease in Emax could suggest desensitization.

Data Presentation

Table 1: Hypothetical Gastric Emptying Data from a Long-Term Study

Treatment GroupAdministration DurationGastric Retention at 60 min (%)T50 (minutes)
Vehicle ControlBaseline85.2 ± 5.1110.5 ± 8.3
Acotiamide (10 mg/kg)Baseline55.4 ± 4.865.2 ± 6.1
Vehicle Control12 Weeks86.1 ± 5.5112.1 ± 7.9
Acotiamide (10 mg/kg)12 Weeks58.2 ± 5.068.7 ± 6.5

*Data are presented as Mean ± SEM. *p < 0.05 compared to vehicle control. This table illustrates how to present data to assess for maintained efficacy.

Table 2: Hypothetical Muscle Strip Contractility Data

Treatment GroupAdministration DurationCarbachol EC50 (nM)Maximum Contraction (g)
Vehicle Control12 Weeks150.3 ± 12.52.1 ± 0.2
Acotiamide (10 mg/kg)12 Weeks155.8 ± 13.12.0 ± 0.3

This table shows how to present data to assess for changes in tissue responsiveness. No significant change in EC50 or maximum contraction would suggest no desensitization at the receptor level.

Visualizations

Acotiamide_Mechanism_of_Action cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_in_cleft ACh ACh_Vesicle->ACh_in_cleft Release M1_M2_Receptor M1/M2 Autoreceptor (Inhibitory) M1_M2_Receptor->ACh_Vesicle Inhibits Release AChE_pre AChE ACh_in_cleft->M1_M2_Receptor Feedback ACh_in_cleft->AChE_pre Breakdown Postsynaptic_Receptor Muscarinic Receptor ACh_in_cleft->Postsynaptic_Receptor Binds Contraction Muscle Contraction Postsynaptic_Receptor->Contraction Stimulates Acotiamide Acotiamide Acotiamide->M1_M2_Receptor Blocks Acotiamide->AChE_pre Inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Perceived Loss of Efficacy with Long-Term Acotiamide Check_Drug Step 1: Verify Drug Integrity and Administration Protocol Start->Check_Drug Check_Animals Step 2: Assess Animal Health and Husbandry Conditions Check_Drug->Check_Animals Decision1 Issue Resolved? Check_Animals->Decision1 Quantitative_Assay Step 3: Perform Quantitative Efficacy Assays Decision1->Quantitative_Assay No End End Investigation Decision1->End Yes Gastric_Emptying In Vivo Gastric Emptying Study (Protocol 1) Quantitative_Assay->Gastric_Emptying Muscle_Strip Ex Vivo Muscle Strip Assay (Protocol 2) Quantitative_Assay->Muscle_Strip Decision2 Efficacy Maintained? Gastric_Emptying->Decision2 Muscle_Strip->Decision2 Conclusion1 Initial observation likely due to experimental variability. Decision2->Conclusion1 Yes Conclusion2 Investigate Potential Model-Specific Adaptation Mechanisms. Decision2->Conclusion2 No Conclusion1->End Conclusion2->End

Caption: Workflow for troubleshooting a perceived loss of efficacy.

References

protocol refinement for consistent results in Acotiamide Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Acotiamide Hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Acetylcholinesterase (AChE) Inhibition Assays

  • Question 1: My AChE inhibition assay is showing high variability between replicate wells. What are the possible causes and solutions?

    Answer: High variability in AChE assays can stem from several factors. Firstly, ensure thorough mixing of all reagents before and during the assay, as incomplete mixing can lead to inconsistent results. Pipetting accuracy is also crucial; use calibrated pipettes and ensure consistent technique. Temperature fluctuations can significantly impact enzyme kinetics, so allow all reagents to equilibrate to room temperature before starting the experiment. Finally, the stability of the reagents themselves is important. For instance, Ellman's reagent (DTNB) is light-sensitive and can degrade, leading to erratic readings.

  • Question 2: I am observing a lower-than-expected IC50 value for this compound in my AChE inhibition assay. What could be the reason?

    Answer: A lower-than-expected IC50 value can be influenced by the substrate concentration. The apparent potency of a competitive inhibitor like Acotiamide can increase at lower substrate concentrations relative to the Michaelis-Menten constant (Km) of the enzyme. Ensure your substrate concentration is appropriate and consistent across experiments. Additionally, verify the accuracy of your this compound stock solution concentration.

  • Question 3: My results suggest this compound is a more potent AChE inhibitor than reported in the literature. Could this be a false positive?

    Answer: It is possible to encounter false positives in AChE assays. Some compounds can directly react with the colorimetric reagent (DTNB), producing a yellow color that mimics enzyme inhibition. To rule this out, run a control experiment with this compound, DTNB, and the substrate in the absence of the AChE enzyme. If a color change occurs, it indicates interference. The solvent used to dissolve this compound could also interfere with the assay. Ensure the final solvent concentration is low (typically <1%) and consistent across all wells, including controls.

Gastric Emptying and Motility Studies

  • Question 4: The results of my in vivo gastric emptying studies with this compound are inconsistent. Why might this be happening?

    Answer: In vivo gastric emptying studies are susceptible to variability. The method of measurement is a primary factor; studies using scintigraphy may yield different results from those using the phenol (B47542) red meal method or a 13C-breath test. The composition of the test meal (liquid vs. solid, caloric content) can also significantly influence gastric emptying rates. Furthermore, the physiological state of the animals is critical. Stress is a known inhibitor of gastric emptying, and Acotiamide has been shown to be more effective in restoring delayed gastric emptying in stressed animals than in naive animals with normal emptying rates.[1] Therefore, standardizing the animal model, test meal, and measurement technique is essential for reproducible results.

  • Question 5: I don't see a significant effect of this compound on gastric emptying in my healthy animal models. Is this expected?

    Answer: Yes, this is a plausible outcome. Preclinical studies have indicated that this compound may not significantly alter gastric emptying in healthy, non-stressed animals.[1] Its prokinetic effects are more pronounced in models where gastric emptying is delayed, for instance, through pharmacologically induced hypomotility (e.g., with clonidine) or stress.[1][2] Therefore, the choice of animal model is crucial for observing the therapeutic effects of Acotiamide.

General Experimental Issues

  • Question 6: I am concerned about the stability of my this compound stock and working solutions. How should I prepare and store them?

    Answer: this compound can be susceptible to degradation under certain conditions. Studies have shown it can degrade under acidic, basic, oxidative, thermal, and photolytic stress. To ensure the stability of your solutions, prepare fresh stock solutions and dilute them to working concentrations immediately before use. Store stock solutions in a cool, dark place, and protect them from light. It is advisable to perform stability tests on your specific solvent and storage conditions using a validated analytical method like HPLC if long-term storage is necessary.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies on this compound.

ParameterSpecies/SystemValueReference
AChE Inhibition
IC50Rat Stomach Homogenate2.3 µM[2]
IC50Rat Stomach (in vitro)1.79 µM[3][4]
Ki (competitive)Recombinant Human AChE610 nM[5]
Ki (non-competitive)Recombinant Human AChE2.7 µM[5]
Muscarinic Receptor Binding
Ki (M1 Receptor)Rat Brain120 ± 30 nM[6]
In Vivo Efficacy
Gastric Antral MotilityRats (in vivo)Markedly enhanced at 30 and 100 mg/kg (s.c.)[2]
Gastric Emptying (Clonidine-induced delay)Rats (in vivo)Improved at 100 mg/kg (s.c.)[2]
Gastric Emptying (Restraint stress-induced delay)Rats (in vivo)Significantly improved[1]

Experimental Protocols

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol provides a general framework for determining the in vitro inhibition of AChE by this compound.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme (from a suitable source, e.g., electric eel or recombinant human)

    • Acetylthiocholine iodide (ATCI) - Substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • This compound

    • Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 412 nm

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer

      • This compound solution (or vehicle for control)

      • AChE enzyme solution

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes, or as an endpoint reading after a fixed incubation time.

    • Include appropriate controls: a blank (no enzyme), a negative control (enzyme and substrate, no inhibitor), and a positive control (a known AChE inhibitor).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of AChE inhibition for each this compound concentration relative to the negative control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

2. Gastric Emptying Study in a Rodent Model (Phenol Red Meal Assay)

This protocol outlines a method to assess the effect of this compound on gastric emptying in rats.

  • Materials:

    • This compound

    • Phenol Red (non-absorbable marker)

    • Methylcellulose (B11928114) solution (e.g., 1.5%)

    • Male Wistar rats (or other suitable strain)

    • Oral gavage needles

    • Spectrophotometer

  • Procedure:

    • Fast the rats overnight (18-24 hours) with free access to water.

    • Administer this compound or vehicle (e.g., saline) subcutaneously (s.c.) or orally (p.o.) at the desired dose.

    • After a specified pretreatment time (e.g., 30 minutes), administer a standard volume of the phenol red meal (e.g., 1.5% methylcellulose containing 0.5% phenol red) via oral gavage.

    • At a predetermined time after the meal administration (e.g., 20 minutes), euthanize the animals by cervical dislocation.

    • Clamp the pylorus and cardia of the stomach and carefully remove the stomach.

    • Homogenize the stomach in a known volume of alkaline solution (e.g., 0.1 N NaOH).

    • Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

    • A control group of animals should be euthanized immediately after receiving the phenol red meal to determine the initial amount of phenol red administered.

  • Data Analysis:

    • Calculate the amount of phenol red remaining in the stomach for each animal.

    • Gastric emptying (%) is calculated as: (1 - (Amount of phenol red in stomach / Average amount of phenol red in control group at time 0)) * 100.

    • Compare the gastric emptying rates between the this compound-treated groups and the vehicle-treated control group.

Visualizations

Acotiamide_Signaling_Pathway cluster_0 Presynaptic Cholinergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Smooth Muscle Cell Acotiamide Acotiamide M1_M2_Receptors Muscarinic M1/M2 Autoreceptors Acotiamide->M1_M2_Receptors Antagonizes (Inhibits negative feedback) AChE Acetylcholinesterase (AChE) Acotiamide->AChE Inhibits ACh_Release ACh Release M1_M2_Receptors->ACh_Release Inhibits ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Vesicle->ACh_Release ACh ACh ACh_Release->ACh ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Muscarinic Receptors ACh->Postsynaptic_Receptor Activates Contraction Increased Gastric Motility & Contraction Postsynaptic_Receptor->Contraction

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Assay_Type Identify Assay Type Start->Assay_Type AChE_Assay AChE Inhibition Assay Assay_Type->AChE_Assay In Vitro Gastric_Emptying Gastric Emptying Study Assay_Type->Gastric_Emptying In Vivo Check_Reagents Check Reagent Preparation & Storage (DTNB, Enzyme) AChE_Assay->Check_Reagents Check_Model Verify Animal Model (Stress vs. Naive) Gastric_Emptying->Check_Model Check_Technique Review Pipetting Technique & Mixing Procedures Check_Reagents->Check_Technique Check_Controls Verify Control Performance (Blank, Negative, Positive) Check_Technique->Check_Controls Run_Interference_Test Run Interference Control (Compound + DTNB, no enzyme) Check_Controls->Run_Interference_Test Consistent_Results Consistent Results Achieved Run_Interference_Test->Consistent_Results Check_Meal Standardize Test Meal (Liquid vs. Solid) Check_Model->Check_Meal Check_Method Ensure Consistent Measurement Method (e.g., Phenol Red) Check_Meal->Check_Method Check_Method->Consistent_Results

Caption: Troubleshooting workflow for inconsistent results.

References

Navigating Preclinical Trials: A Technical Support Guide for Acotiamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the potential adverse effects of Acotiamide Hydrochloride in preclinical models. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to ensure the successful and ethical execution of your research.

This compound, a prokinetic agent, primarily functions as an acetylcholinesterase inhibitor and a muscarinic receptor antagonist, enhancing gastrointestinal motility.[1][2][3][4] While demonstrating therapeutic potential, its administration in preclinical models can present challenges. This guide is designed to proactively address these issues, enabling researchers to distinguish between drug-induced effects and secondary physiological changes.

Troubleshooting Guide: Managing Common Adverse Effects

This section provides a structured approach to identifying and mitigating common adverse effects observed during preclinical studies with this compound.

Issue 1: Reduced Food Consumption and Body Weight

Observation: Animals treated with this compound exhibit a significant decrease in food intake, leading to a subsequent loss of body weight. This is a critical observation as it can confound the interpretation of toxicological data.[5]

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Mitigation Strategy Expected Outcome
Gastrointestinal Discomfort - Monitor animals for signs of discomfort (e.g., writhing, abdominal stretching). - Consider dose reduction or less frequent administration. - Ensure fresh, palatable diet is readily available.Alleviation of discomfort and a gradual return to normal feeding behavior.
Altered Satiety Signals - Implement a pair-feeding study design where control animals are fed the same amount of food as the treated group to differentiate between direct toxicity and effects secondary to reduced caloric intake.[6]Clearer interpretation of whether observed toxicities are a direct result of the drug or a consequence of malnutrition.
Dehydration - Monitor for signs of dehydration (e.g., skin tenting, decreased urine output). - Provide supplemental hydration (e.g., hydrogel packs, subcutaneous fluid administration) as per veterinary guidance.Maintenance of normal hydration status and prevention of complications associated with dehydration.
Issue 2: Gastrointestinal Disturbances - Diarrhea

Observation: Loose or unformed stools are observed in a dose-dependent manner following the administration of this compound.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Mitigation Strategy Expected Outcome
Excessive Prokinetic Effect - Titrate the dose to the lowest effective level that minimizes gastrointestinal hypermotility. - Evaluate the frequency of administration; a less frequent dosing schedule may be better tolerated.Reduction in the incidence and severity of diarrhea while maintaining the desired therapeutic effect.
Alteration of Gut Microbiota - Consider co-administration with probiotics to help maintain a healthy gut microbiome.Potential modulation of the gut environment and a decrease in the severity of diarrhea.
Increased Intestinal Secretion - In cases of severe diarrhea, consider the use of anti-diarrheal agents like loperamide (B1203769) for symptomatic relief, ensuring it does not interfere with the primary study endpoints.Control of diarrheal symptoms and prevention of dehydration and electrolyte imbalance.

Frequently Asked Questions (FAQs)

Q1: What are the expected reproductive and developmental effects of this compound in preclinical models?

A1: In preclinical reproductive toxicology studies, high doses of this compound administered to pregnant rabbits have been associated with decreased maternal body weight and food consumption, which can lead to secondary effects in fetuses such as decreased body weight.[5] It is crucial to carefully select doses for these studies to avoid maternal toxicity that can confound the interpretation of developmental effects. Standard three-segment reproductive and developmental toxicity studies are recommended to fully characterize the risk profile.[1][7][8]

Q2: Does this compound have any cardiovascular side effects in preclinical models?

A2: Preclinical studies, particularly in dogs, have shown that Acotiamide does not significantly affect the QT interval, a key indicator of potential cardiac arrhythmia.[9] This is a favorable cardiovascular safety profile compared to some other prokinetic agents. However, it is still recommended to conduct thorough cardiovascular safety pharmacology studies, including telemetry in conscious, freely moving animals, to monitor heart rate, blood pressure, and ECG parameters.[10][11][12][13]

Q3: How can I assess gastrointestinal motility in my preclinical model to understand the effects of Acotiamide?

A3: Standard methods for assessing gastrointestinal motility in rodents include the charcoal meal transit test and the carmine (B74029) red dye transit test.[14][15][16] These assays measure the distance traveled by a marker through the gastrointestinal tract over a specific period. It is important to standardize experimental conditions such as fasting time and vehicle administration to ensure reproducible results.

Q4: What are the primary signaling pathways affected by this compound?

A4: this compound's primary mechanism of action involves the inhibition of acetylcholinesterase (AChE) and antagonism of muscarinic M1 and M2 receptors.[3][15] AChE inhibition increases the concentration of acetylcholine (B1216132) (ACh) at the neuromuscular junction in the gut, leading to enhanced smooth muscle contraction.[15][17] Muscarinic receptor antagonism can modulate neurotransmitter release. The enhanced ACh stimulates postsynaptic M3 receptors on smooth muscle cells, which couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium, resulting in muscle contraction.[2][4][18][19]

Quantitative Data Summary

The following tables summarize the key preclinical findings. Note: Specific quantitative data from proprietary preclinical toxicology reports are not publicly available. The following represents a template for how such data should be structured and interpreted.

Table 1: Summary of Reproductive and Developmental Toxicity Findings in Rabbits

Dosage (mg/kg/day)Maternal EffectsFetal Effects
0 (Control)No adverse effects observed.No adverse effects observed.
Low DoseNo significant effects.No significant effects.
Mid DoseSlight decrease in food consumption.No significant effects.
High DoseSignificant decrease in food consumption and body weight gain; abortions noted in a small number of animals.Decreased fetal body weight.

Table 2: Summary of Cardiovascular Telemetry Data in Conscious Dogs

ParameterVehicle ControlAcotiamide (Low Dose)Acotiamide (High Dose)
Heart Rate (bpm) Baseline ± SDNo significant changeNo significant change
Mean Arterial Pressure (mmHg) Baseline ± SDNo significant changeNo significant change
QTc Interval (ms) Baseline ± SDNo significant changeNo significant change

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Motility (Charcoal Meal Transit Assay in Rats)
  • Animal Preparation: Fast male Wistar rats for 18-24 hours with free access to water.

  • Drug Administration: Administer this compound or vehicle orally via gavage.

  • Marker Administration: 30 minutes after drug administration, administer a 10% charcoal suspension in 5% gum acacia orally.

  • Observation Period: Euthanize the animals 30 minutes after charcoal administration.

  • Data Collection: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculation: Express the intestinal transit as a percentage of the total length of the small intestine.

Protocol 2: Management of Drug-Induced Diarrhea in a Rodent Model
  • Induction of Diarrhea: Administer the test article (e.g., Acotiamide at a high dose) to induce diarrhea.

  • Assessment of Diarrhea:

    • Frequency: Record the number of fecal pellets produced over a defined period.

    • Consistency: Score the fecal consistency on a scale (e.g., 0=normal, 1=soft, 2=loose, 3=watery).

  • Intervention:

    • Dose Adjustment: In a separate cohort, administer a lower dose of the test article to assess for a dose-dependent effect on diarrhea.

    • Supportive Care: Provide supplemental hydration (e.g., hydrogel) to prevent dehydration.

  • Data Analysis: Compare the frequency and consistency of feces between different dose groups and with a vehicle control group.

Visualizing Key Pathways and Workflows

To aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Smooth Muscle Cell AChE Acetylcholinesterase (AChE) ACh ACh AChE->ACh Degrades ACh_vesicle Acetylcholine (ACh) Vesicle ACh_vesicle->ACh Release M1M2_receptor Muscarinic M1/M2 Autoreceptors M1M2_receptor->ACh_vesicle Inhibits Release (Negative Feedback) M3_receptor Muscarinic M3 Receptor ACh->M3_receptor Activates Gq11 Gq/11 M3_receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Muscle Contraction DAG->Contraction Ca_release->Contraction Acotiamide Acotiamide Acotiamide->AChE Inhibits Acotiamide->M1M2_receptor Antagonizes

Caption: Acotiamide's dual mechanism of action.

Experimental_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Analysis & Reporting Dose_Selection Dose Range Finding Study Protocol_Design Protocol Design (e.g., duration, endpoints) Dose_Selection->Protocol_Design Acclimatization Animal Acclimatization Protocol_Design->Acclimatization Animal_Model Animal Model Selection (e.g., Rat, Dog) Animal_Model->Dose_Selection Dosing Acotiamide Administration Acclimatization->Dosing Monitoring Daily Clinical Observations (Food intake, Feces, Behavior) Dosing->Monitoring Specialized_Monitoring Specialized Monitoring (e.g., Cardiovascular Telemetry) Monitoring->Specialized_Monitoring Necropsy Necropsy & Histopathology Specialized_Monitoring->Necropsy Data_Analysis Statistical Analysis of Data Necropsy->Data_Analysis Interpretation Interpretation of Findings Data_Analysis->Interpretation Report Final Study Report Interpretation->Report

Caption: Preclinical toxicology study workflow.

This technical support guide is intended to be a living document and will be updated as new information becomes available. For further assistance, please contact our technical support team.

References

Validation & Comparative

Acotiamide Hydrochloride: A Comparative Guide to its Prokinetic Efficacy in Functional Dyspepsia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prokinetic effects of Acotiamide (B1238670) Hydrochloride against a placebo and other prokinetic agents in the management of functional dyspepsia (FD), particularly postprandial distress syndrome (PDS). The information is supported by data from placebo-controlled and comparative clinical trials.

Executive Summary

Acotiamide Hydrochloride is a novel prokinetic agent that has demonstrated efficacy in alleviating symptoms of functional dyspepsia, such as postprandial fullness, upper abdominal bloating, and early satiation. Its mechanism of action, involving the enhancement of acetylcholine (B1216132) neurotransmission in the upper gastrointestinal tract, distinguishes it from traditional prokinetic agents. This guide presents a comprehensive overview of its performance in clinical trials, detailed experimental methodologies, and a visual representation of its signaling pathway.

Comparative Efficacy of Acotiamide

Acotiamide has been evaluated in numerous placebo-controlled and comparative clinical trials. The following tables summarize the key quantitative data from these studies, offering a clear comparison of its efficacy against placebo and other prokinetic drugs.

Table 1: Acotiamide vs. Placebo in Functional Dyspepsia (4-Week Treatment)

Outcome MeasureAcotiamide (100 mg t.i.d.)Placebop-valueReference
Overall Treatment Efficacy (OTE) Responder Rate 52.2%34.8%<0.001[1]
Elimination of All Three Meal-Related Symptoms *15.3%9.0%0.004[1]
Elimination of Early Satiation 37.8%25.4%<0.001[1]
Elimination of Postprandial Fullness Not specifiedNot specifiedNot specified
Elimination of Upper Abdominal Bloating Not specifiedNot specifiedNot specified

*Meal-related symptoms include postprandial fullness, upper abdominal bloating, and early satiation.

Table 2: Head-to-Head Comparison of Acotiamide and Other Prokinetic Agents

ComparatorStudy DesignKey Efficacy Endpoint & ResultSafety ProfileReference
Mosapride Phase III, Randomized, Open-label, CrossoverOTE Responder Rate (4 weeks): Acotiamide 95.15% vs. Mosapride 89.81% (ITT population). The efficacy and safety profiles were similar.Both drugs were well-tolerated with few, mild adverse events.[2][3]
Itopride (B38515) Retrospective, Real-worldSymptom Resolution (8 weeks): Itopride 61.4% vs. Acotiamide 31.82%. Itopride showed a significantly higher proportion of patients with resolved symptoms.Adverse events were mild and infrequent in both groups.[4]

Table 3: Network Meta-Analysis of Prokinetic Agents for Functional Dyspepsia

Prokinetic AgentComparative Efficacy vs. Placebo (Odds Ratio)Comparative Efficacy vs. Acotiamide (Odds Ratio)
Acotiamide Favors Acotiamide-
Metoclopramide Favors MetoclopramideFavors Metoclopramide
Domperidone Favors DomperidoneFavors Domperidone
Itopride Favors ItoprideFavors Itopride
Mosapride Favors MosaprideSimilar Efficacy

This table synthesizes findings from network meta-analyses, which allow for indirect comparisons of treatments across different trials. The exact odds ratios can vary between different meta-analyses.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the experimental protocols for key studies cited in this guide.

Acotiamide vs. Placebo for Functional Dyspepsia
  • Study Design: A multicenter, randomized, placebo-controlled, parallel-group, phase III trial.[1]

  • Patient Population: Patients diagnosed with functional dyspepsia according to Rome III criteria, with symptoms of postprandial fullness, upper abdominal bloating, or early satiation.

  • Intervention: Patients received either this compound (100 mg) or a matching placebo three times daily for 4 weeks.

  • Primary Efficacy Endpoints:

    • Global Assessment of Overall Treatment Efficacy (OTE): Patients rated the overall improvement of their symptoms. Responders were defined as those who reported their symptoms as "extremely improved" or "improved".[1]

    • Elimination Rate of All Three Meal-Related Symptoms: The proportion of patients who no longer experienced postprandial fullness, upper abdominal bloating, and early satiation.[1]

  • Secondary Efficacy Endpoints: Individual symptom scores and quality of life assessments.

  • Data Analysis: The efficacy analysis was based on both the full analysis set (FAS) and per-protocol (PP) populations. Fisher's exact test was used to evaluate the primary efficacy variables.[1]

Acotiamide vs. Mosapride in Functional Dyspepsia with Postprandial Distress Syndrome
  • Study Design: A prospective, randomized, open-label, crossover trial.[5]

  • Patient Population: 220 patients aged 18-64 years of either gender with active Postprandial Distress Syndrome (PDS).[2][3][6]

  • Intervention: Patients were centrally randomized (1:1) to receive either Acotiamide (100 mg t.i.d.) or Mosapride (5 mg t.i.d.) for four weeks.[2][3][6]

  • Primary Efficacy Endpoint: Responder rates for the overall treatment effect (OTE) at the end of the four-week treatment period.[3][6]

  • Secondary Efficacy Endpoints:

    • Elimination rate of postprandial fullness, upper abdominal bloating, and early satiation.[3][6]

    • OTE at each week.

    • Individual symptom scores.

    • Quality of Life (QoL) assessed by the Short Form-Nepean Dyspepsia Index (SF-NDI) questionnaire.[3][6]

  • Safety Assessment: Monitoring of treatment-emergent adverse events (TEAEs).[3][6]

Acotiamide vs. Itopride in Postprandial Distress Syndrome
  • Study Design: An open-label, comparative, randomized, parallel, two-arm, multi-center study.[7]

  • Patient Population: Male and female subjects aged 18-70 years diagnosed with FD (PDS) using ROME IV criteria. Subjects must have had a normal endoscopy result within the previous 6 months and be naive to acotiamide and itopride for the last 2 weeks.[7]

  • Exclusion Criteria: Predominant symptoms of ulcer or GERD, IBS, chronic idiopathic nausea, use of drugs affecting gut motility or sensitivity, chronic medical disorders contributing to PDS, diabetes, pregnancy, or lactation.[7]

  • Primary Outcome: Difference in overall treatment effect between the two groups assessed using the Leuven Postprandial Distress Scale (LPDS) over 8 weeks.[7]

  • Secondary Outcomes:

    • Difference in symptoms of PDS (early satiety, abdominal bloating, postprandial fullness) using the LPDS.[7]

    • Difference in quality of life using the Short Form Nepean Dyspepsia Index (SF-NDI).[7]

    • Frequency of adverse events, serious adverse events, and tolerability.[7]

Signaling Pathways and Experimental Workflow

Visualizing the mechanisms of action and experimental processes can provide a deeper understanding of the prokinetic effects of Acotiamide.

cluster_acotiamide Acotiamide Signaling Pathway acotiamide Acotiamide m1_m2 Muscarinic M1/M2 Autoreceptors acotiamide->m1_m2 Antagonism ache Acetylcholinesterase (AChE) acotiamide->ache Inhibition ach_release Increased Acetylcholine (ACh) Release m1_m2->ach_release Leads to ach_degradation Decreased ACh Degradation ache->ach_degradation Leads to synaptic_ach Increased Synaptic ACh Concentration ach_release->synaptic_ach ach_degradation->synaptic_ach postsynaptic_receptor Postsynaptic Muscarinic Receptors synaptic_ach->postsynaptic_receptor Stimulation prokinetic_effect Enhanced Gastric Motility and Accommodation postsynaptic_receptor->prokinetic_effect Results in

Caption: Signaling Pathway of Acotiamide.

cluster_traditional Traditional Prokinetics Signaling Pathway traditional_prokinetic Traditional Prokinetics (e.g., Domperidone, Metoclopramide) d2_receptor Dopamine D2 Receptors traditional_prokinetic->d2_receptor Antagonism dopamine_inhibition Inhibition of Cholinergic Nerves d2_receptor->dopamine_inhibition Normally causes ach_release Increased Acetylcholine (ACh) Release d2_receptor->ach_release Blockade leads to prokinetic_effect Enhanced Gastric Motility ach_release->prokinetic_effect Results in

Caption: Signaling Pathway of Traditional Prokinetics.

start Patient Screening (Rome III/IV Criteria for FD) randomization Randomization start->randomization group_a Treatment Group A (Acotiamide) randomization->group_a group_b Treatment Group B (Placebo or Active Comparator) randomization->group_b treatment_period Treatment Period (e.g., 4-8 weeks) group_a->treatment_period group_b->treatment_period assessment Efficacy & Safety Assessment (OTE, Symptom Scores, QoL, AEs) treatment_period->assessment analysis Data Analysis (Statistical Comparison) assessment->analysis

Caption: General Experimental Workflow for a Prokinetic Clinical Trial.

References

Acotiamide Hydrochloride in Functional Dyspepsia: A Comparative Meta-Analysis Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acotiamide (B1238670) Hydrochloride's efficacy in the treatment of functional dyspepsia (FD), drawing upon data from multiple meta-analyses. It is intended to offer a consolidated, evidence-based resource for researchers, scientists, and professionals involved in drug development. The following sections detail the therapeutic efficacy of acotiamide, compare it with other treatment modalities, and outline the experimental protocols commonly employed in these clinical investigations.

Comparative Efficacy of Acotiamide Hydrochloride

Acotiamide, a first-in-class prokinetic agent, enhances gastric motility and accommodation by acting as an acetylcholine (B1216132) esterase (AChE) inhibitor. Its efficacy in functional dyspepsia, particularly the postprandial distress syndrome (PDS) subtype, has been substantiated through numerous clinical trials and subsequent meta-analyses.

A meta-analysis of randomized controlled trials demonstrated that acotiamide is significantly more effective than placebo in improving symptoms of functional dyspepsia. The analysis revealed a notable improvement in the overall response rate for patients treated with acotiamide. Specifically, acotiamide showed a significant advantage in alleviating postprandial fullness, early satiety, and upper abdominal bloating.

When compared to other prokinetic agents, such as mosapride (B1662829) and itopride, acotiamide has demonstrated a comparable, and in some aspects, superior efficacy profile. While direct head-to-head meta-analyses are limited, pooled data suggests acotiamide's targeted mechanism on AChE may offer a more specific therapeutic action for the symptoms of PDS.

The standard therapeutic dosage for this compound is 100 mg taken three times daily before meals. This regimen has been consistently shown to be effective and is generally well-tolerated by patients.

Table 1: Summary of Acotiamide Efficacy from Meta-Analyses

Outcome MeasureAcotiamide GroupPlacebo GroupRelative Risk (RR) / Odds Ratio (OR) (95% CI)Reference
Overall Symptom Improvement
Responder Rate53.6%34.8%RR: 1.54 (1.30-1.82)
Individual Symptom Improvement
Postprandial FullnessSignificantly Improved---OR: 1.83 (1.50-2.24)
Early SatietySignificantly Improved---OR: 1.80 (1.48-2.19)
Upper Abdominal BloatingSignificantly Improved---OR: 1.68 (1.38-2.05)
Quality of Life (QoL)
Nepean Dyspepsia Index-Short Form (NDI-SF)Significant Improvement------

Experimental Protocols in Acotiamide Clinical Trials

The clinical evaluation of acotiamide's efficacy has been conducted through rigorous, double-blind, randomized, placebo-controlled trials. The methodologies employed in these studies provide the foundation for the meta-analyses discussed.

Inclusion and Exclusion Criteria:

  • Inclusion: Patients diagnosed with functional dyspepsia according to the Rome III or Rome IV criteria, typically aged 18 years or older.

  • Exclusion: Patients with organic gastrointestinal diseases, such as peptic ulcer disease or gastroesophageal reflux disease (GERD), and those with a history of abdominal surgery were typically excluded.

Treatment and Dosage:

  • Acotiamide Group: Received 100 mg of this compound three times daily before meals.

  • Placebo Group: Received a matching placebo on the same schedule.

Outcome Measures:

  • Primary Endpoints: The primary outcome was often the overall patient-reported improvement in dyspeptic symptoms at the end of the treatment period (typically 4 weeks). This was commonly assessed using a 7-point Likert scale.

  • Secondary Endpoints: These included the improvement of individual symptoms (postprandial fullness, early satiety, upper abdominal bloating), quality of life assessments using validated questionnaires like the Nepean Dyspepsia Index-Short Form (NDI-SF), and safety and tolerability profiles.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of acotiamide and a typical workflow for a clinical trial evaluating its efficacy.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Smooth Muscle Cell) ACh Acetylcholine (ACh) AChE Acetylcholine- esterase (AChE) ACh->AChE Hydrolysis M1R Muscarinic M1 Receptor ACh->M1R Binds M2R Muscarinic M2 Receptor ACh->M2R Binds Acotiamide Acotiamide Acotiamide->AChE Inhibition Contraction Gastric Motility & Accommodation M1R->Contraction M2R->Contraction

Caption: Proposed mechanism of action of Acotiamide.

cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment & Follow-up cluster_analysis Phase 4: Data Analysis A Patient Screening (Rome IV Criteria) B Informed Consent A->B C Baseline Assessment B->C D Randomization (1:1) C->D E Acotiamide Group (100mg TID) D->E F Placebo Group D->F G 4-Week Treatment Period E->G F->G H Weekly Symptom Diaries G->H I End-of-Treatment Assessment H->I J Statistical Analysis I->J K Efficacy & Safety Evaluation J->K

Caption: Typical clinical trial workflow for Acotiamide.

A Comparative Safety Analysis: Acotiamide Hydrochloride Versus Traditional Prokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of Acotiamide Hydrochloride, a novel prokinetic agent, and traditional prokinetics such as metoclopramide (B1676508) and domperidone. The information presented herein is a synthesis of preclinical and clinical data to support research and drug development in the field of gastrointestinal motility disorders.

Executive Summary

This compound distinguishes itself from traditional prokinetics with a markedly different safety and tolerability profile. Its mechanism of action, centered on enhancing cholinergic transmission, avoids the significant adverse effects associated with the dopamine (B1211576) receptor antagonism of metoclopramide and domperidone. Clinical data consistently demonstrate that Acotiamide is well-tolerated, with the most common adverse events being mild and transient. In contrast, traditional prokinetics carry risks of more severe complications, including extrapyramidal symptoms and cardiovascular issues, which often limit their long-term use.

Data Presentation: Adverse Event Profile Comparison

The following table summarizes the incidence of key adverse events reported in clinical trials for this compound and traditional prokinetics.

Adverse Event CategoryThis compoundMetoclopramideDomperidone
Common Adverse Events
Headache7.9% - 9.2%[1]FrequentFrequent
Diarrhea~2.1%[2]FrequentLess Frequent
Nausea~0.8%[2]FrequentFrequent
Constipation~1.6%[2]Less FrequentLess Frequent
Serious Adverse Events
Extrapyramidal Symptoms (EPS)Not reported[3]Incidence of acute dystonia: 0.2% - 6%; Akathisia: 10% - 25%[4]Rare (does not readily cross the blood-brain barrier)[5]
Tardive DyskinesiaNot reportedRisk with long-term use[6]Not a significant risk
QTc Interval ProlongationNo significant cardiovascular effects reported[7]Can occurAssociated with QTc prolongation and risk of cardiac arrhythmias[8]
HyperprolactinemiaReported, but incidence low and not significantly different from placebo[9]Can occurCan occur

Signaling Pathways

The distinct safety profiles of Acotiamide and traditional prokinetics are a direct consequence of their different molecular targets and signaling pathways.

cluster_acotiamide Acotiamide Signaling Pathway acotiamide Acotiamide ache Acetylcholinesterase (AChE) acotiamide->ache Inhibits m1m2 Muscarinic M1/M2 Autoreceptors acotiamide->m1m2 Antagonizes ach_degradation Decreased ACh Degradation ache->ach_degradation Catalyzes ach_release Increased Acetylcholine (ACh) Release m1m2->ach_release Inhibitory feedback removed synaptic_ach Increased Synaptic ACh Concentration ach_release->synaptic_ach gastric_motility Enhanced Gastric Motility and Accommodation synaptic_ach->gastric_motility

Caption: Acotiamide's dual-action mechanism enhances cholinergic signaling.

cluster_traditional Traditional Prokinetics Signaling Pathway cluster_metoclopramide Metoclopramide cluster_domperidone Domperidone metoclopramide Metoclopramide d2_central Central D2 Receptors (Chemoreceptor Trigger Zone) metoclopramide->d2_central Antagonizes d2_peripheral Peripheral D2 Receptors (GI Tract) metoclopramide->d2_peripheral Antagonizes eps Extrapyramidal Symptoms d2_central->eps prokinetic_effect_meto Prokinetic Effect d2_peripheral->prokinetic_effect_meto domperidone Domperidone d2_peripheral_dom Peripheral D2 Receptors (GI Tract) domperidone->d2_peripheral_dom Antagonizes qtc Cardiac Ion Channels (hERG) domperidone->qtc Potential for Interaction prokinetic_effect_dom Prokinetic Effect d2_peripheral_dom->prokinetic_effect_dom

Caption: Traditional prokinetics primarily act as dopamine D2 receptor antagonists.

Experimental Protocols

A comprehensive assessment of the safety profile of a novel prokinetic agent like Acotiamide, in comparison to traditional prokinetics, involves a multi-tiered approach encompassing preclinical and clinical studies.

Preclinical Safety Assessment Workflow

Preclinical evaluation is guided by the International Council for Harmonisation (ICH) S6 guidelines for biotechnology-derived pharmaceuticals, with principles adaptable to small molecules.[6][7][10][11][12]

start Start: Preclinical Safety Assessment in_vitro In Vitro Assays - Receptor Binding Affinity (D2, 5-HT, Muscarinic) - hERG Channel Assay start->in_vitro animal_models Animal Model Selection (Rodent and Non-rodent) in_vitro->animal_models single_dose Single-Dose Toxicity Studies (Dose Range Finding) animal_models->single_dose repeated_dose Repeated-Dose Toxicity Studies (e.g., 28-day, 90-day) single_dose->repeated_dose safety_pharm Safety Pharmacology - Cardiovascular (ECG, Blood Pressure) - CNS (Behavioral, Motor) - Respiratory repeated_dose->safety_pharm genotox Genotoxicity Assays (Ames, Chromosomal Aberration) safety_pharm->genotox carcinogenicity Carcinogenicity Studies (Long-term exposure) genotox->carcinogenicity end End: Data for IND Submission carcinogenicity->end

Caption: A generalized workflow for preclinical safety assessment of prokinetic drugs.
Clinical Trial Safety Assessment Methodologies

Clinical trial protocols for prokinetic drugs must include robust methodologies for monitoring and evaluating potential adverse events.

1. Assessment of Extrapyramidal Symptoms (EPS):

  • Methodology: Standardized rating scales are employed by trained clinicians to objectively assess the presence and severity of EPS.

  • Key Instruments:

    • Extrapyramidal Symptom Rating Scale (ESRS): A comprehensive scale that evaluates parkinsonism, akathisia, dystonia, and tardive dyskinesia through a questionnaire and physical examination.[8][13][14][15]

    • Abnormal Involuntary Movement Scale (AIMS): Specifically used to assess the severity of tardive dyskinesia.[14]

    • Barnes Akathisia Rating Scale (BARS): The most common scale for measuring the severity of akathisia.[14]

  • Procedure:

    • Baseline assessment prior to drug administration.

    • Regular assessments at predefined intervals throughout the trial.

    • Post-treatment follow-up to assess for persistent symptoms.

2. Monitoring of QTc Interval Prolongation:

  • Methodology: The potential for a drug to prolong the QTc interval is a critical safety assessment, guided by the ICH E14 guidance.[1][4][16][17]

  • Key Procedures:

    • Thorough QT/QTc Study: A dedicated clinical trial, typically in healthy volunteers, to precisely evaluate a drug's effect on the QTc interval.[4][16]

    • Intensive ECG Monitoring in Early Phase Trials: As an alternative to a dedicated TQT study, robust ECG monitoring can be integrated into early clinical trials.[9]

  • Data Collection and Analysis:

    • Collection of triplicate 12-lead ECGs at baseline and at multiple time points post-dosing, particularly around the time of peak plasma concentration.

    • Centralized reading of ECGs by a qualified core laboratory.

    • Correction of the QT interval for heart rate using a standard formula (e.g., Bazett's or Fridericia's).

    • Statistical analysis to compare the change in QTc from baseline between the drug and placebo groups.

Conclusion

The available evidence strongly suggests that this compound possesses a more favorable safety profile compared to traditional prokinetics. Its targeted mechanism of action on the cholinergic system circumvents the dopamine-receptor-mediated adverse effects that characterize metoclopramide and domperidone. For researchers and drug development professionals, Acotiamide represents a significant advancement in the management of gastrointestinal motility disorders, offering a potentially safer alternative for long-term therapy. Future head-to-head comparative safety trials will be invaluable in further delineating these differences and informing clinical practice.

References

Acotiamide Hydrochloride versus metoclopramide for gastroparesis: a preclinical comparison

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 21, 2025

This guide provides an objective, data-driven comparison of the preclinical profiles of acotiamide (B1238670) hydrochloride and metoclopramide (B1676508), two prokinetic agents investigated for the management of gastroparesis. The information is intended for researchers, scientists, and drug development professionals, focusing on the distinct mechanisms of action, comparative efficacy in animal models, and the experimental protocols used for their evaluation.

Comparative Overview of Mechanisms of Action

Acotiamide and metoclopramide enhance gastric motility through fundamentally different pharmacological pathways. Acotiamide's effects are mediated by the cholinergic system, whereas metoclopramide primarily acts on dopaminergic and serotonergic receptors.

  • Acotiamide Hydrochloride: This novel prokinetic agent enhances gastrointestinal motility by increasing the availability of acetylcholine (B1216132) (ACh) at the neuromuscular junction in the gut. Its dual-action mechanism involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, and the antagonism of presynaptic muscarinic M1 and M2 autoreceptors on enteric neurons, which increases ACh release.[1][2][3][4] This targeted cholinergic activity enhances gastric contractility and accommodation.[2][5] Notably, acotiamide has weak or negligible affinity for dopamine (B1211576) D2 or serotonin (B10506) receptors, distinguishing it from many traditional prokinetics.[3][6]

  • Metoclopramide: A well-established prokinetic, metoclopramide's primary mechanism is the antagonism of dopamine D2 receptors.[7][8][9] Peripherally, dopamine exerts an inhibitory effect on gastrointestinal motility by relaxing smooth muscle and inhibiting ACh release from myenteric neurons.[7] By blocking these D2 receptors, metoclopramide disinhibits cholinergic pathways, promoting gastric contractions, increasing intragastric pressure, and accelerating gastric emptying.[7] Metoclopramide also exhibits 5-HT4 receptor agonism, which further contributes to ACh release, and 5-HT3 receptor antagonism in the chemoreceptor trigger zone, which mediates its antiemetic effects.[7][8][10]

Acotiamide_Pathway cluster_neuron Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_muscle Smooth Muscle Cell M1_M2 M1/M2 Autoreceptors ACh_release ACh Release M1_M2->ACh_release Inhibits ACh Acetylcholine (ACh) ACh_release->ACh AChE AChE ACh->AChE Degradation Muscarinic_R Postsynaptic Muscarinic Receptors ACh->Muscarinic_R Contraction Contraction Muscarinic_R->Contraction Stimulates Acotiamide Acotiamide Acotiamide->M1_M2 Antagonizes Acotiamide->AChE Inhibits

Caption: Signaling pathway of Acotiamide.

Metoclopramide_Pathway cluster_neuron Cholinergic Neuron cluster_muscle Smooth Muscle Cell D2_pre Presynaptic D2 Receptor ACh_release ACh Release D2_pre->ACh_release Inhibits HT4_pre Presynaptic 5-HT4 Receptor HT4_pre->ACh_release Stimulates ACh Acetylcholine (ACh) ACh_release->ACh D2_post Postsynaptic D2 Receptor Relaxation Relaxation D2_post->Relaxation Stimulates Contraction Contraction Metoclopramide Metoclopramide Metoclopramide->D2_pre Antagonizes Metoclopramide->HT4_pre Agonist Metoclopramide->D2_post Antagonizes ACh->Contraction

Caption: Signaling pathway of Metoclopramide.

Preclinical Efficacy Data

The following tables summarize quantitative data from preclinical studies, providing a basis for comparing the potency and efficacy of acotiamide and metoclopramide.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition

CompoundTargetAssay TypeSpeciesIC₅₀ / KᵢReference
Acotiamide Acetylcholinesterase (AChE)Enzyme InhibitionRat (Stomach)2.3 µmol/L (IC₅₀)[11]
Muscarinic M1/M2 ReceptorsReceptor Antagonism-Potent Antagonist[1][4]
Metoclopramide Dopamine D2 ReceptorReceptor Antagonism-Potent Antagonist[7][8]
5-HT4 ReceptorReceptor Agonism-Agonist Activity[7][8]
5-HT3 ReceptorReceptor Antagonism-Antagonist Activity[10]

Table 2: In Vivo Effects on Gastric Motility in Animal Models

CompoundAnimal ModelEndpointDoseEffectReference
Acotiamide Normal RatsGastric Antral Motility30-100 mg/kg s.c.Markedly enhanced motility[11]
Rats (Clonidine-induced hypomotility)Delayed Gastric Emptying100 mg/kg s.c.Improved delayed emptying[11]
Rats (Clonidine-induced hypomotility)Gastric Antral Hypomotility100 mg/kg s.c.Improved hypomotility[11]
Rats (Vagal nerve stimulation)Gastric Body Contractions10 mg/kg s.c.Enhanced contractions[11]
Rats (Restraint stress model)Delayed Gastric Emptying-Restored normal emptying[4]
Metoclopramide Mice (Morphine-induced delay)Gastric Emptying & Intestinal Transit-Reversed the delay[7][12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments used to evaluate prokinetic agents.

  • Objective: To assess the direct effect of a test compound on the contractility of gastric smooth muscle.

  • Methodology:

    • Tissue Preparation: Animals (e.g., guinea pigs, rats) are euthanized, and the stomach is immediately excised and placed in cooled, oxygenated Krebs-Ringer bicarbonate solution.[2] Full-thickness muscle strips are prepared from the gastric fundus or antrum, typically oriented along the longitudinal or circular muscle axis.[13]

    • Organ Bath Setup: Each muscle strip is mounted in an organ bath chamber filled with Krebs-Ringer solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂. One end of the strip is fixed, while the other is connected to an isometric force transducer to record contractile activity.[13]

    • Equilibration: Tissues are allowed to equilibrate under a resting tension (e.g., 1.0 g) for a period of 60-90 minutes, with regular washes.

    • Compound Administration: A cumulative concentration-response curve is generated by adding the test compound (e.g., Acotiamide) to the organ bath in increasing concentrations. The contractile response is recorded for a set period after each addition.

    • Data Analysis: The change in contractile force (amplitude and frequency) from baseline is measured. Data are often expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., carbachol).

  • Objective: To measure the rate of liquid gastric emptying in a rodent model.

  • Methodology:

    • Animal Preparation: Rats or mice are fasted overnight (e.g., 18-24 hours) with free access to water to ensure an empty stomach.

    • Drug Administration: The test compound (e.g., Acotiamide, Metoclopramide) or vehicle is administered via a suitable route (e.g., subcutaneous injection, oral gavage) at a predetermined time before the test meal.[11]

    • Test Meal Administration: A non-nutrient liquid meal containing a non-absorbable marker, typically 1.5 mL of 0.05% phenol (B47542) red in 5% glucose solution, is administered by oral gavage.

    • Gastric Content Recovery: After a specific time (e.g., 20 minutes), the animal is euthanized. The stomach is clamped at the pylorus and cardia, surgically removed, and its contents are collected into a known volume of alkaline solution (e.g., 0.1 N NaOH).

    • Quantification: The stomach tissue is homogenized in the alkaline solution. The mixture is centrifuged, and the phenol red concentration in the supernatant is determined spectrophotometrically (at 560 nm).

    • Calculation: The amount of phenol red recovered from the stomach is compared to the total amount administered (measured from a separate group of animals sacrificed immediately after gavage). Gastric emptying is calculated as: Gastric Emptying (%) = (1 - [Amount of marker in stomach / Total amount of marker administered]) x 100

  • Objective: To non-invasively record gastric myoelectrical activity (slow waves) and assess the effect of a test compound on its frequency and power.[14][15]

  • Methodology:

    • Animal Model: A larger animal model, such as a pig, is often suitable for preclinical EGG studies.[14] Animals are fasted prior to the recording.

    • Electrode Placement: Cutaneous Ag/AgCl electrodes are placed on the abdominal skin overlying the stomach. A typical arrangement includes one active electrode over the antrum, a reference electrode nearby, and a ground electrode on a limb.[16] The skin is prepared by shaving and light abrasion to ensure good electrode contact.

    • Baseline Recording: A baseline EGG is recorded for a 30-60 minute period in the fasted state to establish the dominant frequency and power.

    • Postprandial Recording: The animal is given a standardized meal, and the EGG is recorded for 1-2 hours postprandially. A healthy response typically involves an increase in the amplitude (power) of the dominant 3 cycles per minute (cpm) signal.[15]

    • Drug Intervention: On a separate day, the test compound is administered before the meal, and the postprandial EGG recording is repeated to assess any changes in myoelectrical activity compared to the control session.

    • Data Analysis: The EGG signal is filtered and subjected to spectral analysis (e.g., Fast Fourier Transform) to determine the dominant frequency, power in the 2-4 cpm range (normogastria), and percentages of bradygastria (<2 cpm) and tachygastria (>4 cpm).[17] The postprandial/fasting power ratio is a key parameter for assessing the response to a meal.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Animal Models) start Hypothesis: Compare Prokinetic Agents binding Receptor Binding Assays start->binding enzyme Enzyme Inhibition Assays start->enzyme motility_vitro Isolated Muscle Strip Contractility Assay start->motility_vitro gastric_emptying Gastric Emptying Study (e.g., Phenol Red) motility_vitro->gastric_emptying Inform Dosing data_analysis Data Analysis & Statistical Comparison gastric_emptying->data_analysis egg Electrogastrography (EGG) egg->data_analysis transit Intestinal Transit Study transit->data_analysis conclusion Conclusion on Preclinical Efficacy and Potency data_analysis->conclusion

Caption: Preclinical workflow for comparing prokinetic agents.

Summary

Preclinical data highlight the distinct pharmacological profiles of acotiamide and metoclopramide. Acotiamide acts as a targeted cholinergic modulator, enhancing gastric motility by increasing the local concentration of acetylcholine through a dual mechanism of AChE inhibition and muscarinic autoreceptor antagonism.[1] In contrast, metoclopramide's prokinetic effects stem primarily from its broader antagonism of dopamine D2 receptors, which releases the gastrointestinal tract from dopaminergic inhibition, supplemented by effects on serotonin receptors.[7][10]

Animal models demonstrate that both agents can improve delayed gastric emptying.[11][12] Acotiamide has shown efficacy in models of stress- and pharmacologically-induced gastroparesis, while metoclopramide is effective in reversing opioid-induced motility delays.[4][11][12] The choice of experimental models and assays is critical for elucidating these distinct mechanisms and predicting clinical utility. The protocols and comparative data presented in this guide serve as a resource for researchers designing and interpreting preclinical studies in the field of gastrointestinal motility.

References

A Cross-Species Examination of Acotiamide Hydrochloride Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the pharmacokinetic profiles of the gastroprokinetic agent Acotiamide (B1238670) Hydrochloride across various species. This guide provides a comparative analysis of key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of the drug's mechanism of action.

Acotiamide Hydrochloride is a first-in-class drug approved for the treatment of functional dyspepsia, primarily targeting symptoms of postprandial fullness, upper abdominal bloating, and early satiation. Its therapeutic effect is attributed to its dual mechanism of action: antagonism of muscarinic acetylcholine (B1216132) receptors (M1 and M2) and inhibition of acetylcholinesterase (AChE). This dual action leads to enhanced acetylcholine availability in the enteric nervous system, thereby improving gastric motility and accommodation.[1][2][3] Understanding the pharmacokinetic profile of this compound across different species is crucial for preclinical to clinical translation and for optimizing its therapeutic use.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound following oral administration in humans, rats, dogs, and mice. These parameters provide insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of the drug across different species.

ParameterHumanRatDogMouse
Dose 100 mg10 mg/kgN/AN/A
Cmax (Maximum Plasma Concentration) 23.61 ± 2.32 ng/mL[4]325 ng/mLN/AN/A
Tmax (Time to Cmax) 2.43 ± 0.21 h[4]0.39 hN/AN/A
AUC (Area Under the Curve) 171.3 ± 59.43 ng・hr/mL (AUCinf)955 h*ng/mL (AUCinf)N/AN/A
t1/2 (Half-life) 13.31 ± 6.91 h9.11 hN/AN/A
Bioavailability N/A38.4%N/AN/A

N/A: Data not available from the searched literature.

Experimental Protocols

A detailed understanding of the experimental conditions is essential for the accurate interpretation of pharmacokinetic data. The following sections outline the methodologies employed in the pharmacokinetic studies of this compound.

Human Studies

A bioequivalence study was conducted in 24 healthy human volunteers.[4] The study followed a single-dose, randomized, crossover design. After an overnight fast, subjects were administered a single oral dose of this compound. Blood samples were collected at predefined time points (0.5, 1.0, 1.5, 2.0, 2.25, 2.5, 2.75, 3.0, 4.0, 6.0, 8.0, 12.0, 24.0, 48.0, and 72.0 hours) post-dosing.[4] Plasma concentrations of acotiamide were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

Animal Studies

Rat: Male Sprague-Dawley rats were used to investigate the pharmacokinetics of this compound.[5] The drug was administered orally via gavage at a dose of 10 mg/kg. Blood samples were collected at various time points post-administration for the determination of plasma drug concentrations using a validated LC-MS/MS method.

Dog: Studies have been conducted in conscious beagle dogs to evaluate the gastroprokinetic effects of orally administered acotiamide.[3] However, specific pharmacokinetic parameters from these studies were not available in the public literature. A 52-week oral toxicity study in beagle dogs utilized daily administration of the drug in gelatin capsules.[6]

Mouse: While studies in mice have been mentioned in the literature, specific pharmacokinetic data following oral administration were not found.[7]

Mechanism of Action and Signaling Pathway

This compound enhances gastric motility through a dual mechanism that ultimately increases the concentration of acetylcholine (ACh) at the neuromuscular junction in the gastric smooth muscle. This is achieved by:

  • Acetylcholinesterase (AChE) Inhibition: Acotiamide inhibits the enzyme AChE, which is responsible for the breakdown of ACh in the synaptic cleft. This inhibition leads to a higher concentration and prolonged action of ACh.[1][2]

  • Muscarinic Autoreceptor Antagonism: Acotiamide acts as an antagonist at presynaptic M1 and M2 muscarinic receptors on cholinergic neurons. These autoreceptors normally function to inhibit further ACh release. By blocking these receptors, acotiamide disinhibits ACh release, leading to increased ACh levels in the synapse.[2][3]

The increased availability of ACh leads to enhanced stimulation of postsynaptic muscarinic receptors on gastric smooth muscle cells, resulting in increased gastric tone and motility.

Acotiamide_Mechanism_of_Action cluster_0 Cholinergic Neuron cluster_1 Synaptic Cleft cluster_2 Gastric Smooth Muscle Cell ACh_Vesicle ACh Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release M1_M2_Receptor M1/M2 Autoreceptor ACh_Release->M1_M2_Receptor Negative Feedback ACh Acetylcholine (ACh) ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE degradation Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Contraction Increased Motility & Contraction Muscarinic_Receptor->Contraction Acotiamide Acotiamide Acotiamide->M1_M2_Receptor Antagonizes Acotiamide->AChE Inhibits

Caption: Signaling pathway of this compound.

Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting preclinical oral pharmacokinetic studies in animal models.

PK_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Administration (Gavage) Fasting->Dosing Blood_Sampling Serial Blood Sampling (Pre-defined time points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Sample_Analysis->PK_Analysis

Caption: Workflow for preclinical pharmacokinetic studies.

References

Comparative Analysis of Acotiamide Hydrochloride and Domperidone on QT Interval

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available clinical data indicates a significant difference in the cardiac safety profiles of Acotiamide (B1238670) Hydrochloride and Domperidone (B1670879), particularly concerning their effects on the QT interval. While Domperidone has been associated with a risk of QT prolongation and subsequent cardiac arrhythmias, Acotiamide has consistently demonstrated a lack of such adverse cardiovascular effects. This guide provides a detailed comparison of the two drugs, summarizing quantitative data, outlining experimental protocols, and visualizing key concepts for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key findings from various studies regarding the effects of Acotiamide and Domperidone on the QT interval.

ParameterAcotiamide HydrochlorideDomperidone
Effect on QT Interval No clinically significant prolongation reported in clinical trials and long-term safety studies.[1][2][3][4]Associated with QT interval prolongation, particularly at higher doses (>30 mg/day) and in specific populations (e.g., elderly).[5][6][7][8]
Mechanism of Cardiac Effect Does not exhibit affinity for dopamine (B1211576) D2 or serotonin (B10506) 5-HT4 receptors; acts as an acetylcholinesterase inhibitor.[2][4]Blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene, leading to delayed cardiac repolarization.[5][9][10][11]
Clinical Evidence A study in dogs showed acotiamide did not affect myocardial monophasic action potential duration, QT interval, or corrected QT interval.[4] A thorough QT/QTc study in healthy volunteers found that the largest difference in the change from baseline QTcP versus placebo for domperidone (20 mg q.i.d.) was 3.4 milliseconds.[12]A meta-analysis suggested a significant increase in cardiovascular risk with domperidone doses >30 mg/day.[5] Another study reported that at doses of 30 to 80 mg/day, domperidone was associated with QTc prolongation in 6% of patients, with no cases reaching a clinically significant threshold of >500 ms.[13]
Regulatory Status Approved for functional dyspepsia in several countries, with a favorable cardiac safety profile.[1][2]Use is restricted in some countries due to cardiac safety concerns, with recommendations for the lowest effective dose for the shortest duration.[6][8]

Experimental Protocols

The assessment of a drug's effect on the QT interval is a critical component of its safety evaluation. Below are detailed methodologies typical of the clinical trials cited in this comparison.

Thorough QT/QTc Study Protocol (Example based on Domperidone studies):

  • Study Design: A randomized, double-blind, placebo- and positive-controlled crossover study is a standard design.[12]

  • Participants: Healthy male and female volunteers are typically recruited.

  • Treatment Arms:

    • Therapeutic dose of the investigational drug (e.g., Domperidone 10 mg or 20 mg four times daily).[12]

    • Placebo.

    • Positive control (a drug with a known modest effect on QT prolongation, e.g., moxifloxacin (B1663623) 400 mg single dose) to validate the study's sensitivity.[12]

  • ECG Monitoring:

    • Triplicate 12-lead electrocardiograms (ECGs) are recorded at baseline (pre-dose).[12]

    • ECGs are then recorded at multiple time points after dosing on Day 1 and at steady-state (e.g., Day 4) to capture peak and trough plasma concentrations of the drug.[12]

  • QT Correction: The measured QT interval is corrected for heart rate using a standard formula, most commonly Bazett's (QTcB) or Fridericia's (QTcF) correction, to yield the QTc interval.

  • Data Analysis: The primary endpoint is the time-matched, placebo-subtracted change in QTc from baseline (ΔΔQTc). Statistical analysis, often using mixed-effects models, is performed to assess the drug's effect.[12] A clinically significant effect is typically defined as a ΔΔQTc exceeding a certain threshold (e.g., 10 ms).

Long-Term Safety Study Protocol (Example based on Acotiamide studies):

  • Study Design: An open-label, long-term safety trial.[3]

  • Participants: Patients with the target indication (e.g., functional dyspepsia).[3]

  • Treatment: Patients receive the therapeutic dose of the drug (e.g., Acotiamide 100 mg three times daily) for an extended period (e.g., 52 weeks).[3]

  • Safety Monitoring:

    • Regular monitoring for adverse events, including cardiovascular events.

    • Periodic ECGs to monitor for any changes in cardiac conduction, including the QT interval.

    • Assessment of clinical laboratory tests.

  • Data Analysis: The incidence of adverse events and any clinically significant changes in ECG parameters or laboratory values are reported.[3]

Visualizations

Signaling Pathway: Domperidone's Effect on Cardiac Repolarization

Domperidone Domperidone hERG hERG K+ Channel (IKr Current) Domperidone->hERG Blocks Repolarization Delayed Ventricular Repolarization hERG->Repolarization Leads to QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Results in Arrhythmia Increased Risk of Torsades de Pointes QT_Prolongation->Arrhythmia Increases risk of

Caption: Mechanism of Domperidone-induced QT prolongation.

Experimental Workflow: Thorough QT/QTc Clinical Trial

cluster_setup Study Setup cluster_treatment Treatment Periods (Crossover) cluster_data Data Collection & Analysis cluster_outcome Outcome Screening Subject Screening Baseline Baseline ECGs (Pre-dose) Screening->Baseline Drug Drug Administration (e.g., Domperidone) Baseline->Drug Placebo Placebo Administration Baseline->Placebo Positive_Control Positive Control (e.g., Moxifloxacin) Baseline->Positive_Control ECG_Monitoring Serial ECG Monitoring (Post-dose) Drug->ECG_Monitoring Placebo->ECG_Monitoring Positive_Control->ECG_Monitoring QTc_Calculation QTc Calculation (e.g., Fridericia's) ECG_Monitoring->QTc_Calculation Analysis Statistical Analysis (ΔΔQTc vs. Placebo) QTc_Calculation->Analysis Result Assessment of QT Prolongation Risk Analysis->Result

Caption: Workflow of a thorough QT/QTc clinical trial.

References

Assessing the Clinical Superiority of Acotiamide Hydrochloride in Postprandial Distress Syndrome (PDS)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Acotiamide (B1238670) hydrochloride, a first-in-class prokinetic agent, has emerged as a significant therapeutic option for functional dyspepsia (FD), particularly the postprandial distress syndrome (PDS) subtype. This guide provides an objective comparison of acotiamide's performance against other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its clinical superiority.

Mechanism of Action

Acotiamide enhances upper gastrointestinal motility through a dual mechanism: it acts as a muscarinic receptor antagonist and an acetylcholinesterase inhibitor.[1][2][3] This leads to increased acetylcholine (B1216132) levels in the enteric nervous system, which in turn enhances gastric accommodation and emptying.[1][3][4] Unlike other prokinetics, acotiamide demonstrates little to no affinity for serotonin (B10506) or dopamine (B1211576) D2 receptors, potentially contributing to a favorable side-effect profile.[5]

cluster_0 Enteric Neuron cluster_1 Synaptic Cleft cluster_2 Smooth Muscle Cell ACh Acetylcholine (ACh) M1M2 Muscarinic Autoreceptors (M1, M2) ACh->M1M2 Negative Feedback ACh_synapse ACh ACh->ACh_synapse Release AChE Acetylcholinesterase (AChE) AChE->ACh_synapse Degrades Muscarinic_receptor Muscarinic Receptor ACh_synapse->Muscarinic_receptor Activates Contraction Increased Gastric Motility (Accommodation & Emptying) Muscarinic_receptor->Contraction Acotiamide Acotiamide Acotiamide->M1M2 Inhibits Acotiamide->AChE Inhibits cluster_0 Patient Recruitment cluster_1 Trial Design cluster_2 Efficacy Assessment cluster_3 Follow-up Inclusion Inclusion Criteria: - Diagnosis of FD-PDS (Rome III/IV) - Age 18-70 - Symptom presence for ≥6 months Randomization Randomization (1:1) Inclusion->Randomization Exclusion Exclusion Criteria: - Predominant EPS symptoms - Structural GI disease - Other contributing medical conditions Exclusion->Randomization Treatment Treatment Arm: Acotiamide 100 mg t.i.d. Randomization->Treatment Placebo Control Arm: Placebo t.i.d. Randomization->Placebo Duration 4-Week Treatment Period Treatment->Duration Placebo->Duration Primary Primary Endpoints: - Global Assessment of OTE - Elimination rate of 3 meal-related symptoms Duration->Primary Secondary Secondary Endpoints: - Individual symptom scores - Quality of Life (SF-NDI) Duration->Secondary Post_treatment 4-Week Post-Treatment Follow-up Primary->Post_treatment Secondary->Post_treatment Safety Safety Monitoring: - Adverse Events - Lab Tests Post_treatment->Safety cluster_0 Foundation cluster_1 Pre-Clinical & Early Phase cluster_2 Pivotal Evidence cluster_3 Comparative & Long-Term Assessment cluster_4 Conclusion Mechanism Unique Dual Mechanism of Action (Muscarinic Antagonism & AChE Inhibition) Animal Animal Models: Demonstrated Prokinetic Effects (Enhanced Gastric Emptying & Accommodation) Mechanism->Animal PhaseII Phase II Trials: - Dose-ranging studies - Initial evidence of efficacy in PDS Animal->PhaseII PhaseIII Phase III RCTs vs. Placebo: - Statistically significant improvement in primary endpoints (OTE, symptom elimination) - Favorable safety profile PhaseII->PhaseIII Comparative Head-to-Head Trials vs. Other Prokinetics (e.g., Mosapride, Itopride) PhaseIII->Comparative LongTerm Long-Term Safety & Efficacy Studies (≥1 year) PhaseIII->LongTerm Superiority Assessment of Clinical Superiority in PDS Comparative->Superiority LongTerm->Superiority

References

Safety Operating Guide

Navigating the Disposal of Acotiamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Acotiamide Hydrochloride, ensuring that laboratory practices align with regulatory standards and promote a culture of safety.

This compound, while not classified as a hazardous substance for transport, requires adherence to specific disposal protocols to prevent environmental contamination and ensure workplace safety.[1][2] The fundamental principle for its disposal is to act in accordance with prevailing country, federal, state, and local regulations.[1]

Procedural Guidance for Disposal

Researchers must follow a structured approach to dispose of this compound waste. This process involves careful handling, documentation, and adherence to institutional and regulatory guidelines.

Personal Protective Equipment (PPE) and Initial Handling

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling should occur in a well-ventilated area to avoid inhalation of dust or aerosols.[3][4] In the event of a spill, the material should be absorbed with a non-combustible material and the area decontaminated.[1][2]

Waste Identification and Segregation

Proper identification and segregation of pharmaceutical waste is a cornerstone of compliant disposal.[5] Although this compound is not typically categorized as hazardous waste, it is crucial to consult your institution's Environmental Health and Safety (EHS) department to confirm its classification based on local regulations and the specific waste stream (e.g., pure substance, contaminated materials).[6]

Disposal of Non-Hazardous this compound

If confirmed as non-hazardous by your EHS department, the following steps are generally recommended:

  • Do Not Dispose Down the Drain: To prevent environmental contamination, do not dispose of this compound down the sewer system.[1][7]

  • Inactivation (if applicable): While not always required for non-hazardous materials, some institutional protocols may recommend mixing the compound with an inert, non-appealing substance like cat litter or sand to discourage accidental ingestion or diversion.[8][9]

  • Secure Containment: Place the this compound waste in a suitable, sealed, and clearly labeled container.[3][10] The label should include the name of the chemical and the date of disposal.

  • Institutional Waste Stream: Dispose of the sealed container in the designated pharmaceutical or chemical waste stream as directed by your institution's EHS guidelines. This may involve placing it in a specific color-coded container for incineration.[5][6]

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, absorbent pads, or empty containers, should be disposed of as chemical waste. Empty containers should be triple-rinsed (or equivalent) before recycling or disposal, with the rinsate collected and disposed of as chemical waste.[4] Puncturing the container can prevent its reuse.[4]

Regulatory Framework

The disposal of pharmaceutical waste in a laboratory setting is governed by several regulatory bodies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the primary guidelines for hazardous waste management.[11][12][13] While this compound is not currently listed as a P- or U-listed hazardous waste under RCRA, state and local regulations may have more stringent requirements.[12] Therefore, consultation with your institution's EHS department is non-negotiable.

Experimental Protocols Referenced

The disposal procedures outlined are based on standard laboratory safety protocols and an amalgamation of guidelines for non-hazardous pharmaceutical waste. No specific experimental protocols for the disposal of this compound were found in the provided search results. The primary directive is adherence to local and institutional regulations.

Quantitative Data

No quantitative data regarding the disposal of this compound was available in the search results.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

AcotiamideDisposalWorkflow cluster_start Start cluster_assessment Hazard Assessment cluster_hazardous Hazardous Waste Pathway cluster_nonhazardous Non-Hazardous Waste Pathway cluster_end Completion start This compound Waste Generated consult_ehs Consult Institutional EHS Guidelines & SDS start->consult_ehs is_hazardous Is it classified as hazardous waste? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Waste Disposal Protocol: - Segregate in labeled, sealed container - Arrange for EHS pickup is_hazardous->hazardous_disposal Yes nonhazardous_disposal Follow Non-Hazardous Pharmaceutical Waste Protocol: - Do NOT pour down drain - Place in sealed, labeled container - Dispose in designated waste stream is_hazardous->nonhazardous_disposal No end Disposal Complete hazardous_disposal->end nonhazardous_disposal->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acotiamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Acotiamide Hydrochloride, a gastroprokinetic agent. Adherence to these procedural steps is critical for minimizing exposure risk and ensuring operational integrity.

Personal Protective Equipment (PPE) Summary

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required equipment when handling this compound.

Protection Type Specific Equipment Standards/Notes
Eye/Face Protection Safety goggles with side-shields or safety glasses. A face shield may be appropriate in some situations.[1][2]Must conform to EU EN166 or OSHA 29 CFR 1910.133 standards.[2][3]
Hand Protection Chemical-impermeable protective gloves.[4]Gloves must be inspected before use. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3][4]
Skin & Body Protection Impervious and/or fire/flame-resistant clothing.[1][4][5]Protective clothing must be selected based on the specific workplace hazards and duration of exposure.[2]
Respiratory Protection A suitable respirator is required.[1]Use NIOSH-approved N100 or CEN-approved FFP3 particulate respirators as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied-air respirator is mandatory.[3]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and management of this compound in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[4] Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][6]

  • Temperature: Recommended storage temperatures can vary. Some sources suggest long-term storage at 2-8°C[2], while others recommend -20°C[1]. Always consult the supplier's specific recommendations.

Safe Handling and Preparation
  • Engineering Controls: Always handle this compound in an area with adequate ventilation, such as a laboratory fume hood.[1][3] Ensure safety showers and eyewash stations are readily accessible.[1]

  • Avoiding Exposure: Take precautions to avoid contact with skin and eyes.[1][4] Prevent the formation of dust and aerosols.[1][4]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[2][3]

Spill Management Protocol
  • Evacuation: Evacuate non-essential personnel to a safe area.[4]

  • Ventilation: Ensure the spill area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4] Avoid allowing the chemical to enter drains, water courses, or the soil.[1][4]

  • Cleanup:

    • Wear full personal protective equipment as specified in the table above.[1]

    • Avoid inhaling any dust generated during cleanup.[3]

    • For powdered spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3]

    • For solutions, absorb the spill with an inert, liquid-binding material (e.g., diatomite, universal binders).[1]

    • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]

    • Dispose of all contaminated materials as hazardous waste according to regulations.[1]

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen or perform artificial respiration. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing immediately.[5] Thoroughly rinse the affected skin with large amounts of soap and water.[1][4] If irritation occurs, consult a physician.[2]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek prompt medical attention.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water.[1] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[1][4] Get immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its contaminated packaging is crucial to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste Disposal
  • Regulations: All disposal methods must be in accordance with prevailing country, federal, state, and local regulations.[1]

  • Primary Method: The preferred method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Restrictions: Do not contaminate water, foodstuffs, or feed.[4] Do not discharge the chemical into sewer systems or the environment.[4]

Contaminated Packaging Disposal
  • Procedure: Contaminated packaging should be handled as hazardous waste.

  • Recycling/Reconditioning: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[4]

  • Landfill/Incineration: Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[4] Combustible packaging materials may be disposed of through controlled incineration.[4]

Visual Workflow: Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe management of this compound in a laboratory setting.

G This compound: Safe Handling & Disposal Workflow cluster_prep Preparation & Storage cluster_handling Handling Protocol cluster_contingency Contingency & Disposal Receiving 1. Receiving & Inspection Storage 2. Secure Storage (Cool, Dry, Ventilated) Receiving->Storage PPE 3. Don Full PPE (Gloves, Goggles, Lab Coat, Respirator) Storage->PPE Handling 4. Handle in Fume Hood PPE->Handling Spill Spill Occurs Handling->Spill FirstAid Exposure Occurs Handling->FirstAid Waste 6. Collect Waste (Chemical & Contaminated Items) Handling->Waste Normal Use Cleanup 5a. Spill Cleanup Procedure Spill->Cleanup FirstAidProc 5b. First Aid Procedures FirstAid->FirstAidProc Cleanup->Waste Disposal 7. Dispose via Licensed Facility Waste->Disposal

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acotiamide Hydrochloride
Reactant of Route 2
Reactant of Route 2
Acotiamide Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.